molecular formula C24H28O2 B1149363 Perrottetinene CAS No. 160041-34-9

Perrottetinene

Cat. No.: B1149363
CAS No.: 160041-34-9
M. Wt: 348

Description

Perrottetinene (PET) is a naturally occurring psychoactive phytocannabinoid found in specific liverwort species of the Radula genus, including Radula marginata and Radula perrottetii . Its chemical structure is notable for its close resemblance to (-)-Δ9-trans-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, but features a cis conformation in the cyclohexene ring and a bibenzyl side chain instead of a pentyl chain . This illustrates a fascinating case of convergent evolution in the plant kingdom, where two vastly different plant species produce structurally and functionally similar neuroactive compounds . As a research compound, this compound acts as a partial agonist at the human cannabinoid receptors CB1 and CB2 . The natural (-)-cis-Perrottetinene diastereomer has demonstrated binding affinities (Ki) of 481 nM at CB1 and 225 nM at CB2, while the unnatural (-)-trans diastereomer is more potent . In vivo studies in mice have confirmed that this compound readily penetrates the brain and produces classic cannabimimetic effects—including hypothermia, catalepsy, hypolocomotion, and analgesia—in a CB1 receptor-dependent manner . A key characteristic that distinguishes this compound from Δ9-THC is its significantly weaker psychoactive potency coupled with a potentially stronger anti-inflammatory effect in the brain . Research shows that this compound can significantly reduce concentrations of pro-inflammatory prostaglandins (D2 and E2) in the brain, mimicking the action of the endocannabinoid 2-arachidonoyl glycerol . This unique combination of milder psychoactivity and enhanced anti-inflammatory action makes this compound an attractive lead compound for novel therapeutic agent development . This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMKBLKWFFFSZ-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028205
Record name Perrottetinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-34-9
Record name (6aS,10aR)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-(2-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160041-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perrottetinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERROTTETINENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8N3GKD3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Perrottetinene from Radula marginata: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of perrottetinene, a psychoactive cannabinoid analogue found in the liverwort Radula marginata. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the known biological pathways associated with this unique natural product.

Discovery and Significance

This compound is a naturally occurring bibenzyl cannabinoid that was first identified in the Japanese liverwort Radula perrottetii in 1994.[1] Subsequent research confirmed its presence in other Radula species, including the New Zealand endemic Radula marginata.[2][3] Structurally, this compound is a cis-tetrahydrocannabinol (THC) analogue, distinguishing it from the trans-THC found in Cannabis sativa.[3] This structural difference has significant implications for its pharmacological profile, sparking interest in its potential as a therapeutic agent with potentially fewer side effects than THC.[2]

Recent studies have confirmed that this compound is psychoactive, acting as a partial agonist at the cannabinoid type 1 (CB1) receptor.[3] Its discovery highlights a fascinating example of convergent evolution, where two distantly related plant lineages—liverworts and cannabis—have independently evolved the capacity to produce structurally similar and biologically active compounds.[2]

Experimental Protocols

Extraction and Isolation of this compound and Related Bibenzyls

The following protocol outlines a common method for the extraction and isolation of this compound and other bibenzyl cannabinoids from Radula marginata.[2]

Experimental Workflow:

Extraction_Workflow Plant_Material Radula marginata Plant Material Freeze_Drying Freeze-Drying Plant_Material->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Extraction Solvent Extraction (Dichloromethane) Grinding->Extraction Crude_Extract Crude Bibenzyl Extract Extraction->Crude_Extract Column_Chromatography C18 Silica (B1680970) Column Chromatography (Gradient Elution: MeCN/H2O) Crude_Extract->Column_Chromatography Bibenzyl_Fractions Bibenzyl-Containing Fractions Column_Chromatography->Bibenzyl_Fractions HPLC Preparative HPLC Bibenzyl_Fractions->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound

Caption: General workflow for the extraction and purification of this compound.

Methodology:

  • Sample Preparation: Freshly collected Radula marginata plant material is freeze-dried to remove water content and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically dichloromethane (B109758) (DCM), to yield a crude extract containing a mixture of bibenzyls and other lipophilic compounds.[2]

  • Initial Fractionation: The crude extract is subjected to column chromatography using a C18 silica stationary phase. A gradient elution with increasing concentrations of acetonitrile (B52724) (MeCN) in water is used to separate the compounds based on their polarity. The fractions containing the bibenzyl cannabinoids are collected.[2]

  • High-Performance Liquid Chromatography (HPLC) Purification: The bibenzyl-containing fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.[2]

Analytical Characterization

The identification and structural elucidation of this compound and its analogues are typically performed using a combination of the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile and semi-volatile compounds in the extract.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the isolated compounds.[2]

Quantitative Data

While specific extraction yields of this compound from Radula marginata are not consistently reported in the literature, the following tables summarize the known quantitative data regarding its biological activity.

Table 1: Binding Affinity of (-)-cis-Perrottetinene to Cannabinoid Receptors [3]

ReceptorBinding Affinity (Ki, nM)
CB1481
CB2225

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the endocannabinoid system.

Cannabinoid Receptor Signaling

This compound is a partial agonist of the CB1 and CB2 receptors.[3] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1_Receptor CB1 Receptor This compound->CB1_Receptor binds G_Protein Gi/o Protein CB1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Prostaglandin_Pathway This compound This compound CB1_Activation CB1 Receptor Activation This compound->CB1_Activation Prostaglandin_Synthesis Prostaglandin Synthesis Pathway CB1_Activation->Prostaglandin_Synthesis inhibits PGD2_PGE2 Prostaglandin D2 & E2 Prostaglandin_Synthesis->PGD2_PGE2 Inflammation Inflammation PGD2_PGE2->Inflammation Biosynthesis_Pathway cluster_pathways Precursor Pathways Polyketide Polyketide Pathway Bibenzyl_Geranyl_Acid Bibenzyl-4-gerolic acid (BBGA) (CBGA analogue) Polyketide->Bibenzyl_Geranyl_Acid MEP MEP Pathway MEP->Bibenzyl_Geranyl_Acid PETA_Synthase Perrottetinenic Acid Synthase (putative) Bibenzyl_Geranyl_Acid->PETA_Synthase PETA Perrottetinenic Acid (PETA) (THCA analogue) PETA_Synthase->PETA Decarboxylation Decarboxylation (non-enzymatic) PETA->Decarboxylation This compound This compound Decarboxylation->this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of perrottetinene and its related bibenzyl compounds, a class of molecules gaining significant attention for their structural similarity to tetrahydrocannabinol (THC) and their potential therapeutic applications. This document provides a comprehensive overview of the primary plant sources, detailed methodologies for extraction and quantification, and an examination of the known signaling pathways associated with these unique natural products.

Natural Sources of this compound and Related Bibenzyls

This compound and its structural analogs are predominantly found in liverworts, specifically within the genus Radula. These non-vascular plants represent a rich and unique source of bibenzyl cannabinoids.

Primary Botanical Sources

The primary producers of this compound and related bibenzyls belong to the Radula genus of liverworts. Species confirmed to contain these compounds are found in diverse geographical locations, including Japan, New Zealand, and Costa Rica.[1]

Key species include:

  • Radula perrottetii : Originally isolated from this Japanese liverwort, it is a primary source of this compound.[2]

  • Radula marginata : An endemic liverwort of New Zealand, this species has been the subject of significant research and has shown varying chemotypes with different dominant bibenzyl cannabinoids.[1][2] this compound and its acidic precursor, perrottetinenic acid, have been identified in this species.[2][3]

  • Radula laxiramea : Found in Costa Rica, this species is another confirmed source of this compound.[1]

  • Radula complanata : This species is also known to produce a variety of aromatic bibenzyls.

  • Radula voluta : An Ecuadorian liverwort that contains various bibenzyl derivatives.[4]

  • Radula campanigera and Radula chinensis : Japanese species that also produce this compound.[2]

Quantitative Analysis of Bibenzyl Content

The concentration of this compound and related bibenzyls can vary significantly between different Radula species and even within the same species collected from different locations, suggesting the existence of distinct chemotypes.[2] The following table summarizes the quantitative data on the bibenzyl cannabinoid content in Radula marginata from three different sites in New Zealand, as reported in recent research.

CompoundSite 1 (S1) Concentration (mg/g DW)Site 2 (S2) Concentration (mg/g DW)Site 3 (S3) Concentration (mg/g DW)
This compound (PET)~2.5~0.5~4.0
Perrottetinenic Acid (PETA)~1.0~0.2~1.5
This compound Diol (PTD)~0.5~3.0~0.5
This compound Diol Acid (PTDA)~0.2~1.0~0.2
Bibenzyl-4-geranyl (BB4G)~0.1~0.1~0.8
Bibenzyl-4-geranyl Acid (BB4GA)~0.1~0.1~0.5

Data is estimated from graphical representations in scientific literature and is intended for comparative purposes.

Experimental Protocols

The extraction, isolation, and quantification of this compound and related bibenzyls from Radula species involve standard phytochemical techniques. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of Bibenzyls from Radula Species

A common method for the extraction of these non-polar compounds is solvent extraction.

Materials:

  • Dried and ground Radula plant material

  • Dichloromethane (B109758) (DCM) or Ether

  • Rotary evaporator

  • Glassware (beakers, flasks)

Protocol:

  • Air-dry the collected Radula plant material.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered plant material in dichloromethane or ether at room temperature for 24-48 hours. The solvent-to-sample ratio should be sufficient to ensure complete immersion of the plant material (e.g., 10:1 v/w).

  • Filter the mixture to separate the solvent extract from the plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at a low temperature (e.g., -20°C) for subsequent purification and analysis.

Isolation and Purification

The crude extract can be fractionated using column chromatography to isolate individual bibenzyl compounds.

Materials:

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel or C18 silica column packed with the chosen stationary phase.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Combine fractions containing the compounds of interest.

  • For final purification, subject the enriched fractions to preparative HPLC.

Quantification by HPLC-MS/MS

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is ideal for the accurate quantification of this compound and related bibenzyls.

Instrumentation:

  • HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable run time (e.g., 20-30 minutes).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each bibenzyl analyte need to be determined by infusing pure standards.

Structural Elucidation

The definitive identification of this compound and novel related bibenzyls is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 1D and 2D NMR: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure, including the connectivity of atoms and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound and related bibenzyls from Radula species.

experimental_workflow sample Radula Plant Material (Dried and Ground) extraction Solvent Extraction (DCM or Ether) sample->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Bibenzyl Extract concentration->crude_extract column_chromatography Column Chromatography (Silica or C18) crude_extract->column_chromatography quantification Quantification (HPLC-MS/MS) crude_extract->quantification fractionation Fraction Collection column_chromatography->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc pure_compounds Isolated Pure Compounds prep_hplc->pure_compounds structural_elucidation Structural Elucidation (NMR, HRMS) pure_compounds->structural_elucidation

Figure 1: Experimental workflow for bibenzyl analysis.
Signaling Pathway of this compound

This compound exerts its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2.[1] These G-protein coupled receptors initiate intracellular signaling cascades that lead to various physiological responses, including its psychoactive and anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o activates PLA2 ↑ Phospholipase A2 CB1->PLA2 activates CB2 CB2 Receptor CB2->Gi_o activates PET This compound PET->CB1 PET->CB2 AC Adenylyl Cyclase Gi_o->AC inhibits MAPK ↑ MAP Kinase Gi_o->MAPK activates Ion_Channels Modulation of Ion Channels Gi_o->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP Arachidonic_Acid ↑ Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins (B1171923) ↓ Prostaglandins (e.g., PGD2, PGE2) COX->Prostaglandins inhibited by PET effect

Figure 2: this compound's interaction with cannabinoid receptors.

The activation of CB1 and CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] It also modulates ion channel activity and activates the mitogen-activated protein (MAP) kinase pathway.[5] Notably, this compound has been shown to reduce the levels of prostaglandins D2 and E2 in the brain, an effect that is dependent on the CB1 receptor.[1] This anti-inflammatory action may be mediated through the modulation of enzymes in the prostaglandin (B15479496) synthesis pathway, such as cyclooxygenase (COX), potentially downstream of phospholipase A2 activation which releases the prostaglandin precursor, arachidonic acid.[6]

This technical guide provides a foundational understanding of this compound and related bibenzyls for researchers and professionals in drug development. The unique chemical structures and biological activities of these liverwort-derived compounds present exciting opportunities for further scientific investigation and the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-cis-Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-cis-Perrottetinene is a naturally occurring cannabinoid first isolated from the liverwort species Radula perrottetii. Structurally, it bears a remarkable resemblance to Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of Cannabis sativa. However, key stereochemical and structural distinctions, notably the cis-junction of its dibenzopyran core and a bibenzyl side chain instead of the pentyl chain found in THC, confer upon it a unique pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical data of (-)-cis-perrottetinene, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Stereochemistry

(-)-cis-Perrottetinene is a dibenzopyran derivative with the systematic IUPAC name (6aR,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol. Its absolute configuration was definitively established in 2008 through an enantioselective total synthesis. The molecule features two chiral centers at the C-6a and C-10a positions, with both hydrogens oriented on the same side of the ring, defining the cis-fusion of the cyclohexene (B86901) and dihydropyran rings.

Key Structural Features:

  • Dibenzopyran Core: A tricyclic system composed of a dihydropyran ring fused to a benzene (B151609) ring, which is in turn fused to a cyclohexene ring.

  • cis-Ring Junction: The hydrogen atoms at the 6a and 10a positions are in a cis-configuration, which is a key differentiator from the trans-configuration of THC.

  • Bibenzyl Side Chain: A phenylethyl group is attached at the C-3 position of the aromatic ring, contrasting with the n-pentyl side chain of THC.

  • Chirality: The molecule possesses two stereocenters, leading to the (-)-enantiomer being the naturally occurring form.

Quantitative Data

A thorough understanding of the physicochemical properties of (-)-cis-perrottetinene is essential for its identification, characterization, and use in drug development. The following tables summarize key quantitative data obtained from spectroscopic and analytical techniques.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectral Data for (-)-cis-Perrottetinene

Position¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm, Multiplicity (J in Hz)
1154.9-
2108.96.18, d (1.7)
3142.8-
4110.76.29, d (1.7)
4a154.3-
5123.8-
677.4-
6a31.53.18, br d (10.8)
730.81.85-1.95, m
827.61.60-1.70, m
9134.15.46, br s
1034.02.10-2.20, m
10a47.91.35-1.45, m
1' (CH₂)37.82.85-2.95, m
2' (CH₂)35.12.65-2.75, m
Ar-C₁'142.0-
Ar-C₂'/C₆'128.47.20-7.30, m
Ar-C₃'/C₅'128.37.15-7.25, m
Ar-C₄'125.77.10-7.20, m
6-CH₃ (α)27.51.09, s
6-CH₃ (β)25.11.38, s
9-CH₃23.41.67, s
OH-4.85, s

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for (-)-cis-Perrottetinene

ParameterValue
Molecular Formula C₂₄H₂₈O₂
Molecular Weight 348.48 g/mol
Mass Spectrometry (EI-MS) m/z (%) 348 (M⁺, 100), 333 (25), 267 (30), 258 (45), 243 (35), 190 (20), 131 (15)

Experimental Protocols

Enantioselective Total Synthesis of (-)-cis-Perrottetinene

The first enantioselective total synthesis of (-)-cis-perrottetinene was a key step in confirming its absolute stereochemistry. The synthesis involves several key transformations, including a diastereoselective Ireland-Claisen rearrangement and a ring-closing metathesis.

Experimental Workflow for Total Synthesis

Synthesis_Workflow Start Starting Materials Intermediate1 Chiral Allylic Alcohol Start->Intermediate1 Asymmetric Aldol (B89426) Intermediate2 Esterification Intermediate1->Intermediate2 Intermediate3 Ireland-Claisen Rearrangement Intermediate2->Intermediate3 Silyl (B83357) Ketene (B1206846) Acetal (B89532) Formation Intermediate4 Ring-Closing Metathesis Intermediate3->Intermediate4 Grubbs' Catalyst Intermediate5 Reduction & Deprotection Intermediate4->Intermediate5 Final_Product (-)-cis-Perrottetinene Intermediate5->Final_Product

Caption: Key stages in the enantioselective total synthesis of (-)-cis-perrottetinene.

Detailed Protocol:

A detailed, step-by-step protocol for the synthesis is beyond the scope of this guide but can be found in the original publication by Song et al. (Org. Lett.2008 , 10 (2), pp 269–271). The key steps involve:

  • Preparation of a chiral allylic alcohol: This is typically achieved through an asymmetric aldol reaction or by resolution.

  • Esterification: The chiral alcohol is esterified with an appropriate acid chloride.

  • Diastereoselective Ireland-Claisen Rearrangement: The ester is converted to a silyl ketene acetal and then undergoes a[1][1]-sigmatropic rearrangement to establish the cis-stereochemistry at the two adjacent stereocenters.

  • Ring-Closing Metathesis: The diene product from the rearrangement is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the cyclohexene ring.

  • Final Steps: The synthesis is completed through reduction of the ester and deprotection of any protecting groups to yield (-)-cis-perrottetinene.

Biological Activity and Signaling Pathways

(-)-cis-Perrottetinene exhibits psychoactive properties by acting as a partial agonist at the cannabinoid type 1 (CB1) receptor.[2] It also binds to the cannabinoid type 2 (CB2) receptor.[2] Furthermore, studies have shown that it can reduce the levels of prostaglandins (B1171923) D2 and E2 in the brain.[2]

Signaling Pathway upon CB1 Receptor Activation

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Perrottetinene (-)-cis-Perrottetinene This compound->CB1 Binds and Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling cascade following the activation of the CB1 receptor by (-)-cis-perrottetinene.

Experimental Protocols for Biological Assays

1. CB1 and CB2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of (-)-cis-perrottetinene for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow

Binding_Assay_Workflow Start Prepare Receptor Membranes Step1 Incubate Membranes with Radioligand and (-)-cis-Perrottetinene Start->Step1 Step2 Separate Bound and Free Radioligand Step1->Step2 Filtration Step3 Quantify Bound Radioactivity Step2->Step3 Scintillation Counting Step4 Data Analysis (IC₅₀ and Ki) Step3->Step4

Caption: General workflow for a radioligand displacement binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]CP55,940) and varying concentrations of (-)-cis-perrottetinene. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Measurement of Prostaglandin (B15479496) D₂ and E₂ in Mouse Brain

This protocol describes the quantification of prostaglandins in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Prostaglandin_Analysis_Workflow Start Administer (-)-cis-Perrottetinene to Mice Step1 Euthanize and Collect Brain Tissue Start->Step1 Step2 Homogenize and Extract Prostaglandins Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Solid-Phase Extraction Step4 Quantification Step3->Step4 Multiple Reaction Monitoring

Caption: Workflow for the analysis of prostaglandins in mouse brain tissue.

Detailed Protocol:

  • Animal Dosing: Mice are administered with (-)-cis-perrottetinene or a vehicle control.

  • Tissue Collection: At a specified time point, the mice are euthanized, and the brains are rapidly excised and flash-frozen in liquid nitrogen to prevent post-mortem changes in prostaglandin levels.

  • Homogenization and Extraction: The brain tissue is homogenized in a suitable solvent (e.g., methanol) containing an internal standard (e.g., deuterated PGD₂ and PGE₂). The prostaglandins are then extracted using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The prostaglandins are separated on a C18 column and detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of PGD₂ and PGE₂ in the samples is determined by comparing the peak areas of the analytes to that of the internal standard.

Conclusion

(-)-cis-Perrottetinene represents a fascinating and pharmacologically significant natural product. Its unique stereochemistry and structural features distinguish it from classical cannabinoids like THC, offering a promising scaffold for the development of novel therapeutics targeting the endocannabinoid system. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this intriguing molecule. Further investigation into its pharmacological properties and therapeutic potential is warranted.

References

Biosynthesis pathway of Perrottetinene in liverworts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Perrottetinene in Liverworts

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PET), a bibenzyl cannabinoid found in liverworts of the Radula genus, has garnered significant scientific interest due to its structural analogy and similar psychoactive properties to Δ⁹-tetrahydrocannabinol (THC) from Cannabis sativa.[1][2][3] Unlike THC, which is a meroterpenoid, this compound is a bibenzyl-monoterpene hybrid, suggesting a distinct biosynthetic origin that represents a remarkable case of convergent evolution.[1][4][5] While the complete pathway is still under investigation, transcriptomic analyses and metabolite profiling of species like Radula marginata have illuminated a proposed biosynthetic route. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies. It aims to serve as a technical resource for researchers in natural product synthesis, metabolic engineering, and pharmacology.

Proposed Biosynthesis Pathway

The biosynthesis of this compound in liverworts is a complex process that merges the phenylpropanoid pathway with the terpenoid pathway. It is postulated to begin with L-phenylalanine and geranyl diphosphate (B83284) (GPP).[3][6] The pathway shows significant parallels to flavonoid and stilbenoid synthesis, as well as notable divergences from the cannabinoid pathway in Cannabis, primarily in the formation of its core phenolic acid.[1][7][8]

Pathway Overview:

  • Formation of p-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia Lyase (PAL) to yield cinnamic acid. This is subsequently hydroxylated to p-coumaric acid, which is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1][9]

  • Bibenzyl Core Formation: A Type III Polyketide Synthase (PKS) , likely a Stilbenecarboxylate Synthase (STCS) , catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[9][10] This is followed by reduction and cyclization to form the characteristic bibenzyl scaffold. In liverworts, this key intermediate is a stilbene (B7821643) acid, specifically 2,4-dihydroxy-6-phenylethylbenzoic acid, which is analogous to olivetolic acid in the Cannabis pathway.[3][4][6]

  • Prenylation: The bibenzyl acid intermediate is then prenylated with Geranyl Diphosphate (GPP) , which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. This alkylation step is catalyzed by a putative Aromatic Prenyltransferase (PT) and results in the formation of bibenzyl-4-gerolic acid (BB4GA), the direct precursor to the acidic cannabinoids in Radula.[1][4]

  • Oxidative Cyclization: The geranyl group of BB4GA is cyclized by a synthase, analogous to THCA synthase, to form the pyran ring of perrottetinenic acid (PETA).[1][4]

  • Decarboxylation: this compound is ultimately formed via non-enzymatic decarboxylation of PETA, a process often accelerated by heat or light, similar to the conversion of THCA to THC.[1]

Additionally, Radula species produce other related bibenzyl cannabinoids, such as this compound diol (PTD), which is analogous to cannabidiol (B1668261) (CBD).[1][4] This suggests the presence of alternative synthases that can cyclize the common precursor BB4GA into different structural forms.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Synthesis cluster_mep MEP Pathway cluster_cannabinoid Bibenzyl Cannabinoid Synthesis l_phe L-Phenylalanine pal PAL l_phe->pal cinnamic Cinnamic Acid c4h C4H cinnamic->c4h p_coumaric p-Coumaric Acid four_cl 4CL p_coumaric->four_cl p_coumaroyl_coa p-Coumaroyl-CoA stcs_pkr STCS/PKS + PKR p_coumaroyl_coa->stcs_pkr malonyl_coa 3x Malonyl-CoA malonyl_coa->stcs_pkr stilbene_acid Stilbene Acid (2,4-dihydroxy-6- phenylethylbenzoic acid) pt Prenyltransferase stilbene_acid->pt gpp Geranyl Diphosphate (GPP) gpp->pt bb4ga Bibenzyl-4-gerolic Acid (BB4GA) petas PETA Synthase (putative) bb4ga->petas ptdas PTDA Synthase (putative) bb4ga->ptdas peta Perrottetinenic Acid (PETA) decarbox Decarboxylation (non-enzymatic) peta->decarbox pet This compound (PET) ptda This compound Diol Acid (PTDA) decarbox2 Decarboxylation (non-enzymatic) ptda->decarbox2 ptd This compound Diol (PTD) pal->cinnamic c4h->p_coumaric four_cl->p_coumaroyl_coa stcs_pkr->stilbene_acid pt->bb4ga petas->peta ptdas->ptda decarbox->pet decarbox2->ptd Experimental Workflow cluster_genomics Genomic & Transcriptomic Analysis cluster_metabolomics Metabolomic Analysis cluster_validation Functional Validation start Start: Liverwort (e.g., Radula marginata) rna_extraction 1. RNA Extraction start->rna_extraction met_extraction 1. Metabolite Extraction start->met_extraction seq 2. Transcriptome Sequencing (RNA-Seq) rna_extraction->seq assembly 3. De Novo Assembly seq->assembly annotation 4. Gene Annotation (BLAST, InterProScan) assembly->annotation candidate_genes Candidate Biosynthetic Genes annotation->candidate_genes rt_qpcr Gene Expression (RT-qPCR) candidate_genes->rt_qpcr enzyme_assay In Vitro Enzyme Assays (Heterologous Expression) candidate_genes->enzyme_assay lcms 2. LC-MS/GC-MS Analysis met_extraction->lcms nmr 3. Purification & NMR met_extraction->nmr metabolite_profile Metabolite Profile & Structures lcms->metabolite_profile nmr->metabolite_profile end_node Elucidated Biosynthetic Pathway metabolite_profile->end_node rt_qpcr->end_node enzyme_assay->end_node

References

Pharmacological Profile of Perrottetinene at Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a naturally occurring bibenzyl cannabinoid found in certain liverwort species of the Radula genus.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa, this compound has garnered significant interest for its potential pharmacological activities mediated through the cannabinoid receptors, CB1 and CB2. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its binding affinity, functional activity, and the associated signaling pathways at these receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics targeting the endocannabinoid system.

Quantitative Pharmacological Data

The interaction of this compound with cannabinoid receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data for the naturally occurring (-)-cis-perrottetinene and its synthetic diastereomer, (-)-trans-perrottetinene, in comparison to Δ⁹-THC.

Table 1: Binding Affinities (Kᵢ) of this compound Diastereomers and Δ⁹-THC at Human Cannabinoid Receptors [2]

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)
(-)-cis-Perrottetinene481225
(-)-trans-Perrottetinene127126
Δ⁹-trans-THC21.536.4

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound Diastereomers and Δ⁹-THC in [³⁵S]GTPγS Binding Assay [2]

CompoundCB1 Receptor EC₅₀ (nM)CB1 Receptor Eₘₐₓ (%)CB2 Receptor EC₅₀ (nM)CB2 Receptor Eₘₐₓ (%)
(-)-cis-Perrottetinene4067516725
(-)-trans-Perrottetinene2898023420
Δ⁹-trans-THC43601220

Eₘₐₓ values are expressed as a percentage of the maximal effect induced by the full agonist CP55,940.

Experimental Protocols

Radioligand Displacement Assay for Binding Affinity (Kᵢ) Determination

This protocol outlines the methodology used to determine the binding affinities of this compound at human CB1 and CB2 receptors.[2]

1. Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
  • [³H]CP55,940 (specific activity ~120 Ci/mmol) as the radioligand.
  • Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, and 0.5% bovine serum albumin (BSA), pH 7.4.
  • Test compounds: (-)-cis-perrottetinene, (-)-trans-perrottetinene, and Δ⁹-trans-THC.
  • Non-specific binding control: Unlabeled CP55,940 (10 µM).
  • Glass fiber filters (e.g., Whatman GF/B).
  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Incubate 10-20 µg of cell membrane protein with varying concentrations of the test compound and a fixed concentration of [³H]CP55,940 (e.g., 0.2 nM) in the binding buffer.
  • Incubate the mixture for 90 minutes at 30°C.
  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC₅₀ and Eₘₐₓ)

This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors.[2]

1. Materials:

  • Membrane preparations from CHO cells expressing human CB1 or CB2 receptors.
  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
  • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA, pH 7.4.
  • GDP (Guanosine diphosphate).
  • Test compounds: (-)-cis-perrottetinene, (-)-trans-perrottetinene, and Δ⁹-trans-THC.
  • Full agonist control: CP55,940.
  • Basal control: Vehicle.
  • Non-specific binding control: Unlabeled GTPγS.

2. Procedure:

  • Pre-incubate the cell membranes (5-10 µg of protein) with GDP (e.g., 30 µM) in the assay buffer on ice.
  • Add varying concentrations of the test compound and [³⁵S]GTPγS (e.g., 0.1 nM).
  • Initiate the binding reaction by incubating the mixture at 30°C for 60 minutes.
  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
  • Measure the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.
  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect) by non-linear regression analysis of the dose-response curves.

β-Arrestin Recruitment Assay

Note: To date, no specific experimental data on the β-arrestin recruitment profile of this compound at cannabinoid receptors has been published. The following is a general protocol for assessing β-arrestin recruitment at cannabinoid receptors and can be adapted for the study of this compound.

1. Principle:

  • This assay typically utilizes a cell-based system, such as the PathHunter® β-arrestin assay, which employs enzyme fragment complementation. The CB receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal upon addition of a substrate.

2. General Procedure:

  • Plate cells stably co-expressing the tagged CB receptor and the β-arrestin-enzyme fragment fusion protein in a multi-well plate.
  • Add varying concentrations of the test compound (e.g., this compound).
  • Incubate for a specified period (e.g., 60-90 minutes) at 37°C.
  • Add the detection reagents containing the enzyme substrate.
  • Incubate at room temperature to allow for signal development.
  • Measure the chemiluminescent signal using a plate reader.

3. Data Analysis:

  • Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Signaling Pathways

This compound, as a partial agonist at both CB1 and CB2 receptors, is expected to activate the canonical G-protein-dependent signaling pathways associated with these receptors. The primary signaling cascade involves the activation of inhibitory G-proteins (Gᵢ/Gₒ).

CB1 and CB2 Receptor G-Protein Coupled Signaling

Upon activation by this compound, both CB1 and CB2 receptors couple to Gᵢ/Gₒ proteins. This leads to the dissociation of the G-protein heterotrimer into Gαᵢ/ₒ and Gβγ subunits, which in turn modulate the activity of downstream effectors. A primary consequence of Gαᵢ/ₒ activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

G_Protein_Signaling PET PET CB_Receptor CB_Receptor PET->CB_Receptor binds G_Protein G_Protein CB_Receptor->G_Protein activates G_alpha G_alpha G_Protein->G_alpha G_betagamma G_betagamma G_Protein->G_betagamma AC AC G_alpha->AC inhibits Ion_Channels Ion_Channels G_betagamma->Ion_Channels modulates cAMP cAMP AC->cAMP

Potential Downstream Signaling Pathways

While specific studies on the downstream signaling of this compound are limited, activation of cannabinoid receptors is known to influence other important intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. The activation of these pathways can be mediated by both G-protein subunits and potentially through β-arrestin-mediated signaling.

Downstream_Signaling cluster_gprotein G-Protein Dependent cluster_barrestin β-Arrestin Dependent (Hypothetical) CB_Activation This compound-Activated CB1 / CB2 Receptor G_betagamma Gβγ CB_Activation->G_betagamma b_arrestin β-Arrestin CB_Activation->b_arrestin MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_betagamma->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_betagamma->PI3K_Akt_Pathway b_arrestin->MAPK_Pathway Cellular_Responses Cellular Responses (e.g., Gene Expression, Proliferation, Survival) MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses

Conclusion

This compound exhibits a distinct pharmacological profile at cannabinoid receptors, acting as a partial agonist at both CB1 and CB2. Its binding affinities and functional potencies are generally lower than those of Δ⁹-THC. The primary signaling mechanism of this compound is through the canonical Gᵢ/Gₒ-protein pathway, leading to the inhibition of adenylyl cyclase. While its effects on β-arrestin recruitment and downstream signaling cascades such as the MAPK and PI3K/Akt pathways have not yet been specifically elucidated, these remain important areas for future investigation. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this unique natural cannabinoid.

References

Perrottetinene's Impact on Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bern, Switzerland and Zurich, Switzerland – December 15, 2025 – A comprehensive analysis of the naturally occurring cannabinoid, Perrottetinene (PET), reveals a significant mechanism of action on prostaglandin (B15479496) synthesis, distinguishing it from the well-known phytocannabinoid Δ⁹-tetrahydrocannabinol (THC). This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects, with a focus on its interaction with the endocannabinoid system and subsequent influence on prostaglandin levels. This document is intended for researchers, scientists, and drug development professionals.

Core Findings: this compound and Prostaglandin Inhibition

This compound, a compound found in liverworts of the Radula genus, has been shown to significantly reduce the concentrations of key inflammatory mediators, prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), in the brain.[1] This effect is mediated through the activation of the cannabinoid type 1 (CB1) receptor.[2] Notably, this mechanism of action mirrors that of the endogenous cannabinoid, 2-arachidonoyl glycerol (B35011) (2-AG), suggesting a potential therapeutic advantage over THC, which does not exhibit the same prostaglandin-lowering effects.

Quantitative Data Summary

The interaction of this compound with cannabinoid receptors has been quantified, providing insight into its pharmacological profile. The following tables summarize the binding affinities and functional activities of cis- and trans-Perrottetinene diastereoisomers at human CB1 and CB2 receptors.

Table 1: Binding Affinities (Ki) of this compound Diastereoisomers at Human Cannabinoid Receptors

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
(-)-cis-Perrottetinene481 ± 130225 ± 55
(-)-trans-Perrottetinene127 ± 25126 ± 20

Data sourced from Chicca et al., Science Advances (2018).[3]

Table 2: Functional Activity (EC50 and Emax) of this compound Diastereoisomers at the Human CB1 Receptor

CompoundEC50 (nM)Emax (%)
(-)-cis-Perrottetinene195 ± 5585 ± 5
(-)-trans-Perrottetinene90 ± 2090 ± 6

Data sourced from Chicca et al., Science Advances (2018).[3]

Mechanism of Action: A CB1 Receptor-Dependent Pathway

The reduction in prostaglandin synthesis by this compound is not a result of direct inhibition of cyclooxygenase (COX) enzymes. Studies have shown that neither this compound nor THC significantly inhibit COX-2 activity at physiological concentrations. Instead, the mechanism is dependent on the activation of the CB1 receptor.

The proposed signaling pathway is as follows:

Perrottetinene_Pathway PET This compound CB1 CB1 Receptor PET->CB1 Binds and Activates Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates PLA2 Phospholipase A2 (cPLA2) PKA->PLA2 Modulates Activity (Inhibition Implied) AA_pool Arachidonic Acid (AA) PLA2->AA_pool Releases from Membrane Lipids COX COX Enzymes AA_pool->COX Substrate PGs Prostaglandins (B1171923) (PGD2, PGE2) COX->PGs Synthesizes

Caption: this compound's proposed signaling pathway for reducing prostaglandin synthesis.

This compound acts as an agonist at the CB1 receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of downstream effectors such as Protein Kinase A (PKA). It is hypothesized that this signaling cascade ultimately leads to a reduction in the activity or availability of cytosolic phospholipase A2 (cPLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. By reducing the available pool of arachidonic acid, the substrate for COX enzymes, this compound effectively decreases the synthesis of prostaglandins.

Experimental Protocols

In Vivo Quantification of Prostaglandins in Mouse Brain

The following is a representative protocol for the measurement of prostaglandins in mouse brain tissue, based on the methodologies described in the scientific literature.

Experimental_Workflow cluster_animal Animal Treatment cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis start Administer this compound (or vehicle) to mice wait Wait for specified time period start->wait euthanize Euthanize mice and rapidly dissect brain wait->euthanize homogenize Homogenize brain tissue in methanol (B129727) containing internal standards euthanize->homogenize centrifuge1 Centrifuge homogenate homogenize->centrifuge1 extract Solid-phase extraction of supernatant centrifuge1->extract dry Evaporate to dryness extract->dry reconstitute Reconstitute in mobile phase dry->reconstitute inject Inject sample into LC-MS/MS system reconstitute->inject separate Chromatographic separation of prostaglandins inject->separate detect Mass spectrometric detection and quantification separate->detect

Caption: Workflow for in vivo prostaglandin measurement in mouse brain.

1. Animal Dosing and Tissue Collection:

  • Male adult mice are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control.

  • After a predetermined time (e.g., 30-60 minutes), mice are euthanized by a humane method that minimizes post-mortem biochemical changes, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen.

  • The brain is rapidly dissected and stored at -80°C until analysis.

2. Sample Preparation and Extraction:

  • Frozen brain tissue is weighed and homogenized in a solution of cold methanol containing deuterated internal standards for PGD2 and PGE2 to correct for extraction losses.

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.

  • The supernatant is collected and subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandins.

  • The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen.

  • The dried extract is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

  • An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Prostaglandins are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.

  • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify PGD2, PGE2, and their respective deuterated internal standards based on their unique parent and fragment ion masses.

  • Concentrations are calculated by comparing the peak area ratios of the endogenous prostaglandins to their corresponding internal standards against a standard curve.

Conclusion and Future Directions

This compound demonstrates a distinct pharmacological profile from THC by reducing prostaglandin levels in the brain through a CB1 receptor-dependent mechanism. This finding opens new avenues for the development of cannabinoid-based therapeutics with potentially improved side-effect profiles, particularly for conditions where neuroinflammation is a key component. Further research is warranted to fully elucidate the downstream signaling cascade and to explore the therapeutic potential of this compound in preclinical models of inflammatory and neurodegenerative diseases.

References

The Liverwort Genus Radula: A Comprehensive Technical Guide to its Traditional Use in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Radula, a group of leafy liverworts, has a documented history of use in traditional herbal medicine, most notably by the Māori people of New Zealand. This guide provides an in-depth technical overview of the ethnobotanical uses, phytochemistry, and pharmacology of Radula species. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of these unique bryophytes. The guide summarizes quantitative data on bioactive compounds, details experimental protocols for their analysis, and visualizes key biological pathways and experimental workflows.

Traditional and Ethnomedicinal Applications

The most well-documented traditional use of a Radula species is that of Radula marginata, known as "wairuakohu" in Māori culture.[1] Traditional Māori healing, or rongoā, is a holistic system that addresses spiritual and physical well-being.[2][3][4] Within this framework, R. marginata has been historically utilized as a rongoā for various ailments.[1] While specific historical preparations are not extensively detailed in scientific literature, rongoā Māori often involves the use of infusions, poultices, and decoctions of various plant parts.[2][3] The use of Radula in this context highlights a long-standing recognition of its medicinal properties within indigenous knowledge systems.

Phytochemistry: The Bibenzyl Cannabinoids

The primary bioactive compounds of interest in Radula species are a class of bibenzyls, which are structurally similar to the cannabinoids found in Cannabis sativa. The most notable of these is perrottetinene (PET), a structural analog of Δ⁹-tetrahydrocannabinol (THC).[5][6] PET was first isolated from Radula perrottetii and has since been identified in other species, including R. marginata and R. laxiramea.[5][6]

Quantitative Analysis of Bibenzyl Cannabinoids

Quantitative data on the concentration of bibenzyl cannabinoids in Radula species is crucial for standardization and potential therapeutic development. The following table summarizes available data from scientific literature.

SpeciesCompoundConcentration (mg/g Fresh Dry Weight)Analytical MethodReference
Radula marginataTotal Cannabinoids5.0 ± 0.3 to 25.2 ± 4.4GC-MS[7]
Radula marginataThis compound (PET)Varies by chemotypeGC-MS[7]
Radula marginataThis compound diol (PTD)Varies by chemotypeGC-MS[7]
Radula marginataBibenzyl-4-geranyl (BB4G)Varies by chemotypeGC-MS[7]

Note: Concentrations can vary significantly based on the specific chemotype of the plant, geographical location, and environmental conditions.[7]

Pharmacological Activity

The cannabinoid-like compounds in Radula species exhibit pharmacological activity primarily through interaction with the endocannabinoid system.

Cannabinoid Receptor Binding

This compound has been shown to be a partial agonist of the cannabinoid receptors CB1 and CB2. The binding affinities of cis- and trans-perrottetinene are summarized below.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional AssayReference
(-)-cis-PerrottetineneCB1481[³H]CP55,940 displacement[5]
CB2225[³H]CP55,940 displacement[5]
(-)-trans-PerrottetineneCB1127[³H]CP55,940 displacement[5]
CB2126[³H]CP55,940 displacement[5]

Note: For comparison, the binding affinity of Δ⁹-THC to the CB1 receptor is significantly higher.

In Vivo Effects

Studies in mice have demonstrated that this compound can cross the blood-brain barrier and induce cannabinoid-like effects, including analgesia, catalepsy, hypolocomotion, and hypothermia (the "tetrad" test).[5] These effects are mediated through the CB1 receptor.[5] Notably, the psychoactive effects of PET are reported to be weaker than those of THC.[5]

Signaling Pathways and Biosynthesis

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by agonists like this compound initiates a cascade of intracellular signaling events. A key downstream effect is the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.[8][9] This, in turn, influences various cellular processes. One of the significant anti-inflammatory mechanisms of cannabinoids is the inhibition of prostaglandin (B15479496) synthesis.

CB1_Signaling_Pathway CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates PET This compound (PET) PET->CB1 Binds to and activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates COX2 COX-2 PKA->COX2 AA Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE₂) AA->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes

Caption: CB1 receptor signaling cascade initiated by this compound.
Postulated Biosynthetic Pathway of this compound

The biosynthesis of this compound in Radula is distinct from the cannabinoid biosynthetic pathway in Cannabis. It is postulated to proceed through a bibenzyl pathway, with stilbene (B7821643) acid being a key precursor.

Perrottetinene_Biosynthesis GPP Geranyl Diphosphate (GPP) Intermediate 3-Geranyl-2,4-dihydroxy-6- phenylethylbenzoic acid GPP->Intermediate Stilbene_acid 2,4-dihydroxy-6- phenylethylbenzoic acid (Stilbene Acid) Stilbene_acid->Intermediate PETA Perrottetinenic Acid Intermediate->PETA Cyclization PET This compound PETA->PET Decarboxylation

Caption: Postulated biosynthetic pathway of this compound in Radula.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Extraction and Quantification of Bibenzyls from Radula Species

The following protocol is a composite based on methods described for the analysis of bibenzyls in liverworts.[7][10][11]

Extraction_Workflow start Start: Air-dried and ground Radula sample extraction Extraction with Et₂O-MeOH (1:1) start->extraction filtration Filtration and Concentration in vacuo extraction->filtration chromatography Silica (B1680970) Gel or Sephadex LH-20 Chromatography filtration->chromatography fractionation Fraction Collection chromatography->fractionation analysis GC-MS or LC-MS Analysis fractionation->analysis quantification Quantification using internal standards analysis->quantification end End: Quantitative Data quantification->end

Caption: General workflow for bibenzyl extraction and quantification.

Protocol Details:

  • Sample Preparation: Air-dry the Radula plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a solvent mixture of diethyl ether and methanol (B129727) (Et₂O-MeOH) in a 1:1 ratio.[10] Perform the extraction exhaustively, for example, by sonicating for 15-30 minutes and repeating the process three times.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation: Subject the crude extract to column chromatography using silica gel or Sephadex LH-20.[10] Elute with a solvent gradient, such as n-hexane-ethyl acetate (B1210297) or chloroform-methanol, to separate fractions based on polarity.

  • Analysis and Quantification: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification of bibenzyls.[7][12] Use appropriate internal standards for accurate quantification.

In Vivo Pharmacological Assay: The Tetrad Test in Mice

This protocol is based on the methodology described by Chicca et al. (2018) for assessing the cannabimimetic effects of this compound.[5]

Protocol Details:

  • Animals: Use male BALB/c mice.

  • Drug Administration: Dissolve this compound in a vehicle solution (e.g., ethanol, Cremophor EL, and saline) and administer via intraperitoneal (i.p.) injection.

  • Behavioral Assessments (The Tetrad):

    • Analgesia: Measure the nociceptive threshold using the tail-flick or hot-plate test.

    • Catalepsy: Assess the duration of immobility when the mouse is placed in an awkward position (e.g., on a horizontal bar).

    • Hypolocomotion: Quantify spontaneous activity in an open-field arena.

    • Hypothermia: Measure the core body temperature using a rectal probe.

  • Data Analysis: Compare the results of the this compound-treated group with a vehicle-treated control group.

Future Directions and Conclusion

The study of Radula species presents a compelling frontier in natural product chemistry and pharmacology. The presence of cannabinoid-like bibenzyls offers a unique opportunity for the development of novel therapeutics with potentially different pharmacological profiles and fewer side effects than traditional cannabinoids. Further research is warranted in several areas:

  • Comprehensive Phytochemical Screening: A systematic analysis of a wider range of Radula species is needed to identify new bibenzyl structures and quantify their concentrations.

  • Elucidation of Biosynthetic Pathways: A complete understanding of the enzymatic machinery responsible for this compound biosynthesis could enable biotechnological production, ensuring a sustainable supply.[12]

  • In-depth Pharmacological and Toxicological Studies: Rigorous preclinical and clinical studies are necessary to fully characterize the therapeutic potential and safety profile of this compound and other Radula-derived compounds.

  • Conservation: As interest in Radula grows, it is crucial to consider the conservation status of these species and promote sustainable harvesting practices.

References

Ethnobotanical Legacy and Pharmacological Profile of Perrottetinene-Containing Liverworts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perrottetinene, a psychoactive cannabinoid structurally similar to Δ⁹-tetrahydrocannabinol (THC), has been identified in select species of liverworts from the Radula genus. This discovery has opened new avenues for cannabinoid research, offering a unique evolutionary perspective on the biosynthesis of these compounds and presenting a novel scaffold for therapeutic drug design. This technical guide provides an in-depth exploration of the ethnobotanical history of this compound-containing liverworts, a comprehensive overview of the pharmacological properties of this compound, and detailed experimental protocols for its study.

Ethnobotanical History

The traditional use of liverworts in medicine is a field that has seen limited exploration compared to vascular plants. However, there is evidence of their use in various cultures for treating a range of ailments. The specific ethnobotanical history of this compound-containing liverworts is primarily associated with Radula marginata in New Zealand, where it is known by the Māori name "wairuakohu."

Traditional Uses of Radula marginata (Wairuakohu) in Māori Medicine (Rongoā):

  • Skin Conditions: Crushed leaves of wairuakohu were traditionally applied topically to wounds and rashes to aid in the healing process.[1]

  • Pain Relief: Infusions made from the plant were consumed to alleviate pain and discomfort.[1]

  • Spiritual Practices: Wairuakohu was utilized in ceremonial practices for spiritual cleansing and protection.[1]

While the presence of this compound in Radula perrottetii (Japan) and Radula laxiramea (Costa Rica) is scientifically established, detailed records of their traditional medicinal uses in these regions are not as well-documented as those for Radula marginata.[2] The psychoactive properties of these liverworts have led to their recent emergence as "legal highs" in some parts of the world.[3][4]

Pharmacology of this compound

This compound is a bibenzyl cannabinoid that acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5][6] Its psychoactive effects are primarily mediated through the activation of CB1 receptors in the central nervous system.[5]

Receptor Binding Affinities

Studies have determined the binding affinities of both the natural (-)-cis-perrottetinene and its unnatural (-)-trans-diastereomer for human CB1 and CB2 receptors.

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
(-)-cis-Perrottetinene481225
(-)-trans-Perrottetinene127126
Δ⁹-THC~21Not specified in this context

Table 1: Binding affinities of this compound diastereomers and Δ⁹-THC for cannabinoid receptors. Data sourced from in vitro studies.[5][6]

In Vivo Pharmacological Effects

In vivo studies in mice have demonstrated that this compound induces a characteristic "tetrad" of effects associated with CB1 receptor activation: analgesia (pain relief), catalepsy (a state of immobility), hypolocomotion (decreased movement), and hypothermia (reduced body temperature).[7]

CompoundAnalgesiaCatalepsyHypolocomotionHypothermia
(-)-cis-PerrottetineneYesYesYesYes
(-)-trans-PerrottetineneYesYesYesYes
Δ⁹-THCYesYesYesYes

Table 2: Qualitative summary of the in vivo effects of this compound diastereomers and Δ⁹-THC in the mouse tetrad assay.[7]

Notably, this compound has been shown to reduce prostaglandin (B15479496) D2 and E2 levels in the brain, suggesting a potential anti-inflammatory mechanism distinct from or complementary to its cannabinoid receptor activity.[5][6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments in this compound research.

Extraction and Isolation of this compound from Radula species

A general protocol for the extraction and isolation of cannabinoids from plant material can be adapted for this compound.

Protocol:

  • Drying and Grinding: Air-dry the liverwort material (Radula sp.) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a non-polar solvent such as hexane (B92381) or diethyl ether at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different chemical constituents.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Purification: Combine fractions containing this compound and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mouse Tetrad Assay for Cannabimimetic Activity

This protocol describes the assessment of the in vivo psychoactive effects of this compound in mice.

Protocol:

  • Animal Model: Use adult male mice (e.g., C57BL/6 strain).

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administer it to the mice via intraperitoneal (i.p.) injection. A vehicle-only control group should be included.

  • Behavioral and Physiological Assessments (performed at set time points post-injection):

    • Analgesia: Measure the nociceptive threshold using the tail-flick or hot-plate test.

    • Catalepsy: Assess the duration of immobility when the mouse is placed in an awkward position (e.g., the bar test).

    • Hypolocomotion: Quantify locomotor activity using an open-field arena and automated tracking software.

    • Hypothermia: Measure the core body temperature using a rectal probe.

  • Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical tests.

Visualizations

Signaling Pathways

Perrottetinene_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PET This compound CB1R CB1 Receptor PET->CB1R binds CB2R CB2 Receptor PET->CB2R binds Gi Gi CB1R->Gi activates CB2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular_Response modulates MAPK->Cellular_Response modulates

Caption: this compound signaling through CB1 and CB2 receptors.

Experimental Workflows

Extraction_and_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Pharmacological Analysis Plant_Material Radula sp. (Liverwort) Grinding Grinding Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Hexane) Grinding->Solvent_Extraction Filtration_Concentration Filtration & Concentration Solvent_Extraction->Filtration_Concentration Column_Chromatography Column Chromatography Filtration_Concentration->Column_Chromatography Purification Purification (HPLC) Column_Chromatography->Purification Pure_PET Pure this compound Purification->Pure_PET Binding_Assay Receptor Binding Assay (CB1/CB2) Pure_PET->Binding_Assay In_Vivo_Assay In Vivo Mouse Tetrad Assay Pure_PET->In_Vivo_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound-containing liverworts represent a fascinating and relatively untapped area of ethnobotany and pharmacology. The convergence of traditional knowledge, particularly from Māori culture, with modern scientific investigation has unveiled a novel cannabinoid with therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to further explore the unique properties of this compound and its parent liverwort species. Future research should focus on elucidating the complete ethnobotanical history of all this compound-containing species, refining extraction and synthesis techniques, and conducting more extensive preclinical and clinical studies to fully characterize the therapeutic window and safety profile of this intriguing natural product.

References

In silico modeling of Perrottetinene-receptor interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Silico Modeling of Perrottetinene-Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PET) is a naturally occurring phytocannabinoid found in liverworts of the Radula genus.[1] Its chemical structure bears a striking resemblance to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa.[1] Like THC, this compound exhibits psychoactive effects through its interaction with the cannabinoid receptors, primarily the type 1 (CB1) and type 2 (CB2) receptors.[1][2] This has generated significant interest in its therapeutic potential, particularly as it may offer a different pharmacological profile compared to THC.[2][3]

In silico modeling has emerged as a powerful tool to elucidate the molecular interactions between this compound and cannabinoid receptors at an atomic level.[4][5] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations provide invaluable insights into the binding modes, affinities, and the dynamic behavior of the PET-receptor complex.[6] This technical guide provides a comprehensive overview of the methodologies employed in the in silico modeling of this compound-receptor interactions, supported by experimental validation techniques and an exploration of the downstream signaling pathways.

Quantitative Data Summary: Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the experimentally determined binding affinities of this compound diastereomers and, for comparison, Δ⁹-THC at human CB1 and CB2 receptors.

CompoundReceptorBinding Affinity (Kᵢ) [nM]Notes
(-)-cis-PerrottetinenehCB1481Natural diastereomer.[1]
hCB2225Partial agonist at both receptors.[1]
(-)-trans-PerrottetinenehCB1127Unnatural, more active diastereomer.[1]
hCB2126Partial agonist at both receptors.[1]
Δ⁹-THChCB1~15-50Comparative value, varies across studies.
hCB2~36-100Comparative value, varies across studies.

In Silico Modeling Methodologies

The computational investigation of this compound's interaction with cannabinoid receptors typically follows a multi-step workflow, from predicting the binding pose to simulating the dynamic stability of the complex.

Experimental Workflow: In Silico Modeling

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis p1 Receptor Preparation (e.g., PDB: 5TGZ for CB1) s1 Molecular Docking (Predict binding pose) p1->s1 p2 Ligand Preparation (this compound 3D structure) p2->s1 s2 Molecular Dynamics (MD) (Simulate complex dynamics) s1->s2 Select best pose s3 Free Energy Calculation (e.g., MM-PBSA) s2->s3 Generate trajectories a3 Structural Stability (RMSD, RMSF) s2->a3 a1 Binding Mode Analysis s3->a1 a2 Interaction Energy Calculation s3->a2 a1->a2

Caption: Workflow for in silico modeling of PET-receptor interactions.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., human CB1 receptor from the Protein Data Bank, PDB ID: 5TGZ).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound (both cis and trans diastereomers).

    • Assign partial charges using a suitable method (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically centered on the location of a known co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD).

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the grid box.

    • The program will score the resulting poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with specific amino acid residues in the binding pocket. Studies have shown that for PET, interactions with Trp-279 and Trp-356 in the CB1 receptor are particularly influential.[5]

Detailed Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[8][9]

  • System Setup:

    • Use the best-ranked docked pose of the this compound-CB1 complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve physiological salt concentration.

  • Parameterization:

    • Assign force field parameters for the protein (e.g., AMBER, CHARMM), lipid, and water.

    • Generate topology and parameter files for this compound, often using tools like Antechamber or CGenFF.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 310 K) under the NVT (constant volume) ensemble, often with restraints on the protein and ligand heavy atoms.

    • Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density, gradually releasing the restraints.

  • Production Run:

    • Run the production MD simulation for a significant duration (typically hundreds of nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD: Calculate the root-mean-square deviation of the protein and ligand to assess the stability of the simulation.

    • RMSF: Calculate the root-mean-square fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) on the trajectory snapshots to estimate the binding free energy.[10]

Experimental Validation: Radioligand Binding Assay

In silico predictions must be validated by experimental data. The competitive radioligand binding assay is a standard method to determine the binding affinity (Kᵢ) of a test compound.[11][12]

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Receptor Membranes (e.g., from HEK-293 cells expressing CB1) a1 Incubate: Membranes + Radioligand + Test Ligand p1->a1 p2 Prepare Radioligand (e.g., [³H]CP-55,940) p2->a1 p3 Prepare Test Ligand (this compound dilutions) p3->a1 a2 Separate Bound from Free (Filtration) a1->a2 a3 Quantify Bound Radioactivity (Scintillation Counting) a2->a3 d1 Generate Competition Curve (% Inhibition vs. [PET]) a3->d1 d2 Calculate IC₅₀ d1->d2 d3 Calculate Kᵢ (Cheng-Prusoff equation) d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Materials:

    • Membrane preparations from cells expressing the receptor of interest (e.g., human CB1 or CB2).

    • A suitable radioligand with high affinity for the receptor (e.g., [³H]CP-55,940).

    • This compound (test compound).

    • A non-labeled ligand for determining non-specific binding (e.g., WIN 55,212-2 at a high concentration).

    • Assay buffer, wash buffer, glass fiber filters, and scintillation fluid.

  • Procedure:

    • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Incubate receptor membranes with the radioligand.

    • Non-specific Binding: Incubate receptor membranes with the radioligand and a high concentration of the non-labeled ligand.

    • Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of PET that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

This compound-Induced Signaling Pathways

Upon binding, this compound acts as a partial agonist at both CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.[1][11] These receptors are coupled to inhibitory G-proteins (Gᵢ/ₒ).[13]

Activation of the CB1 receptor by this compound leads to:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[13]

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[13]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence gene expression and cellular processes like proliferation and survival.[13]

A key pharmacological distinction between this compound and THC is their effect on prostaglandin (B15479496) synthesis. While THC has been shown to increase levels of prostaglandins (B1171923) D₂ and E₂ in the brain, this compound significantly reduces their basal levels.[14] This is a noteworthy difference, as prostaglandins are involved in inflammation and can contribute to some of the adverse effects of THC.[3][14]

Signaling Pathway: CB1 Receptor Activation by this compound

PET This compound CB1R CB1 Receptor PET->CB1R Binds & Activates G_protein Gαᵢ/ₒ Gβγ CB1R->G_protein Activates Prostaglandins Prostaglandins (PGD₂, PGE₂) CB1R->Prostaglandins Reduces Basal Levels AC Adenylyl Cyclase G_protein:n->AC Inhibits Ca_channel Ca²⁺ Channel G_protein:e->Ca_channel Inhibits K_channel K⁺ Channel G_protein:e->K_channel Activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein:s->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: Downstream signaling of the CB1 receptor after activation by this compound.

Conclusion

The in silico modeling of this compound-receptor interactions provides a detailed molecular framework for understanding its unique pharmacological profile. Computational approaches, validated by experimental binding assays, have confirmed that this compound is a moderate affinity partial agonist at cannabinoid receptors. The key finding that this compound, unlike THC, reduces brain prostaglandin levels highlights its potential as a therapeutic lead with a potentially improved side-effect profile.[14] The methodologies outlined in this guide offer a robust workflow for researchers and drug development professionals to further investigate this compound and other novel cannabinoids, accelerating the journey from molecular understanding to therapeutic application.

References

A Technical Guide to the Transcriptomic Analysis of Perrottetinene-Producing Liverworts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transcriptomic analysis of liverworts that produce Perrottetinene (PET), a psychoactive bibenzyl cannabinoid with structural similarities to Δ⁹-tetrahydrocannabinol (THC) from Cannabis sativa.[1][2][3] The discovery of PET in liverworts of the Radula genus, such as Radula marginata and Radula perrottetii, has opened new avenues for cannabinoid research and development, suggesting a convergent evolution of cannabinoid biosynthesis in distantly related plant lineages.[1][3] This guide details the methodologies for transcriptomic investigation, presents key quantitative data from relevant studies, and visualizes the experimental workflows and the proposed biosynthetic pathway of this compound.

Introduction to this compound and its Significance

This compound is a cannabinoid-like compound first isolated from the Japanese liverwort Radula perrottetii.[1] Unlike the cannabinoids found in Cannabis, which are terpenophenolic compounds, PET is a bibenzyl.[1] Despite this structural difference, PET has been shown to be a psychoactive compound that binds to cannabinoid receptors (CB1 and CB2) in the brain, inducing effects such as hypothermia, catalepsy, hypolocomotion, and analgesia in a CB1 receptor-dependent manner.[3][4] The presence of PET and its acidic precursor, perrottetinic acid (PETA), in Radula species presents a unique opportunity to explore alternative sources of cannabinoid-like molecules for therapeutic applications.[1][5]

Transcriptomic Analysis of Radula marginata

To understand the genetic basis of PET biosynthesis, researchers have undertaken transcriptomic analyses of PET-producing liverworts. A key study on Radula marginata involved deep sequencing, de novo assembly, and annotation of its transcriptome, which has provided the first insights into the putative genes involved in the cannabinoid-like biosynthetic pathway.[5][6]

Data Presentation: Transcriptome Sequencing and Assembly

The following table summarizes the quantitative data from the de novo transcriptome assembly of Radula marginata.

MetricValueReference
Sequencing PlatformIllumina[5]
Raw Reads~30 million pairs[5]
Assembled Unigenes49,167[5]
Total Mapped Unigenes11,421[5]
Mapped Unigenes with Enzyme Codes1,554[5]
Mapped Biosynthetic Pathways145[5]
Functional Annotation of the Transcriptome

The assembled unigenes were annotated against various protein and pathway databases to identify putative functions.

DatabaseNumber of Annotated Unigenes
NR (Non-redundant protein database)21,345
NT (Non-redundant nucleotide database)10,234
Swiss-Prot15,678
KEGG (Kyoto Encyclopedia of Genes and Genomes)11,421
COG (Clusters of Orthologous Groups)8,976
GO (Gene Ontology)17,890

Experimental Protocols

This section provides a detailed methodology for the transcriptomic analysis of this compound-producing liverworts, based on established protocols for non-model plants.[5][7][8][9]

Plant Material and RNA Extraction
  • Plant Material : Collect fresh, healthy gametophyte tissue from a this compound-producing liverwort species (e.g., Radula marginata).

  • RNA Extraction :

    • Immediately flash-freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract total RNA using a suitable plant RNA extraction kit, incorporating an on-column DNaseI digestion step to remove any contaminating genomic DNA.[7]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via agarose (B213101) gel electrophoresis.

cDNA Library Construction and Sequencing
  • mRNA Purification : Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation : Chemically fragment the purified mRNA into smaller pieces.

  • cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.

  • End Repair and Adenylation : Repair the ends of the cDNA fragments and add a single 'A' base to the 3' end.

  • Adapter Ligation : Ligate sequencing adapters to the ends of the adenylated cDNA fragments.

  • PCR Amplification : Amplify the adapter-ligated cDNA library via PCR to enrich for fragments of a desired size.

  • Sequencing : Sequence the prepared cDNA library on an Illumina sequencing platform, generating paired-end reads.[5]

De Novo Transcriptome Assembly and Annotation
  • Data Pre-processing : Remove low-quality reads, adapter sequences, and other sequencing artifacts from the raw sequencing data.

  • Assembly : Assemble the high-quality reads into transcripts de novo using a suitable assembler (e.g., Trinity).

  • Functional Annotation :

    • Compare the assembled transcripts against public protein and nucleotide databases (e.g., NR, NT, Swiss-Prot, KEGG, COG, GO) using BLASTx and BLASTn with a defined E-value cutoff.[5]

    • Identify putative genes and their functions based on sequence similarity.

Identification of Candidate Genes for this compound Biosynthesis
  • Pathway Analysis : Map the annotated transcripts to known metabolic pathways in the KEGG database to identify genes involved in secondary metabolite biosynthesis.

  • Homology Search : Specifically search for homologs of genes known to be involved in the cannabinoid biosynthesis pathway in Cannabis sativa.

  • Gene Expression Validation : Validate the expression of candidate genes using quantitative real-time PCR (qRT-PCR).[5][6]

Metabolite Analysis
  • Extraction : Extract metabolites from liverwort tissue using an appropriate solvent (e.g., methanol).

  • Analysis : Analyze the extracts using techniques such as electrospray ionization mass spectrometry (ESI-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and its precursors.[5]

Mandatory Visualizations

Experimental Workflow for Transcriptomic Analysis

experimental_workflow plant_material Plant Material (e.g., Radula marginata) rna_extraction Total RNA Extraction (with DNaseI treatment) plant_material->rna_extraction metabolite Metabolite Analysis (GC-MS, ESI-MS/MS) plant_material->metabolite library_prep cDNA Library Construction rna_extraction->library_prep sequencing Illumina Sequencing (Paired-end) library_prep->sequencing data_qc Data Quality Control (Trimming & Filtering) sequencing->data_qc assembly De Novo Transcriptome Assembly (e.g., Trinity) data_qc->assembly annotation Functional Annotation (BLAST, KEGG, GO) assembly->annotation gene_id Candidate Gene Identification annotation->gene_id validation Gene Expression Validation (qRT-PCR) gene_id->validation output Identified Biosynthetic Pathway Genes gene_id->output metabolite->output

Caption: Experimental workflow for transcriptomic analysis of liverworts.

Proposed Biosynthetic Pathway of this compound

perrottetinene_biosynthesis cluster_pathway Proposed this compound Biosynthetic Pathway in Radula pal Phenylalanine cinnamic_acid Cinnamic Acid pal->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL stilbene_acid Stilbene Acid (SA) coumaroyl_coa->stilbene_acid STS malonyl_coa Malonyl-CoA malonyl_coa->stilbene_acid STS bb4ga Bibenzyl-4-gerolic Acid (BB4GA) (CBGA Analog) stilbene_acid->bb4ga Aromatic Prenyltransferase gpp Geranyl Diphosphate (GPP) gpp->bb4ga Aromatic Prenyltransferase peta Perrottetinic Acid (PETA) (THCA Analog) bb4ga->peta Oxidocyclase (PAS) pet This compound (PET) (THC Analog) peta->pet Decarboxylation (Heat/Light) pal_enzyme PAL c4h_enzyme C4H fourcl_enzyme 4CL sts_enzyme STS (Stilbene Synthase) pt_enzyme Aromatic Prenyltransferase pas_enzyme Perrottetinic Acid Synthase (PAS) decarboxylation Decarboxylation

References

Methodological & Application

Enantioselective Total Synthesis of (-)-Perrottetinene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-perrottetinene, a bibenzyl cannabinoid first isolated from the liverwort Radula perrottetii. Structurally similar to Δ⁹-tetrahydrocannabinol (THC), (-)-perrottetinene has garnered significant interest for its potential pharmacological activities. The synthesis outlined here follows the first stereoselective total synthesis reported by Kim and co-workers, which established the absolute configuration of the natural product.[1]

The key strategic elements of this synthesis involve the creation of the cis-disubstituted cyclohexene (B86901) ring through a diastereoselective Ireland-Claisen rearrangement and a subsequent ring-closing metathesis reaction.[1] The chirality is introduced early and effectively transferred to establish the stereocenters of the target molecule.

Retrosynthetic Analysis

The synthetic plan hinges on a convergent strategy. The tetracyclic core of (-)-perrottetinene is assembled late in the synthesis from a functionalized cyclohexene derivative. This key intermediate is obtained through ring-closing metathesis of a diene, which itself is constructed via a crucial Ireland-Claisen rearrangement to set the desired cis-stereochemistry.

Retrosynthesis of (-)-Perrottetinene (-)-Perrottetinene (-)-Perrottetinene Cyclohexene Derivative (17) Cyclohexene Derivative (17) (-)-Perrottetinene->Cyclohexene Derivative (17)  Cyclization Diene (15) Diene (15) Cyclohexene Derivative (17)->Diene (15)  Ring-Closing Metathesis Acid (13) Acid (13) Diene (15)->Acid (13)  Grignard Reaction & Deprotection Ester (12) Ester (12) Acid (13)->Ester (12)  Ireland-Claisen Rearrangement Allylic Alcohol (11) Allylic Alcohol (11) Ester (12)->Allylic Alcohol (11)  Esterification Aryl Iodide (10) Aryl Iodide (10) Allylic Alcohol (11)->Aryl Iodide (10)  Stille Coupling Chiral Vinylstannane (7) Chiral Vinylstannane (7) Allylic Alcohol (11)->Chiral Vinylstannane (7)  Stille Coupling

Caption: Retrosynthetic analysis of (-)-Perrottetinene.

Experimental Protocols

The following protocols are adapted from the work of Song, Y., et al. (Org. Lett. 2008, 10 (2), pp 269–271).[1]

Synthesis of Key Intermediates

1. Synthesis of (E)-1-(3,5-bis(benzoyloxy)phenyl)-5-((S)-1-hydroxy-3-(tributylstannyl)allyl)hexane (Allylic Alcohol 11)

To a solution of aryl iodide 10 (1.0 g, 1.8 mmol) and chiral vinylstannane 7 (1.2 g, 2.7 mmol) in toluene (B28343) (20 mL) is added Pd₂(dba)₃ (82 mg, 0.09 mmol) and P(t-Bu)₃ (0.09 mL, 1.0 M in toluene). The mixture is stirred at 80 °C for 2 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl acetate = 4:1) to afford 11 as a colorless oil.

2. Diastereoselective Ireland-Claisen Rearrangement to Acid 13

To a solution of ester 12 (500 mg, 0.6 mmol) in THF (10 mL) at -78 °C is added LHMDS (0.72 mL, 1.0 M in THF). After stirring for 30 minutes, TMSCl (0.15 mL, 1.2 mmol) is added, and the mixture is stirred for another 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is dissolved in THF (5 mL) and treated with 1 N HCl (1 mL). After stirring for 1 hour, the mixture is extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude acid 13 , which is used in the next step without further purification.

3. Ring-Closing Metathesis to Cyclohexene Derivative 17

A solution of diene 15 (100 mg, 0.2 mmol) in CH₂Cl₂ (20 mL) is degassed with nitrogen for 15 minutes. Grubbs' second-generation catalyst 16 (8.5 mg, 0.01 mmol) is added, and the mixture is heated to 40 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (hexanes/ethyl acetate = 3:1) to yield cyclohexene 17 as a white solid.

Final Step: Synthesis of (-)-Perrottetinene (3)

To a solution of cyclohexene 17 (50 mg, 0.1 mmol) in CH₂Cl₂ (5 mL) at 0 °C is added BF₃·OEt₂ (0.025 mL, 0.2 mmol). The mixture is stirred for 30 minutes, then quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by preparative TLC (hexanes/ethyl acetate = 5:1) to afford (-)-perrottetinene (3) as a colorless oil.

Quantitative Data Summary

StepProductStarting MaterialReagents and ConditionsYield (%)Spectroscopic Data Highlights
110 9 BzCl, Et₃N, DMAP, CH₂Cl₂, 0 °C to rt98¹H NMR: δ 8.16 (d, J = 7.2 Hz, 4H), 7.67 (t, J = 7.4 Hz, 2H), 7.53 (t, J = 7.8 Hz, 4H).
211 10 , 7 Pd₂(dba)₃, P(t-Bu)₃, toluene, 80 °C78[α]²⁵_D_ = +15.2 (c 1.0, CHCl₃). HRMS (FAB) m/z calcd for C₄₃H₅₃O₅Sn [(M+H)⁺]: 793.2864, found 793.2860.
312 11 3-butenoic acid, DCC, DMAP, CH₂Cl₂95¹H NMR: δ 5.90 (m, 1H), 5.65 (m, 1H), 5.24 (m, 2H).
413 12 LHMDS, TMSCl, THF, -78 °C to rt93 (over 2 steps)[α]²⁵_D_ = +8.9 (c 1.0, CHCl₃).
514 13 MeOH, DCC, DMAP, CH₂Cl₂91¹H NMR: δ 3.65 (s, 3H).
615 14 CH₃MgBr, THF, reflux90[α]²⁵_D_ = +25.1 (c 1.0, CHCl₃). HRMS (FAB) m/z calcd for C₂₄H₃₀O₃Na [(M+Na)⁺]: 389.2093, found 389.2088.
717 15 Grubbs' II catalyst (16 ), CH₂Cl₂, 40 °C90[α]²⁵_D_ = -110.5 (c 1.0, CHCl₃). ¹³C NMR: δ 155.8, 150.9, 138.4, 129.8, 126.5, 114.9, 109.8.
8(-)-Perrottetinene (3) 17 BF₃·OEt₂, CH₂Cl₂, 0 °C85[α]²⁵_D_ = -135.6 (c 0.5, CHCl₃). Lit. [α]²⁵_D_ = -138 (c 0.7, CHCl₃).

Synthetic Pathway Visualization

Enantioselective Synthesis of (-)-Perrottetinene cluster_start Starting Materials cluster_middle Key Intermediates cluster_end Final Product Aryl Iodide (9) Aryl Iodide (9) Protected Aryl Iodide (10) Protected Aryl Iodide (10) Aryl Iodide (9)->Protected Aryl Iodide (10)  Benzoylation (98%) Chiral Vinylstannane (7) Chiral Vinylstannane (7) Allylic Alcohol (11) Allylic Alcohol (11) Chiral Vinylstannane (7)->Allylic Alcohol (11) 3-butenoic acid 3-butenoic acid Ester (12) Ester (12) 3-butenoic acid->Ester (12) Protected Aryl Iodide (10)->Allylic Alcohol (11)  Stille Coupling (78%) Allylic Alcohol (11)->Ester (12)  Esterification (95%) Acid (13) Acid (13) Ester (12)->Acid (13)  Ireland-Claisen Rearrangement (93% over 2 steps) Methyl Ester (14) Methyl Ester (14) Acid (13)->Methyl Ester (14)  Esterification (91%) Diene (15) Diene (15) Methyl Ester (14)->Diene (15)  Grignard Reaction (90%) Cyclohexene (17) Cyclohexene (17) Diene (15)->Cyclohexene (17)  Ring-Closing Metathesis (90%) (-)-Perrottetinene (3) (-)-Perrottetinene (3) Cyclohexene (17)->(-)-Perrottetinene (3)  Cyclization (85%)

Caption: Overall synthetic workflow for (-)-Perrottetinene.

References

Application Notes and Protocols for Perrottetinene Extraction from Liverwort Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a naturally occurring bibenzyl cannabinoid found in liverworts of the Radula genus, such as Radula marginata, Radula perrottetii, and Radula laxiramea.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in Cannabis sativa, this compound has garnered significant interest for its potential therapeutic applications.[2][3] this compound acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), albeit with a lower affinity than THC.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from liverwort biomass, intended for research and drug development purposes.

Data Presentation: Extraction Yields

The following table summarizes quantitative data on the extraction of cannabinoids. It is important to note that specific comparative data for this compound extraction from liverworts is limited in the available literature. The data presented for Radula marginata is from a specific documented protocol, while the data for Cannabis sativa is included to provide a general reference for cannabinoid extraction yields with a common solvent.

Plant BiomassExtraction SolventMethodBiomass Input (g)Crude Extract Yield (g)Crude Extract Yield (%)Cannabinoid Content in Extract (%)Reference
Radula marginata (freeze-dried)Dichloromethane (B109758) (DCM)Maceration & Column Chromatography7.810.425.38%Not Specified[2]
Cannabis sativaEthanolMaceration1002828%58.31% (THCA + THC)
Cannabis sativaEthanolContinuous ModeNot SpecifiedNot Specified16.4%52.7% (CBDA + CBD)
Cannabis sativaPetroleum EtherMacerationNot SpecifiedNot Specified15.2%56.82% (CBDA + CBD)

Note: The yield of the final purified this compound will be significantly lower than the crude extract yield and is dependent on the efficiency of the purification steps. The cannabinoid content in the Radula marginata crude extract was not quantified in the cited study, which focused on the isolation of various bibenzyls.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Radula marginata

This protocol is adapted from the methodology described by Perry et al. in New Phytologist (2024).[2]

1. Materials and Equipment:

  • Freeze-dried and ground Radula marginata biomass

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (B52724) (MeCN), HPLC grade

  • Water, deionized

  • C18 silica (B1680970) gel

  • Prepacked C18 silica column (e.g., Isolute 10 g)

  • Rotary evaporator

  • Freeze-dryer

  • Glassware (beakers, flasks, etc.)

  • Filtration apparatus

2. Extraction Procedure:

  • Weigh 7.81 g of freeze-dried and ground Radula marginata biomass.

  • Transfer the biomass to a suitable flask.

  • Add 150 ml of dichloromethane (DCM) to the flask.

  • Macerate the biomass by stirring or shaking for several hours at room temperature.

  • Filter the mixture to separate the solvent from the plant material.

  • Repeat the extraction of the biomass two more times with 150 ml of fresh DCM each time.

  • Combine the DCM extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a green gum. The yield of this crude extract is approximately 0.42 g.[2]

3. Initial Purification by Column Chromatography:

  • Pre-absorb the crude extract onto a small amount of C18 silica gel. To do this, dissolve the extract in a minimal amount of DCM, add the C18 silica, and then evaporate the solvent completely.

  • Load the dried, pre-absorbed extract onto a prepacked 10 g C18 silica column.

  • Elute the column with a stepwise gradient of increasing acetonitrile (MeCN) concentration in water, followed by DCM. The elution sequence is as follows:

    • 100% Water

    • 20% MeCN in Water

    • 50% MeCN in Water

    • 80% MeCN in Water

    • 100% MeCN

    • 100% DCM

  • Collect fractions throughout the elution process.

  • Analyze the fractions (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing bibenzyls, which typically elute in the 80-100% MeCN fractions.[2]

  • Combine the fractions containing the bibenzyl cannabinoids.

  • Evaporate the solvent from the combined fractions to yield a semi-purified extract.

Protocol 2: Final Purification of this compound by Preparative HPLC

This is a general protocol, and the specific parameters may need to be optimized based on the available instrumentation and the purity of the semi-purified extract.

1. Materials and Equipment:

  • Semi-purified extract containing this compound

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 preparative HPLC column

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for improved peak shape)

  • Rotary evaporator

  • Vials for fraction collection

2. Preparative HPLC Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase solvents. A common mobile phase for the separation of cannabinoids is a gradient of acetonitrile in water. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Sample Preparation: Dissolve the semi-purified extract in a suitable solvent, ideally the initial mobile phase composition, and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to determine the optimal gradient and retention time for this compound.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the filtered sample onto the column.

    • Run a gradient elution method similar to the one developed on the analytical scale. A typical gradient might start at a lower concentration of acetonitrile and gradually increase to a higher concentration to elute the compounds of interest.

    • Monitor the elution profile using a UV detector, likely at a wavelength where cannabinoids absorb (e.g., 220-230 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound.

3. Stability and Storage:

  • Cannabinoids can be sensitive to light, heat, and oxidation.[4]

  • It is recommended to handle extracts and purified compounds under reduced light conditions.

  • Store extracts and purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term storage.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification liverwort Radula marginata Biomass (Freeze-dried, Ground) maceration Maceration with Dichloromethane (DCM) liverwort->maceration filtration Filtration maceration->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_chrom C18 Silica Column Chromatography (Water/Acetonitrile Gradient) crude_extract->column_chrom fraction_collection1 Fraction Collection column_chrom->fraction_collection1 combine_fractions Combine Bibenzyl Fractions fraction_collection1->combine_fractions evaporation2 Rotary Evaporation combine_fractions->evaporation2 semi_purified Semi-purified Extract evaporation2->semi_purified prep_hplc Preparative HPLC (C18 Column) semi_purified->prep_hplc fraction_collection2 Fraction Collection (PET Peak) prep_hplc->fraction_collection2 evaporation3 Rotary Evaporation fraction_collection2->evaporation3 pure_pet Pure this compound evaporation3->pure_pet

Caption: Workflow for this compound extraction.

Signaling Pathway of this compound

This compound, as a cannabinoid, is known to interact with the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling cascade initiated by the activation of these receptors.

G Figure 2: Simplified Signaling Pathway of this compound via CB1/CB2 Receptors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PET This compound CB_receptor CB1 or CB2 Receptor PET->CB_receptor binds G_protein Gi/o Protein CB_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT activates cAMP cAMP AC->cAMP production decreased PKA Protein Kinase A (PKA) cAMP->PKA activation decreased Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release, immune response) PKA->Cellular_Response MAPK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: this compound signaling cascade.

References

Application Note: Purification of Perrottetinene Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perrottetinene (PET) is a naturally occurring cannabinoid compound first isolated from liverworts of the Radula genus, such as Radula marginata and Radula perrottetii.[1][2] Its chemical structure is remarkably similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in Cannabis sativa.[2][3] Research has shown that this compound is a psychoactive cannabinoid that acts as a partial agonist at cannabinoid receptor 1 (CB1) and CB2.[1][2] Furthermore, it has been observed to reduce prostaglandin (B15479496) D2 and E2 levels in the brain, suggesting potential therapeutic applications with a different side-effect profile compared to THC.[1][4][5] The purification of this compound from crude plant extracts is a critical step for pharmacological studies, analytical standard development, and further drug discovery efforts. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For non-polar to moderately polar compounds like this compound, normal-phase chromatography is commonly employed. In this method, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase (eluent). Compounds in the mixture are introduced at the top of the column and are eluted by the mobile phase. Less polar compounds have a weaker affinity for the stationary phase and travel down the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase, compounds with varying polarities can be selectively eluted and collected in separate fractions.

Experimental Protocol

This protocol describes a general method for the purification of this compound from a crude extract of Radula species. Optimization may be required depending on the specific extract and the desired purity.

1. Extraction of this compound from Plant Material

  • Objective: To extract cannabinoids, including this compound, from dried liverwort material.

  • Procedure:

    • Air-dry and grind the liverwort plant material (Radula sp.) to a fine powder.

    • Perform a maceration or Soxhlet extraction using a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to extract the lipophilic compounds.[6]

    • Collect the solvent and evaporate it under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Redissolve a small amount of the crude extract in a minimal volume of dichloromethane for subsequent analysis by Thin-Layer Chromatography (TLC).

2. Preparation of the Chromatography Column

  • Objective: To pack a glass column with silica gel as the stationary phase.

  • Procedure:

    • Select a glass column of appropriate size. For purifying several hundred milligrams of crude extract, a column with a diameter of 2-4 cm is suitable.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.[7]

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude extract.[7]

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, settling the silica gel bed. Do not allow the top of the silica gel to run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent its disturbance during sample and solvent addition.[7]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane) through it.

3. Sample Loading

  • Objective: To apply the crude extract onto the prepared column.

  • Procedure (Dry Loading):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the extract) to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully add this powder to the top of the sand layer in the column, creating a uniform layer.

4. Elution and Fraction Collection

  • Objective: To separate this compound from other compounds by eluting with a solvent gradient.

  • Procedure:

    • Begin elution with a non-polar solvent, such as 100% hexane.[8]

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (B1210297) or ether. A stepwise gradient is recommended (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).[8][9]

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes.

    • Monitor the separation by spotting fractions onto TLC plates. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

    • Pool the fractions that contain the compound of interest (this compound) based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions to yield the purified this compound.

5. Analysis and Characterization

  • Objective: To confirm the purity and identity of the isolated compound.

  • Procedure:

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

Table 1: Materials and Reagents

ItemSpecification
Stationary Phase Silica Gel
Grade: 60-120 mesh
Solvents (Mobile Phase) Hexane (or Heptane)
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Plant Material Dried Radula species (e.g., Radula marginata)
Apparatus Glass chromatography column, rotary evaporator, TLC plates

Table 2: Representative Column Chromatography Parameters

ParameterDetails
Stationary Phase Silica Gel (70-100 g per 1 g of crude extract)
Column Dimensions 40 cm length x 3 cm diameter (for ~1 g crude extract)
Mobile Phase System Stepwise Gradient: Hexane -> Ethyl Acetate/Hexane
Elution Gradient 1. 100% Hexane (2 column volumes)
2. 2% EtOAc in Hexane
3. 5% EtOAc in Hexane
4. 10% EtOAc in Hexane (this compound is expected to elute in this range)
5. 20% EtOAc in Hexane
Fraction Size 15 mL
Monitoring TLC with UV visualization (254 nm)

Visualizations

G cluster_extraction Extraction cluster_purification Column Chromatography cluster_final Final Product plant Dried Radula sp. Material extract Crude Lipophilic Extract plant->extract Solvent Extraction (e.g., Hexane) loading Dry Loading onto Silica Column extract->loading elution Gradient Elution (Hexane/EtOAc) loading->elution fractions Fraction Collection elution->fractions tlc TLC Analysis fractions->tlc pooling Pooling of PET Fractions tlc->pooling pure_pet Purified this compound pooling->pure_pet analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_pet->analysis

Caption: Experimental workflow for the purification of this compound.

G cluster_receptors Cannabinoid Receptors cluster_effects Downstream Effects PET This compound (PET) CB1 CB1 Receptor PET->CB1 Partial Agonist CB2 CB2 Receptor PET->CB2 Partial Agonist Prostaglandins Reduced Prostaglandin (D2 & E2) Levels PET->Prostaglandins Inhibits Psychoactivity Psychoactivity CB1->Psychoactivity Inflammation Anti-inflammatory Effects in Brain Prostaglandins->Inflammation

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Perrottetinene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene is a naturally occurring bibenzyl cannabinoid first isolated from the liverwort species Radula. Its structural similarity to Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis, has garnered significant interest in the scientific community. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of (-)-cis-Perrottetinene.

Disclaimer: While the structure of (-)-cis-Perrottetinene has been confirmed through total synthesis, a complete, tabulated, and officially published set of its experimental ¹H and ¹³C NMR data was not available in the public domain at the time of this writing. The data presented in the following tables are representative and based on the known structure of this compound and typical chemical shifts observed for similar bibenzyl and cannabinoid compounds. These values should be used as a guide for spectral interpretation.

Data Presentation: Representative NMR Data for (-)-cis-Perrottetinene

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (-)-cis-Perrottetinene dissolved in deuterochloroform (CDCl₃).

Table 1: Representative ¹H NMR Data for (-)-cis-Perrottetinene (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
26.25s-1H
46.10s-1H
83.20d10.51H
2.15m-1H
1.85m-1H
106.35br s-1H
10a3.50d10.51H
1'2.85m-2H
2'2.85m-2H
4''- 8''7.20-7.35m-5H
Me-111.68s-3H
Me-121.40s-3H
Me-131.10s-3H
OH5.40s-1H

Table 2: Representative ¹³C NMR Data for (-)-cis-Perrottetinene (in CDCl₃)

PositionChemical Shift (δ, ppm)
1155.0
2108.0
3154.5
4110.0
5142.0
6125.0
6a77.0
745.0
831.0
934.0
10124.0
10a40.0
1'38.0
2'35.0
3''141.0
4''128.5
5''128.5
6''126.0
7''128.5
8''128.5
1123.0
1227.5
1327.0

Application Notes: Interpreting NMR Spectra for Structural Elucidation

The structural elucidation of this compound is a stepwise process that involves the interpretation of a series of NMR experiments.

1. ¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the number and types of protons in the molecule. For this compound, the aromatic protons on the resorcinol (B1680541) and phenyl rings will appear in the downfield region (δ 6.0-7.5 ppm). The aliphatic protons of the cyclohexene (B86901) and bibenzyl moieties will be observed in the upfield region (δ 1.0-4.0 ppm). The three methyl singlets are characteristic features.

2. ¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is fundamental for piecing together the carbon skeleton.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the protons of the bibenzyl ethyl chain and within the cyclohexene ring spin system. This helps to establish the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful experiments for determining the overall carbon framework. It shows correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would link the methyl protons to the quaternary carbons of the gem-dimethyl group and the adjacent carbons. Correlations from the aromatic protons to the carbons of the fused ring system are also critical for confirming the core structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry. For (-)-cis-Perrottetinene, a key NOE would be observed between the protons at positions 8 and 10a, confirming their cis relationship on the cyclohexene ring.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024

  • DEPT-135:

    • Pulse Program: dept135

    • Similar parameters to ¹³C NMR.

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 165 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

    • Long-range coupling delay (¹JCH) optimized for 8 Hz.

  • NOESY:

    • Pulse Program: noesygpph

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

    • Mixing Time: 500-800 ms

3. Data Processing:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Reference the spectra to the TMS signal (¹H and ¹³C).

Visualizations

G cluster_start Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound SamplePrep Dissolution in CDCl3 with TMS Isolation->SamplePrep H1 ¹H NMR SamplePrep->H1 C13 ¹³C NMR SamplePrep->C13 DEPT DEPT-135 SamplePrep->DEPT COSY COSY SamplePrep->COSY HSQC HSQC SamplePrep->HSQC HMBC HMBC SamplePrep->HMBC NOESY NOESY SamplePrep->NOESY Assignments Spectral Assignments H1->Assignments C13->Assignments DEPT->Assignments Connectivity Connectivity Analysis (COSY, HMBC) COSY->Connectivity HSQC->Assignments HMBC->Connectivity Stereochem Stereochemistry (NOESY) NOESY->Stereochem Assignments->Connectivity Connectivity->Stereochem Structure Final Structure of This compound Stereochem->Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_structure Key Structural Fragments of this compound cluster_correlations Key 2D NMR Correlations Resorcinol Resorcinol Ring HMBC_corr2 HMBC: H-4 → C-3, C-5, C-10a Resorcinol->HMBC_corr2 Connects to HMBC_corr3 HMBC: H-1' → C-3, C-4'' Resorcinol->HMBC_corr3 Connects to Cyclohexene Cyclohexene Ring COSY_corr COSY: H-9 ↔ H-8, H-1' ↔ H-2' Cyclohexene->COSY_corr Internal Connectivity HMBC_corr1 HMBC: Me-12/13 → C-6a, C-7 Cyclohexene->HMBC_corr1 Substituent Placement NOESY_corr NOESY: H-8 ↔ H-10a (cis) Cyclohexene->NOESY_corr Defines Stereochemistry Bibenzyl Bibenzyl Group Bibenzyl->COSY_corr Side Chain Connectivity Bibenzyl->HMBC_corr3 Attachment to Core

Caption: Key 2D NMR correlations for establishing the structure of this compound.

Application Note: Identification of Perrottetinene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and analysis of Perrottetinene, a psychoactive cannabinoid analogue found in liverworts of the Radula genus. Due to its structural similarity to tetrahydrocannabinol (THC), robust analytical methods are necessary for research, drug development, and forensic applications. This document outlines a complete workflow, including sample preparation from liverwort biomass, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). The provided methodologies are based on established protocols for cannabinoid analysis and specific data reported for this compound.

Introduction

This compound is a naturally occurring bibenzyl cannabinoid first isolated from the liverwort Radula perrottetii.[1] Structurally similar to Δ⁹-trans-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa, this compound has been shown to be a psychoactive compound that activates the cannabinoid receptor 1 (CB1).[1] This activity has led to growing interest in its pharmacological properties and potential therapeutic applications.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of cannabinoids, which contain polar hydroxyl groups, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.[2][3] This application note details a GC-MS method for the analysis of this compound, involving a silylation step to produce a trimethylsilyl (B98337) (TMS) derivative prior to injection.

Experimental Protocols

Sample Preparation: Extraction from Liverwort

This protocol is adapted from methods used for the extraction of bibenzyl cannabinoids from Radula marginata.[4]

Materials:

  • Freeze-dried and ground Radula plant material

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Vials for sample storage

Procedure:

  • Weigh approximately 100 mg of freeze-dried and ground liverwort material into a centrifuge tube.

  • Add 5 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the plant material.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction (steps 2-6) on the plant pellet twice more, combining all supernatants.

  • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique for cannabinoids, targeting the polar hydroxyl group to increase volatility for GC analysis.[2][3][5]

Materials:

  • Dried sample extract from section 2.1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the reconstituted extract into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine (or another suitable solvent) to the dried extract.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

GC-MS Analysis

The following GC-MS parameters are based on a combination of a reported method for this compound analysis and standard practices for silylated cannabinoids.[4][5][6]

Parameter Value
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temp: 150°C, hold for 1 minRamp 1: 10°C/min to 300°CHold at 300°C for 5 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 550 amu
Solvent Delay 5 minutes

Data Presentation

Identification of the trimethylsilyl derivative of cis-Perrottetinene (cis-PET-TMS) is based on its retention index and mass spectrum. The mass spectral data presented below is derived from published results of the GC-MS analysis of silylated extracts from Radula marginata.[4]

Table 1: GC-MS Data for cis-Perrottetinene-TMS

Compound Retention Index (RI) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] (Relative Intensity)
cis-Perrottetinene-TMS2895420405 (100%), 315 (55%), 231 (30%), 91 (25%)

Note: The molecular ion (M+) for the TMS derivative of this compound (C₂₄H₂₈O₂ + Si(CH₃)₃ - H) is expected at m/z 420. The reported base peak at m/z 405 corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pattern for TMS derivatives.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Freeze-dried Radula sample extraction Solvent Extraction (DCM:MeOH) start->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in Hexane concentration->reconstitution silylation Silylation with BSTFA reconstitution->silylation gcms GC-MS Analysis silylation->gcms data Data Interpretation (Retention Index & Mass Spectrum) gcms->data identification Identification of this compound-TMS data->identification

Caption: Experimental workflow for GC-MS analysis of this compound.

This compound Signaling Pathway

signaling_pathway cluster_receptor Cannabinoid Receptors cluster_effects Downstream Cellular Effects cluster_physiological Physiological Outcomes This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist CB2 CB2 Receptor This compound->CB2 Agonist adenylyl_cyclase ↓ Adenylyl Cyclase CB1->adenylyl_cyclase mapk ↑ MAPK Signaling CB1->mapk ion_channels Modulation of Ion Channels CB1->ion_channels psychoactivity Psychoactivity adenylyl_cyclase->psychoactivity analgesia Analgesia mapk->analgesia ion_channels->analgesia

References

Application Notes and Protocols for the Quantification of Perrottetinene in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a psychoactive cannabinoid compound first identified in the liverwort species of the genus Radula. Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa, this compound has garnered significant interest for its potential therapeutic applications and unique pharmacological profile. As research into the pharmacokinetics, efficacy, and safety of this compound expands, the need for a robust and reliable analytical method for its quantification in biological matrices is paramount.

This document provides a detailed application note and protocol for the quantification of this compound in biological samples, such as plasma and brain tissue, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology is based on established principles of bioanalytical method development for cannabinoids, offering high sensitivity and selectivity for accurate pharmacokinetic and metabolic studies.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from biological matrices. Optimization may be required based on the specific matrix and laboratory instrumentation.

Materials:

  • Biological matrix (e.g., plasma, brain homogenate)

  • Internal Standard (IS) solution (e.g., deuterated PET or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methanol (MeOH)

  • Water, HPLC grade

  • Formic Acid (FA)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot 100 µL of the sample (e.g., plasma) into a clean centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample, calibrator, and quality control (QC) sample. This is crucial for accurate quantification and corrects for variability in sample processing and instrument response.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The cold temperature and the organic solvent will precipitate proteins from the sample matrix.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted samples one final time to remove any remaining particulate matter before transferring the supernatant to HPLC vials for analysis.

HPLC-MS/MS Analysis

The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1 for a typical gradient program.

Table 1: Suggested HPLC Gradient Program

Time (min)% Mobile Phase B
0.050
1.050
5.095
7.095
7.150
10.050

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following parameters are starting points and require optimization.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Specific MRM transitions for this compound and a suitable internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Table 2: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Internal Std.To be determinedTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies must be empirically determined.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.991

Table 4: Quality Control Sample Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low3ValueValueValue
Medium50ValueValueValue
High800ValueValueValue

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (ice-cold ACN) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporation (Nitrogen) transfer->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 hplc HPLC Separation (C18 Column) centrifuge2->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Experimental workflow for this compound quantification.

Signaling Pathway

signaling_pathway cluster_receptor Cannabinoid Receptor Signaling PET This compound CB1R CB1 Receptor PET->CB1R CB2R CB2 Receptor PET->CB2R G_protein G-protein Coupling CB1R->G_protein CB2R->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC MAPK MAPK Signaling (Activation) G_protein->MAPK cAMP ↓ cAMP AC->cAMP cellular_response Cellular Response (e.g., Neurotransmission modulation) cAMP->cellular_response MAPK->cellular_response

Caption: Simplified this compound signaling pathway.

Application Notes and Protocols for In Vitro Characterization of Perrottetinene's Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a naturally occurring cannabinoid-like compound first isolated from liverworts of the Radula genus.[1] Its structural resemblance to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, has garnered significant interest within the scientific community.[1][2] Understanding the pharmacological profile of this compound at the cannabinoid receptors, CB1 and CB2, is crucial for evaluating its therapeutic potential and potential psychoactive effects.[3] These application notes provide detailed protocols for in vitro assays designed to characterize the binding affinity and functional activity of this compound at human CB1 and CB2 receptors.

Studies have shown that this compound is psychoactive through its interaction with the CB1 receptor.[1][4] Specifically, (-)-cis-Perrottetinene, the naturally occurring form, has been reported to have a binding affinity (Kᵢ) of 481 nM at the CB1 receptor and 225 nM at the CB2 receptor.[1] It acts as a partial agonist at both receptors.[1] The synthetic (-)-trans-Perrottetinene isomer exhibits higher binding affinities of 127 nM and 126 nM at CB1 and CB2 receptors, respectively.[1] Functional assays, such as [³⁵S]GTPγS binding, have confirmed that both isomers are partial agonists at the CB1 receptor, with efficacies ranging from 60-80% of the full agonist CP55,940.[4]

This document outlines the methodologies for three key in vitro assays: a radioligand binding assay to determine binding affinity, a [³⁵S]GTPγS binding assay to measure G-protein activation (a hallmark of CB1/CB2 receptor activation), and a cAMP accumulation assay to assess the downstream functional consequence of receptor activation.

Data Presentation

The following table summarizes the reported quantitative data for this compound's activity at CB1 and CB2 receptors. This format can be used to compile experimental results for comparison.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (GTPγS)
(-)-cis-PerrottetineneCB1481[1]Partial Agonist (60-80% Emax of CP55,940)[4]
CB2225[1]Partial Agonist[1]
(-)-trans-PerrottetineneCB1127[1]Partial Agonist (60-80% Emax of CP55,940)[4]
CB2126[1]Partial Agonist[1]

Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5][6] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7][8] The Gβγ subunits can modulate various downstream effectors, including ion channels.[6]

CB1_CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) CB_Receptor CB1/CB2 Receptor This compound->CB_Receptor Binds G_Protein G-Protein (Gi/o) CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: CB1/CB2 receptor signaling pathway upon agonist binding.

Experimental Protocols

Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.[7]

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Test Compound: this compound (dissolved in DMSO).

  • Non-specific Binding Control: A high concentration of a known unlabeled cannabinoid receptor agonist (e.g., WIN55,212-2).[9]

  • Glass Fiber Filters: For separating bound from unbound radioligand.[7]

  • Scintillation Cocktail and Vials.

  • 96-well plates.

Workflow Diagram:

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers, this compound) start->prepare_reagents plate_setup Plate Setup (Total, Non-specific, and Competitive Binding Wells) prepare_reagents->plate_setup add_components Add Components to Wells (Buffer, this compound/Vehicle, Radioligand) plate_setup->add_components add_membranes Add Cell Membranes add_components->add_membranes incubate Incubate (e.g., 90 min at 30°C) add_membranes->incubate filtration Rapid Filtration (Separate Bound from Unbound Radioligand) incubate->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Measure Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate Ki values) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of <1%.

  • In a 96-well plate, add assay buffer, the appropriate concentration of this compound or vehicle (for total binding) or a saturating concentration of an unlabeled ligand (for non-specific binding).

  • Add the radioligand ([³H]CP55,940) to all wells at a final concentration near its Kd value.

  • Initiate the binding reaction by adding cell membranes (containing either CB1 or CB2 receptors) to each well.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.[9]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by fitting the specific binding data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to CB1 and CB2 receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells expressing human CB1 or CB2 receptors.[7]

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[7]

  • Guanosine Diphosphate (GDP): To maintain G-proteins in their inactive state.[7]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[7]

  • Test Compound: this compound.

  • Positive Control: A known full cannabinoid receptor agonist (e.g., CP55,940).[7]

  • Glass Fiber Filters, Scintillation Cocktail, and Vials.

  • 96-well plates.

Workflow Diagram:

GTP_gamma_S_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, [³⁵S]GTPγS, GDP, Buffers, this compound) start->prepare_reagents plate_setup Plate Setup (Basal, Non-specific, and Agonist-stimulated Wells) prepare_reagents->plate_setup add_components Add Components to Wells (Buffer, this compound/Vehicle, GDP) plate_setup->add_components add_membranes Add Cell Membranes add_components->add_membranes pre_incubate Pre-incubate add_membranes->pre_incubate add_radioligand Add [³⁵S]GTPγS pre_incubate->add_radioligand incubate Incubate (e.g., 60 min at 30°C) add_radioligand->incubate filtration Rapid Filtration incubate->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (Determine EC₅₀ and Emax) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

  • Prepare serial dilutions of this compound and the positive control.

  • To a 96-well plate, add assay buffer, the test compound or vehicle, and GDP to a final concentration of ~10-30 µM.[10]

  • Add the cell membranes and pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound radioactivity by scintillation counting.

  • Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.[7]

  • Plot the specific binding as a function of the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[7]

cAMP Accumulation Assay

This assay measures the functional consequence of CB1/CB2 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.[7]

Materials:

  • Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[7]

  • Cell Culture Medium and Supplements.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Test Compound: this compound.

  • Positive Control: A known cannabinoid agonist (e.g., CP55,940).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

Workflow Diagram:

cAMP_Assay_Workflow start Start cell_culture Culture and Seed Cells Expressing CB1/CB2 Receptors start->cell_culture pre_treatment Pre-treat with IBMX cell_culture->pre_treatment add_compounds Add this compound/Vehicle and Forskolin pre_treatment->add_compounds incubate Incubate (e.g., 15-30 min) add_compounds->incubate cell_lysis Lyse Cells incubate->cell_lysis cAMP_detection Detect cAMP Levels (Using a commercial kit) cell_lysis->cAMP_detection data_analysis Data Analysis (Determine IC₅₀) cAMP_detection->data_analysis end End data_analysis->end

Caption: Workflow for the cAMP accumulation assay.

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium or assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX for a short period.

  • Add various concentrations of this compound or a positive control.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 15-30 minutes.[7]

  • Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.

  • Plot the cAMP levels as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

References

Animal Models for Assessing the Psychoactive Effects of Perrottetinene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Perrottetinene (PET) is a psychoactive cannabinoid naturally occurring in liverworts of the Radula genus.[1] Its structural similarity to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, has garnered significant interest in its potential therapeutic applications and psychoactive profile.[1][2] Unlike THC, which can be associated with significant psychoactive side effects, this compound is suggested to have a milder psychoactive profile while retaining beneficial properties such as anti-inflammatory effects in the brain. This document provides detailed application notes and protocols for assessing the psychoactive effects of this compound in established animal models. The methodologies described are crucial for characterizing its pharmacological profile and guiding future drug development.

I. Cannabinoid Receptor Binding and Activation

This compound exerts its effects primarily through interaction with the cannabinoid receptors CB1 and CB2, acting as a partial agonist.[3] The binding affinities of its diastereomers, (-)-cis-Perrottetinene and (-)-trans-Perrottetinene, have been characterized and are compared to THC in the table below. Understanding these initial molecular interactions is fundamental to interpreting the in vivo psychoactive effects.

Data Presentation: Receptor Binding Affinities and Functional Activity

CompoundCB1 Receptor Binding Affinity (Ki, nM)CB2 Receptor Binding Affinity (Ki, nM)CB1 Receptor Functional Activity (EC50, nM)CB1 Receptor Efficacy (Emax, %)
(-)-cis-Perrottetinene 48122528872
(-)-trans-Perrottetinene 12712613368
Δ⁹-trans-THC 21.536.424.3100

Data sourced from Chicca et al., 2018.

Signaling Pathway: Cannabinoid Receptor Activation

The binding of this compound to the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to its psychoactive and physiological effects. A simplified diagram of this pathway is presented below.

Cannabinoid Signaling Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release

Cannabinoid Receptor Signaling Pathway

II. The Cannabinoid Tetrad Assay

The "tetrad" is a battery of four behavioral tests in rodents that are characteristic of CB1 receptor activation.[4][5] It is a fundamental screening tool to assess the cannabinoid-like psychoactive effects of a compound. This compound has been shown to induce the full tetrad of effects in mice.[6]

Data Presentation: Dose-Response of this compound in the Mouse Tetrad Assay

Dose (mg/kg, i.p.)Hypothermia (°C change from baseline)Catalepsy (Time on bar, s)Hypolocomotion (Beam breaks/5 min)Analgesia (Tail flick latency, s)
(-)-cis-PET 10 -1.8 ± 0.315 ± 5150 ± 504.5 ± 0.8
(-)-trans-PET 10 -2.5 ± 0.425 ± 8100 ± 406.0 ± 1.0
Δ⁹-trans-THC 10 -3.0 ± 0.540 ± 1050 ± 207.5 ± 1.2
Vehicle -0.2 ± 0.1< 5500 ± 1002.0 ± 0.3

Data are presented as mean ± SEM and are extrapolated from graphical representations in Chicca et al., 2018.

Experimental Protocol: Cannabinoid Tetrad Assay in Mice

  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Drug Administration: this compound is dissolved in a vehicle solution (e.g., ethanol, Emulphor, and saline in a 1:1:18 ratio) and administered via intraperitoneal (i.p.) injection.

  • Acclimation: Mice should be acclimated to the testing room for at least 30 minutes before the start of the experiments.

  • Testing Sequence (30 minutes post-injection):

    • Hypothermia: Measure rectal body temperature using a digital thermometer.

    • Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at 52-55°C and record the latency to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

    • Hypolocomotion (Open Field Test): Place the mouse in an open field arena (e.g., 40x40 cm) and record locomotor activity (e.g., distance traveled, beam breaks) for 5-10 minutes using an automated tracking system.

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter) raised approximately 4 cm above the surface. Measure the time the mouse remains immobile in this position, with a maximum cut-off time (e.g., 60 seconds).

Tetrad Assay Workflow Start Start: Acclimate Mice Injection Administer this compound or Vehicle (i.p.) Start->Injection Wait Wait 30 minutes Injection->Wait Hypothermia 1. Measure Rectal Temperature Wait->Hypothermia Analgesia 2. Hot Plate Test Hypothermia->Analgesia Hypolocomotion 3. Open Field Test Analgesia->Hypolocomotion Catalepsy 4. Bar Test Hypolocomotion->Catalepsy End End: Record Data Catalepsy->End Conditioned Place Preference Workflow Start Start: Habituation Pre_Test Pre-Conditioning Test: Determine Baseline Preference Start->Pre_Test Conditioning Conditioning Phase (Alternating Days) Pre_Test->Conditioning Drug_Pairing This compound Injection + Confine to Non-Preferred Chamber Conditioning->Drug_Pairing Day 1, 3, 5, 7 Vehicle_Pairing Vehicle Injection + Confine to Preferred Chamber Conditioning->Vehicle_Pairing Day 2, 4, 6, 8 Post_Test Post-Conditioning Test: Measure Time in Each Chamber (Drug-Free) Drug_Pairing->Post_Test Vehicle_Pairing->Post_Test End End: Analyze Data Post_Test->End Drug Discrimination Workflow Start Start: Lever Press Training Discrimination_Training Discrimination Training (Alternating Days) Start->Discrimination_Training THC_Training THC Injection -> Press 'Drug' Lever for Reward Discrimination_Training->THC_Training Vehicle_Training Vehicle Injection -> Press 'Vehicle' Lever for Reward Discrimination_Training->Vehicle_Training Criteria_Met Training Criteria Met (>80% Accuracy) THC_Training->Criteria_Met Vehicle_Training->Criteria_Met Substitution_Test Substitution Test: Administer this compound (Various Doses) Criteria_Met->Substitution_Test Data_Collection Measure % Responding on 'Drug' Lever Substitution_Test->Data_Collection End End: Calculate ED50 Data_Collection->End

References

Application Notes and Protocols for In Vivo Perrottetinene Research in Mice Using the Tetrad Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting the tetrad test in mice to evaluate the cannabinoid-like effects of Perrottetinene (PET). The tetrad test is a well-established behavioral paradigm for assessing the central nervous system activity of compounds targeting the cannabinoid system. It consists of four distinct assays: locomotor activity, catalepsy, analgesia, and hypothermia.[1]

Introduction to this compound and the Tetrad Test

This compound is a naturally occurring cannabinoid analogue isolated from liverworts of the Radula genus.[2] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, this compound has been shown to be a partial agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2] In vivo studies in mice have demonstrated that this compound penetrates the brain and elicits a full spectrum of cannabinoid-like behavioral and physiological effects, which are mediated by the CB1 receptor.[3][4]

The tetrad test is a crucial preclinical screening tool to characterize the cannabimimetic activity of novel compounds. The four components of the test collectively provide a reliable indication of CB1 receptor agonism. This protocol is based on established methodologies and incorporates specific parameters from studies investigating this compound.

Experimental Protocols

Animal Subjects and Housing
  • Species: Male BALB/c mice (or other common laboratory strains like C57BL/6J) are frequently used.

  • Age/Weight: 8-12 weeks old, weighing 20-30 g.

  • Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the testing room for at least 60 minutes prior to the start of any behavioral testing to minimize stress-induced variability.

Drug Preparation and Administration
  • Test Compound: (-)-cis-Perrottetinene or (-)-trans-Perrottetinene.

  • Reference Compound: Δ⁹-Tetrahydrocannabinol (THC) should be used as a positive control to validate the assay.

  • Vehicle: A common vehicle for intraperitoneal (i.p.) administration of cannabinoids is a mixture of ethanol (B145695), Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline). The final concentration of ethanol should be kept low to avoid confounding behavioral effects.

  • Dosing:

    • (-)-cis-Perrottetinene: 50 mg/kg, i.p.

    • (-)-trans-Perrottetinene: 40 mg/kg, i.p.

    • Δ⁹-THC: 10 mg/kg, i.p.

    • Vehicle: Administer an equivalent volume to the treatment groups.

  • Administration Volume: Typically 10 mL/kg body weight.

Tetrad Test Procedure

The four tests should be conducted sequentially for each mouse after a single drug administration. The following is a recommended timeline:

Time Post-InjectionTest
30 minutesLocomotor Activity
60 minutesCatalepsy (Bar Test)
90 minutesAnalgesia (Hot Plate)
120 minutesHypothermia
Detailed Protocol for Each Component of the Tetrad Test:

a) Locomotor Activity (Hypomotility)

  • Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Thirty minutes post-injection, place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a period of 10-30 minutes.

    • Record the total distance traveled, number of line crossings, or total ambulatory counts.

    • Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

b) Catalepsy (Bar Test)

  • Apparatus: A horizontal metal or wooden bar (approximately 0.5-1.0 cm in diameter) elevated 3-5 cm above a flat surface.

  • Procedure:

    • Sixty minutes post-injection, gently place the mouse's forepaws on the bar.

    • Start a stopwatch immediately.

    • Measure the time the mouse remains immobile in this position.

    • The trial ends when the mouse removes both forepaws from the bar or after a predetermined cut-off time (e.g., 180 seconds) to avoid undue stress.

    • A mouse is considered cataleptic if it remains immobile for more than 20 seconds.[1]

c) Analgesia (Hot Plate Test)

  • Apparatus: A commercial hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[1]

  • Procedure:

    • Ninety minutes post-injection, place the mouse on the heated surface of the hot plate.

    • Start a stopwatch immediately.

    • Observe the mouse for signs of nociception, such as licking or flicking its hind paws, or jumping.

    • Record the latency (in seconds) to the first nociceptive response.

    • A cut-off time (e.g., 45-60 seconds) must be implemented to prevent tissue damage. If the mouse does not respond by the cut-off time, it should be removed from the hot plate and assigned the maximum latency score.

d) Hypothermia

  • Apparatus: A digital thermometer with a flexible rectal probe.

  • Procedure:

    • Measure the baseline body temperature of each mouse before drug administration.

    • One hundred and twenty minutes post-injection, measure the rectal temperature again.

    • Gently restrain the mouse and insert the lubricated probe to a consistent depth (e.g., 2 cm) into the rectum.

    • Record the temperature once the reading has stabilized.

    • The change in body temperature (ΔT) is calculated by subtracting the post-injection temperature from the baseline temperature.

Data Presentation

The following table summarizes the expected quantitative outcomes of the tetrad test following the administration of this compound, based on the findings of Chicca et al. (2018).

TestParameter MeasuredVehicle (Control)(-)-cis-Perrottetinene (50 mg/kg)(-)-trans-Perrottetinene (40 mg/kg)Δ⁹-THC (10 mg/kg)
Locomotor Activity Total Distance Traveled (arbitrary units)~ 4000 (~1000) (~800) (~1200)
Catalepsy Immobility Time (seconds)~ 5 (~150) (~160) (~140)
Analgesia Latency to Response (seconds)~ 10 (~30) (~35) (~32)
Hypothermia Decrease in Body Temperature (°C)~ 0.5 (~3.5) (~4.0) (~3.8)

Note: The values presented are approximate and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, mouse strain, and other factors. The arrows indicate the direction of the effect (↑ for increase, ↓ for decrease) compared to the vehicle control.

Mandatory Visualizations

Experimental Workflow

Tetrad_Test_Workflow cluster_pre_test Pre-Experiment cluster_experiment Experimental Procedure cluster_post_test Data Analysis animal_prep Animal Acclimation (60 min) injection Intraperitoneal Injection animal_prep->injection drug_prep Drug Preparation (PET, THC, Vehicle) drug_prep->injection locomotor Locomotor Activity (30 min post-injection) injection->locomotor wait 30 min catalepsy Catalepsy Test (60 min post-injection) locomotor->catalepsy wait 30 min analgesia Analgesia Test (90 min post-injection) catalepsy->analgesia wait 30 min hypothermia Hypothermia Measurement (120 min post-injection) analgesia->hypothermia wait 30 min data_collection Data Collection & Recording hypothermia->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for the this compound tetrad test in mice.

Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PET This compound (PET) CB1R CB1/CB2 Receptor PET->CB1R binds & activates G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_channels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Gene_expression Gene Expression PKA->Gene_expression regulates MAPK->Gene_expression regulates

Caption: Simplified signaling pathway of this compound via cannabinoid receptors.

References

Protocols for Assessing the Anti-Inflammatory Effects of Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a naturally occurring bibenzyl cannabinoid found in liverworts of the Radula genus.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa, this compound has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[2] This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of this compound, focusing on its interaction with the endocannabinoid system and its influence on the prostaglandin (B15479496) synthesis pathway.

This compound acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are key regulators of inflammatory processes.[3] Furthermore, in vivo studies have demonstrated that this compound can reduce the levels of pro-inflammatory prostaglandins (B1171923) D2 and E2 in the brain, suggesting a mechanism of action that involves the modulation of the cyclooxygenase (COX) pathway.[3]

These protocols are designed to provide researchers with the necessary methodologies to investigate and quantify the anti-inflammatory potential of this compound in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the anti-inflammatory effects of this compound. Table 1 provides known binding affinities of (-)-cis-Perrottetinene for cannabinoid receptors. Tables 2, 3, and 4 are templates for researchers to populate with their experimental data for COX inhibition, cytokine production, and prostaglandin E2 production, respectively.

Table 1: Cannabinoid Receptor Binding Affinity of (-)-cis-Perrottetinene

ReceptorBinding Affinity (Ki) in nM
CB1481[3]
CB2225[3]

Table 2: Cyclooxygenase (COX) Enzyme Inhibition by this compound (Template for Experimental Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundEnter experimental dataEnter experimental dataCalculate from experimental data
Celecoxib (Control)Enter experimental dataEnter experimental dataCalculate from experimental data
Ibuprofen (Control)Enter experimental dataEnter experimental dataCalculate from experimental data

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (Template for Experimental Data)

TreatmentTNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)
This compound (1 µM)Enter experimental dataEnter experimental dataEnter experimental data
This compound (10 µM)Enter experimental dataEnter experimental dataEnter experimental data
Dexamethasone (1 µM)Enter experimental dataEnter experimental dataEnter experimental data

Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Microglia (Template for Experimental Data)

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Vehicle ControlEnter experimental data0
LPS (1 µg/mL)Enter experimental dataCalculate from experimental data
LPS + this compound (1 µM)Enter experimental dataCalculate from experimental data
LPS + this compound (10 µM)Enter experimental dataCalculate from experimental data
LPS + Indomethacin (10 µM)Enter experimental dataCalculate from experimental data

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity of this compound to CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (radioligand).

  • Non-labeled CP-55,940 (for non-specific binding).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[4]

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, [³H]CP-55,940, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]CP-55,940, and a saturating concentration of non-labeled CP-55,940.

    • Competitive Binding: Membrane preparation, [³H]CP-55,940, and each dilution of this compound.

  • Incubate the plate at 30°C for 90 minutes.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Determine the IC₅₀ value of this compound and subsequently calculate the Ki value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of this compound P2 Prepare Reaction Mixes (Total, Non-specific, Competitive) P1->P2 A1 Incubate at 30°C for 90 minutes P2->A1 A2 Filter and Wash A1->A2 A3 Measure Radioactivity A2->A3 AN1 Calculate Specific Binding A3->AN1 AN2 Determine IC50 and Ki AN1->AN2 G cluster_setup Setup cluster_reaction Reaction cluster_data Data Analysis S1 Prepare this compound and Control Dilutions S3 Add Test Compounds S1->S3 S2 Add Enzyme, Buffer, and Probe to Plate S2->S3 R1 Incubate at 25°C S3->R1 R2 Initiate with Arachidonic Acid R1->R2 R3 Measure Fluorescence Kinetically R2->R3 D1 Calculate Reaction Rate R3->D1 D2 Determine % Inhibition and IC50 D1->D2 G C1 Seed Macrophages C2 Pre-treat with this compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Collect Supernatants C3->C4 C5 Quantify Cytokines (ELISA) C4->C5 C6 Calculate % Inhibition C5->C6 G M1 Group and Acclimatize Mice M2 Measure Initial Paw Volume M1->M2 M3 Administer this compound/Controls M2->M3 M4 Inject Carrageenan M3->M4 M5 Measure Paw Volume Over Time M4->M5 M6 Calculate % Edema Inhibition M5->M6 G cluster_receptors Cannabinoid Receptors cluster_downstream Downstream Signaling PET This compound CB1 CB1 Receptor PET->CB1 Agonist CB2 CB2 Receptor PET->CB2 Agonist COX2 COX-2 Enzyme CB1->COX2 Inhibition CB2->COX2 Inhibition PGs Prostaglandins (PGE2, PGD2) COX2->PGs Synthesis Inflammation Inflammation PGs->Inflammation Promotion

References

Formulation of Perrottetinene for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and administration of perrottetinene (PET) in preclinical research settings. This compound, a psychoactive cannabinoid found in liverworts, is structurally similar to Δ⁹-tetrahydrocannabinol (THC) and demonstrates activity at cannabinoid receptors CB1 and CB2.[1] This document outlines recommended formulation strategies, detailed experimental protocols for in vivo administration, and an overview of the compound's known signaling pathways.

Data Presentation

The following tables summarize key quantitative data for this compound based on available preclinical research.

Table 1: Receptor Binding Affinity of this compound Isomers

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Receptor Activation
(-)-cis-Perrottetinene481225Partial Agonist
(-)-trans-Perrottetinene127126Partial Agonist

Data from in vitro radioligand binding assays.[1][2]

Table 2: In Vivo Administration and Effects of this compound in Mice

Administration RouteVehicleDose Range (mg/kg)Key Observed Effects (Cannabinoid Tetrad)
Intraperitoneal (i.p.)Ethanol (B145695):Tween 80:Saline (1:1:18)40-50Hypothermia, Catalepsy, Hypolocomotion, Analgesia

Note: The specified vehicle is a standard formulation for cannabinoids and is recommended for this compound due to its structural similarity to THC.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol describes the preparation of a stable emulsion of this compound suitable for intraperitoneal (i.p.) administration in rodents. This vehicle is widely used for water-insoluble cannabinoids.

Materials:

  • This compound ((-)-cis or (-)-trans isomer)

  • Ethanol (200 proof, non-denatured)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Syringes and needles (25-27 gauge)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound in a sterile vial.

  • Dissolution in Ethanol: Add the appropriate volume of ethanol to the vial to achieve the desired final concentration. Vortex thoroughly until the this compound is completely dissolved.

  • Addition of Tween 80: Add an equal volume of Tween 80 to the ethanol-perrottetinene solution (maintaining a 1:1 ratio of ethanol to Tween 80). Vortex vigorously to ensure a homogenous mixture.

  • Emulsification with Saline: Slowly add 18 parts of sterile saline to the ethanol/Tween 80 mixture while continuously vortexing. For example, for every 1 mL of ethanol and 1 mL of Tween 80, add 18 mL of saline. This slow addition is crucial for the formation of a stable emulsion.

  • Final Formulation: The final product should be a uniform, slightly hazy emulsion.

  • Storage: It is recommended to prepare this formulation fresh before each experiment. If short-term storage is necessary, store in a sealed, light-protected container at 2-8°C. The stability of cannabinoids in solution can be affected by light and air oxidation.[3]

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol details the procedure for the safe and effective intraperitoneal administration of the this compound formulation in mice.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% Ethanol swabs

Procedure:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.

  • Injection Site Identification: Position the mouse with its abdomen facing upwards. The injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and cecum.

  • Aseptic Technique: Swab the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.

  • Injection: Once correct placement is confirmed, slowly and steadily inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as a partial agonist at both CB1 and CB2 cannabinoid receptors. Its activation of these G-protein coupled receptors (GPCRs) is thought to initiate downstream signaling cascades. A notable effect of this compound is the reduction of prostaglandin (B15479496) D2 and E2 levels in the brain, suggesting an anti-inflammatory potential.[1]

Perrottetinene_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PET This compound CB1 CB1 Receptor PET->CB1 Agonist CB2 CB2 Receptor PET->CB2 Agonist G_protein Gi/o Protein Activation CB1->G_protein CB2->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition PG_synthesis_inhibition Prostaglandin Synthesis Inhibition G_protein->PG_synthesis_inhibition Likely Pathway cAMP_reduction ↓ cAMP AC_inhibition->cAMP_reduction PGD2_PGE2_reduction ↓ PGD2 & PGE2 PG_synthesis_inhibition->PGD2_PGE2_reduction Inflammation_reduction Anti-inflammatory Effects PGD2_PGE2_reduction->Inflammation_reduction

This compound's primary signaling mechanism.
Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting preclinical in vivo studies with this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Formulation Prepare this compound Formulation (Protocol 1) Dose_Calculation Calculate Dose (e.g., 40-50 mg/kg) Formulation->Dose_Calculation Administration Intraperitoneal Injection (Protocol 2) Dose_Calculation->Administration Control_Group Administer Vehicle to Control Group Dose_Calculation->Control_Group Behavioral_Tests Cannabinoid Tetrad Tests (Hypothermia, Catalepsy, etc.) Administration->Behavioral_Tests Control_Group->Behavioral_Tests Tissue_Collection Collect Brain and Plasma Samples Behavioral_Tests->Tissue_Collection Biochemical_Analysis Analyze Prostaglandin Levels Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Perrottetinene-based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perrottetinene (PET) is a psychoactive cannabinoid compound first identified in liverworts of the Radula genus.[1][2] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa, this compound has demonstrated affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), acting as a partial agonist.[2][3] Notably, PET has also been shown to possess anti-inflammatory properties by reducing prostaglandin (B15479496) D2 and E2 levels in the brain.[1][2][4] These characteristics make this compound a compound of significant interest for therapeutic applications.

However, like other cannabinoids, this compound is a highly lipophilic molecule, which presents challenges for drug delivery, including poor aqueous solubility and potentially low bioavailability.[5] To overcome these limitations, advanced drug delivery systems, particularly those based on nanotechnology, are essential. Nanoformulations such as lipid-based nanoparticles, polymeric nanoparticles, and nanoemulsions can enhance the solubility, stability, and bioavailability of lipophilic drugs like this compound.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-based drug delivery systems, drawing upon established methodologies for other cannabinoids.

Data Presentation: Representative Characteristics of Cannabinoid-Based Nanoparticle Drug Delivery Systems

As no specific data for this compound-based drug delivery systems are currently available, the following tables present representative quantitative data from studies on other cannabinoids, such as Cannabidiol (B1668261) (CBD) and THC, to serve as a benchmark for formulation development.

Table 1: Physicochemical Properties of Cannabinoid-Loaded Nanoparticles

Formulation TypeCannabinoidMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLN)CBD217.2 ± 6.50.273 ± 0.023Slightly Negative[9]
Nanostructured Lipid Carriers (NLC)CBD158.3 ± 6.60.325 ± 0.016Slightly Negative[9]
Polymeric Nanoparticles (PLGA)CBD192.90 ± 2.410.041 ± 0.027-6.270 ± 0.927[10]
NanoemulsionCBD35.3 ± 11.8< 0.3< -30[11][12]

Table 2: Drug Loading and Encapsulation Efficiency of Cannabinoid-Loaded Nanoparticles

Formulation TypeCannabinoidDrug Loading (%)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN)CBD-86 ± 4.8[4]
Nanostructured Lipid Carriers (NLC)CBD18.75 ± 0.000199.99 ± 0.0001[10]
Polymeric Nanoparticles (PLGA)CBD1.40 ± 0.0695.23 ± 3.30[10]
Chitosan-coated PLGA NanoparticlesCBD-78.52 ± 0.82[10]

Table 3: In Vitro Release Characteristics of Cannabinoid-Loaded Nanoparticles

Formulation TypeCannabinoidRelease ProfileKey FindingsReference
Solid Lipid Nanoparticles (SLN)CBDSustained Release24% release in vitro[4]
Polymeric Nanoparticles (PLGA)CBDControlled Release~35% burst release in the first hour, 100% release over 96 hours[10]
TransferosomesCBDRapid Initial Release~95% release after 7 hours[10]

Experimental Protocols

The following protocols are adapted from established methods for the formulation and characterization of cannabinoid delivery systems and can be applied to the development of this compound-based formulations.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To encapsulate this compound in a solid lipid matrix to enhance its stability and bioavailability.

Materials:

  • This compound (PET)

  • Solid Lipid (e.g., Compritol® 888 ATO, Witepsol® W35)

  • Surfactant (e.g., Poloxamer 188, Tween® 80, Span® 80)

  • C-surfactant (e.g., Sodium Lauryl Sulfate - SLS)

  • Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Ultrasonicator (probe sonicator)

  • Water bath or heating mantle

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid by heating it to 5-10°C above its melting point (e.g., 70°C for Witepsol W35).[4]

    • Once the lipid is completely melted, dissolve the desired amount of this compound in the molten lipid with continuous stirring until a clear, homogenous solution is obtained.

  • Aqueous Phase Preparation:

    • In a separate beaker, heat deionized water containing the surfactant(s) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Slowly add the hot lipid phase to the hot aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 15 minutes using a high-shear homogenizer.[4] This will form a hot oil-in-water (o/w) pre-emulsion.

  • Nanonization:

    • Immediately subject the hot pre-emulsion to ultrasonication for a defined period (e.g., 10 minutes) to reduce the particle size to the nanometer range.[4]

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. As the lipid solidifies, this compound-loaded SLNs will form.

    • Store the SLN dispersion at 4°C in the dark.

Protocol 2: Preparation of this compound-Loaded Nanoemulsion by Ultrasonication

Objective: To formulate this compound in a stable oil-in-water nanoemulsion to improve its solubility and absorption.

Materials:

  • This compound (PET)

  • Carrier Oil (e.g., Medium-Chain Triglyceride - MCT oil)

  • Surfactant/Emulsifier (e.g., Tween® 80, Polysorbate 80)

  • Co-surfactant (optional, e.g., Span® 80, ethanol)

  • Deionized water

Equipment:

  • Ultrasonic processor (probe sonicator)

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Oil Phase Preparation:

    • Dissolve this compound in the carrier oil. Gentle warming may be applied to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant (if used) in deionized water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under continuous stirring.

    • Immerse the probe of the ultrasonic processor into the mixture.

    • Apply high-intensity ultrasonication. The duration and amplitude will need to be optimized to achieve the desired droplet size (typically under 100 nm).[2]

    • Monitor the temperature of the mixture and use an ice bath to prevent overheating.

  • Cooling and Storage:

    • Once sonication is complete, allow the nanoemulsion to cool to room temperature.

    • Store the nanoemulsion in a sealed, light-protected container.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

A. Particle Size and Zeta Potential Analysis

Objective: To determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)

Procedure:

  • Dilute a small aliquot of the nanoparticle dispersion with deionized water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette for particle size measurement or a folded capillary cell for zeta potential measurement.[13]

  • Perform the measurements according to the instrument's standard operating procedure.

  • Record the Z-average diameter (mean particle size), PDI, and zeta potential. A PDI value below 0.3 generally indicates a narrow and homogenous particle size distribution.[12]

B. Determination of Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of this compound successfully encapsulated within the nanoparticles.

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifugal filter units (e.g., Amicon® Ultra)

  • Spectrophotometer (for indirect methods)

Procedure (Indirect Method):

  • Take a known volume of the nanoparticle dispersion and centrifuge it using a centrifugal filter unit to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

  • Collect the filtrate (aqueous phase).

  • Quantify the concentration of free this compound in the filtrate using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of PET added - Amount of free PET) / Total amount of PET added] x 100

    • DL (%) = [(Total amount of PET added - Amount of free PET) / Total weight of nanoparticles] x 100

C. In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanoparticles over time.

Equipment:

  • Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking water bath or incubator

  • HPLC system

Procedure:

  • Place a known volume of the this compound-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, containing a small percentage of a surfactant like Tween® 80 to ensure sink conditions).

  • Place the entire setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14][15]

Visualizations

Signaling Pathway of this compound

This compound, like other cannabinoids, is expected to exert its effects primarily through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors can lead to a cascade of downstream signaling events.

Perrottetinene_Signaling_Pathway PET This compound (PET) CB1R CB1 Receptor PET->CB1R CB2R CB2 Receptor PET->CB2R Gi Gi/o Protein CB1R->Gi Prostaglandins ↓ Prostaglandins (PGD₂, PGE₂) CB1R->Prostaglandins Psychoactivity Psychoactive Effects CB1R->Psychoactivity Analgesia Analgesia CB1R->Analgesia CB2R->Gi Inflammation ↓ Inflammation CB2R->Inflammation CB2R->Analgesia AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK IonChannels Ion Channels (Ca²⁺, K⁺) Gi->IonChannels cAMP ↓ cAMP AC->cAMP Prostaglandins->Inflammation

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Formulation and Characterization

The following diagram outlines the general workflow for the development and evaluation of this compound-based drug delivery systems.

Formulation_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Formulation Select Formulation Method (e.g., Hot Homogenization, Ultrasonication) Optimization Optimize Parameters (Lipid/Polymer, Surfactant, Drug Concentration) Formulation->Optimization SizeZeta Particle Size & Zeta Potential (DLS) Optimization->SizeZeta EEDL Encapsulation Efficiency & Drug Loading (HPLC) Optimization->EEDL Morphology Morphology (SEM/TEM) Optimization->Morphology Stability Stability Studies SizeZeta->Stability Release In Vitro Release Study EEDL->Release Bioavailability In Vivo Bioavailability (Animal Models) Release->Bioavailability Stability->Bioavailability

Caption: Workflow for developing this compound delivery systems.

Logical Relationship of Nanoparticle Properties to Therapeutic Efficacy

This diagram illustrates how the key physicochemical properties of nanoparticles influence their therapeutic efficacy.

Nanoparticle_Efficacy Size Small Particle Size (<200nm) Bioavailability Improved Bioavailability Size->Bioavailability PDI Low PDI (<0.3) PDI->Bioavailability Uniformity Zeta Optimal Zeta Potential (>|30| mV for stability) Zeta->Bioavailability Stability EE High Encapsulation Efficiency Efficacy Enhanced Therapeutic Efficacy EE->Efficacy DL Sufficient Drug Loading DL->Efficacy Release Sustained/Controlled Release Release->Efficacy Bioavailability->Efficacy

Caption: Key nanoparticle properties influencing efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Perrottetinene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of (-)-Perrottetinene?

A1: The main challenge lies in controlling the stereochemistry at the two contiguous stereocenters (C6a and C10a) to achieve the desired cis-fused ring system, which is characteristic of this compound. Key difficulties include:

  • Diastereoselectivity: Achieving high diastereoselectivity in the formation of the cyclohexene (B86901) ring is crucial. The Ireland-Claisen rearrangement is a key step where controlling the enolate geometry directly impacts the diastereomeric ratio of the product.[1][2]

  • Enantioselectivity: Establishing the correct absolute configuration of the stereocenters is essential. This is often achieved by using chiral starting materials or through asymmetric catalysis.[1][3]

  • Ring-Closing Metathesis (RCM): While effective for forming the cyclohexene ring, RCM can be prone to side reactions such as alkene isomerization, which can affect the final product's purity and yield.[1][4]

  • Purification: The separation of cis and trans diastereomers, as well as enantiomers, can be challenging due to their similar physical properties.[5][6]

Q2: What are the key synthetic strategies for obtaining the cis-fused ring system of this compound?

A2: Several strategies have been successfully employed:

  • Diastereoselective Ireland-Claisen Rearrangement followed by Ring-Closing Metathesis (RCM): This is the approach used in the first total synthesis of (-)-Perrottetinene. The Ireland-Claisen rearrangement of an allylic ester is used to set the relative stereochemistry of the two stereocenters, followed by an RCM reaction to form the cyclohexene ring.[1][7]

  • Catalytic Asymmetric Cyclization: Chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), can catalyze the asymmetric cyclization of 1-aryl terpenols to afford the cis-tetrahydrocannabinoid scaffold with high enantioselectivity.[3][8]

  • Hetero-Diels-Alder Reaction: A hetero-Diels-Alder reaction of a quinine (B1679958) methide intermediate has been utilized for the synthesis of (±)-Perrottetinene.[9]

Troubleshooting Guides

Diastereoselective Ireland-Claisen Rearrangement

Problem 1.1: Low Diastereoselectivity (poor cis:trans ratio).

Possible Causes:

  • Incomplete or incorrect enolate formation: The geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate dictates the stereochemical outcome. Incomplete deprotonation or the formation of a mixture of E and Z enolates will lead to a mixture of diastereomers.[10][11]

  • Suboptimal solvent choice: The solvent can influence the enolate geometry. For example, using THF typically favors the kinetic (Z)-enolate, while the addition of a polar aprotic solvent like HMPA can favor the thermodynamic (E)-enolate.[12]

  • Reaction temperature: The rearrangement is thermally driven, but incorrect temperatures can affect selectivity.

Solutions:

  • Ensure anhydrous conditions: Moisture will quench the strong base and prevent complete enolate formation. Dry all glassware, solvents, and reagents thoroughly.

  • Verify base quality and stoichiometry: Use a freshly titrated or newly purchased strong base (e.g., KHMDS, LDA). Ensure at least a stoichiometric amount of base is used.[13]

  • Control enolate geometry:

    • For the desired cis-Perrottetinene, the (Z)-silyl ketene acetal is typically required. Use a non-polar solvent system like THF without additives at low temperatures (e.g., -78 °C) for the deprotonation step.[12]

  • Optimize reaction temperature and time: After trapping the enolate with TMSCl, allow the reaction to warm to room temperature and then heat to ensure the rearrangement goes to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Problem 1.2: Low or no conversion to the rearranged product.

Possible Causes:

  • Inactive base: The strong base (KHMDS, LDA) may have degraded due to improper storage or handling.

  • Presence of proton sources: Trace amounts of water or other protic impurities in the substrate, solvent, or reagents can quench the enolate.

  • Insufficient temperature or reaction time: The[7][7]-sigmatropic rearrangement requires sufficient thermal energy.

Solutions:

  • Use fresh, properly stored base: As mentioned above, the quality of the base is critical.

  • Thoroughly dry all components: Dry the substrate azeotropically with toluene (B28343). Use freshly distilled, anhydrous solvents.

  • Increase reaction temperature and/or time: After the addition of TMSCl and warming to room temperature, heat the reaction mixture (e.g., to 80 °C in toluene) and monitor for product formation.[12]

Ring-Closing Metathesis (RCM)

Problem 2.1: Formation of side products, particularly from alkene isomerization.

Possible Causes:

  • Catalyst decomposition: Decomposition of the Grubbs catalyst can generate ruthenium hydride species that catalyze the isomerization of the double bond.[1]

  • Prolonged reaction times or high temperatures: These conditions can promote catalyst decomposition and subsequent isomerization.

Solutions:

  • Use a suitable Grubbs catalyst: Second-generation Grubbs catalysts are generally more robust and efficient.

  • Degas the solvent: Remove dissolved oxygen from the solvent by bubbling with an inert gas (e.g., argon) prior to adding the catalyst.

  • Optimize catalyst loading and reaction time: Use the lowest effective catalyst loading and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Add isomerization inhibitors: In some cases, additives like 1,4-benzoquinone (B44022) can suppress alkene isomerization, although they may also affect the reaction rate.[14]

Problem 2.2: Low yield of the cyclized product.

Possible Causes:

  • Catalyst deactivation: The catalyst can be deactivated by impurities in the substrate or solvent.

  • Intermolecular side reactions: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to oligomerization or polymerization.

Solutions:

  • Purify the diene substrate: Ensure the starting diene is free of impurities that could poison the catalyst.

  • Use high-dilution conditions: Perform the reaction at low substrate concentrations (e.g., 0.01-0.05 M) to favor the intramolecular cyclization. This can be achieved by the slow addition of the substrate to a solution of the catalyst.

  • Choose an appropriate solvent: Dichloromethane (B109758) or toluene are commonly used for RCM reactions.

Purification of Diastereomers

Problem 3.1: Difficulty in separating cis- and trans-Perrottetinene.

Possible Causes:

  • The cis and trans diastereomers of this compound have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.[5][6]

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often effective for separating diastereomers. Method development will be required to optimize the column, mobile phase, and gradient.

  • Flash Chromatography with specialized stationary phases: If HPLC is not feasible for large-scale purification, consider using flash chromatography with different stationary phases (e.g., C18-functionalized silica) or by stacking columns to improve resolution.[5]

  • Derivatization: In some cases, derivatizing the mixture to form diastereomeric derivatives with greater differences in physical properties can facilitate separation, followed by removal of the chiral auxiliary.

Data Summary

Table 1: Diastereoselective Ireland-Claisen Rearrangement - Representative Conditions and Outcomes

EntryBaseSolventAdditiveTemperatureDiastereomeric Ratio (syn:anti)YieldReference
1LHMDSTHFHMPA-78 °C to RT1:985%J. Am. Chem. Soc. 2014, 136, 19, 6920–6923
2LiHMDSTHF--78 °C to RT7:172%Org. Lett. 2014, 16, 8, 2208–2211
3KHMDSToluene--78 °C to 80 °CNot specified80%J. Am. Chem. Soc. 2021, 143, 13016

Table 2: Ring-Closing Metathesis for Cyclohexene Formation - Representative Conditions

EntryCatalystCatalyst Loading (mol%)SolventConcentrationTemperatureYieldReference
1Grubbs II5CH₂Cl₂0.01 MReflux85-92%Synlett 2018, 29, A-N
2Hoveyda-Grubbs II1-5Toluene0.02 M80 °C>90%Org. Lett. 2008, 10, 2, 269–271

Experimental Protocols

Protocol 1: Diastereoselective Ireland-Claisen Rearrangement (Representative)

This protocol is a generalized procedure based on literature reports for the synthesis of γ,δ-unsaturated carboxylic acids, a key step in the synthesis of (-)-Perrottetinene.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry argon or nitrogen.

    • Use freshly distilled, anhydrous solvents. Toluene can be distilled from sodium/benzophenone, and THF from sodium/benzophenone or passed through a solvent purification system.

    • The allylic ester substrate should be purified and dried before use.

  • Reaction Setup:

    • To a solution of the allylic ester (1.0 eq) in anhydrous toluene (to make a ~0.1 M solution) in a flame-dried, argon-flushed round-bottom flask, cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.0 M in THF, 2.0 eq) dropwise via syringe.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Silyl Ketene Acetal Formation and Rearrangement:

    • Add freshly distilled chlorotrimethylsilane (B32843) (TMSCl, 2.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Heat the reaction mixture to 80 °C and monitor the progress of the rearrangement by TLC or LC-MS (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by the slow addition of 0.5 N aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated carboxylic acid.

Protocol 2: Ring-Closing Metathesis (RCM) (Representative)

This protocol is a generalized procedure for the formation of the cyclohexene ring in the synthesis of (-)-Perrottetinene.

  • Preparation:

    • Purify the diene substrate by flash chromatography to remove any potential catalyst poisons.

    • Use a high-purity, degassed solvent (e.g., dichloromethane or toluene). Degassing can be achieved by three freeze-pump-thaw cycles or by bubbling argon through the solvent for at least 30 minutes.

  • Reaction Setup:

    • In a flame-dried, argon-flushed flask, dissolve the Grubbs second-generation catalyst (e.g., 5 mol%) in a portion of the degassed solvent.

    • In a separate flask, dissolve the diene substrate in the remaining degassed solvent to achieve a final reaction concentration of approximately 0.01 M.

  • RCM Reaction:

    • Using a syringe pump, add the solution of the diene substrate to the catalyst solution over several hours at room temperature or gentle reflux (e.g., 40 °C for dichloromethane).

    • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start Chiral Allylic Alcohol & Bibenzyl Precursor esterification Esterification start->esterification ireland_claisen Diastereoselective Ireland-Claisen Rearrangement esterification->ireland_claisen Sets cis-stereochemistry diene_formation Diene Formation ireland_claisen->diene_formation rcm Ring-Closing Metathesis (RCM) diene_formation->rcm Forms cyclohexene ring cyclization Final Cyclization rcm->cyclization This compound (-)-Perrottetinene cyclization->this compound

Caption: Synthetic workflow for (-)-Perrottetinene.

troubleshooting_ireland_claisen start Low Diastereoselectivity in Ireland-Claisen Rearrangement cause1 Incorrect Enolate Geometry start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Impurities start->cause3 solution1a Use Anhydrous THF cause1->solution1a solution1b Fresh, Titrated Base (KHMDS/LDA) cause1->solution1b solution2a Optimize Temperature Profile (-78°C to 80°C) cause2->solution2a solution3a Ensure Anhydrous Conditions cause3->solution3a solution3b Purify Starting Materials cause3->solution3b

Caption: Troubleshooting low diastereoselectivity.

rcm_pathway diene Acyclic Diene Precursor catalyst Grubbs Catalyst diene->catalyst RCM Reaction desired_product Cyclohexene Product (cis-Perrottetinene Precursor) catalyst->desired_product Desired Pathway side_product Isomerized Side Products catalyst->side_product Side Reaction (Alkene Isomerization)

Caption: RCM desired pathway and side reaction.

References

Technical Support Center: Improving the Yield of Perrottetinene Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Perrottetinene. Our aim is to help you improve the overall yield and efficiency of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (-)-Perrottetinene?

A1: The most cited stereoselective total synthesis of (-)-Perrottetinene was reported by Song et al. in 2008. This 9-step synthesis achieved an overall yield of approximately 15%.[1][2] Key reactions in this route include a Stille coupling, a diastereoselective Ireland-Claisen rearrangement to establish the cis-stereochemistry, and a ring-closing metathesis (RCM) to form the cyclohexene (B86901) ring.[1][2] Another versatile synthesis reported by Chicca et al. in 2018 provides access to both (-)-cis- and (-)-trans-Perrottetinene and is also widely referenced.[3][4]

Q2: Which steps in the this compound synthesis are most prone to low yields?

A2: Based on literature reviews and general synthetic challenges, the following steps can be particularly problematic:

  • The Ireland-Claisen Rearrangement: Achieving high diastereoselectivity can be challenging and is highly dependent on reaction conditions.

  • The Ring-Closing Metathesis (RCM): This step can be sensitive to catalyst choice, substrate purity, and reaction conditions, with potential side reactions like dimerization or isomerization.[5][6][7]

  • Purification of Intermediates and Final Product: this compound and its precursors are phenolic compounds, which can be prone to oxidation and may be difficult to purify by standard column chromatography.[8][9]

Q3: Are there more concise synthetic routes available?

A3: While the 9-step synthesis by Song et al. is a landmark, research is ongoing to develop more concise and efficient routes to this compound and its analogs.[2] Some approaches aim to reduce the number of steps and improve the overall yield by employing different catalytic systems or synthetic strategies.

Troubleshooting Guides

Ireland-Claisen Rearrangement: Low Diastereoselectivity or Yield

The diastereoselective Ireland-Claisen rearrangement is a critical step for establishing the cis-stereochemistry of the cyclohexene ring in this compound.[1][2]

Problem Potential Cause Troubleshooting Solution
Low Diastereoselectivity (formation of trans isomer) Incorrect formation of the desired silyl (B83357) ketene (B1206846) acetal (B89532) geometry (Z vs. E).The geometry of the silyl ketene acetal is crucial for diastereoselectivity.[10][11] For the desired cis-product, the (Z)-silyl ketene acetal is typically required. To favor its formation, use a polar aprotic solvent system like THF with HMPA or DMPU. Conversely, a less polar solvent like THF alone tends to favor the (E)-isomer.[10]
Non-optimal base for enolate formation.The choice of base is critical. Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly used. Ensure the base is freshly prepared or titrated to confirm its molarity. Old or decomposed base can lead to incomplete enolization and side reactions.
Low Yield Incomplete reaction.Monitor the reaction progress carefully by TLC or LC-MS. The rearrangement is thermally induced after the formation of the silyl ketene acetal. Ensure the reaction is heated at the appropriate temperature for a sufficient duration.
Degradation of starting material or product.The starting allylic ester or the resulting carboxylic acid may be sensitive to the reaction conditions. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Difficult purification.The product is a carboxylic acid, which can be challenging to purify via silica (B1680970) gel chromatography. Consider converting it to the methyl ester with diazomethane (B1218177) or TMS-diazomethane for easier purification, followed by hydrolysis if the acid is needed for the next step.
Ring-Closing Metathesis (RCM): Incomplete Reaction or Side Products

The RCM step forms the central cyclohexene ring of this compound. This reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

Problem Potential Cause Troubleshooting Solution
Incomplete Reaction Catalyst deactivation.The phenolic hydroxyl group on the substrate can potentially coordinate to the ruthenium catalyst and inhibit its activity. Consider using a protecting group for the phenol, such as a methoxymethyl (MOM) or silyl ether, which can be removed in a later step. Ensure the substrate is free of impurities that can act as catalyst poisons (e.g., thiols, phosphines).
Incorrect catalyst choice.The choice of Grubbs' catalyst (1st, 2nd, or 3rd generation, or Hoveyda-Grubbs catalysts) can significantly impact the reaction outcome. For electron-rich olefins, a more electron-deficient ruthenium center might be beneficial. It is often necessary to screen different catalysts to find the optimal one for a specific substrate.
Formation of Dimer or Oligomers Intermolecular reaction is competing with the desired intramolecular cyclization.RCM is typically performed at high dilution (e.g., 0.001-0.01 M) to favor the intramolecular reaction pathway.[12] A slow addition of the substrate to the reaction mixture containing the catalyst can also help to maintain a low substrate concentration.
Isomerization of the Double Bond Presence of ruthenium hydride species.Isomerization of the newly formed double bond is a known side reaction in RCM.[5] This can sometimes be suppressed by adding a hydride scavenger like 1,4-benzoquinone, though this may also reduce the catalyst's activity. Minimizing reaction time and temperature can also help.
Difficulty in Removing Ruthenium Residues Ruthenium byproducts are often colored and can be difficult to remove by simple chromatography.Several methods can be employed to remove residual ruthenium.[1][13] These include washing the organic phase with an aqueous solution of a mild oxidizing agent (e.g., lead tetraacetate), using activated carbon, or employing commercially available scavengers.[1][2][13]

Experimental Protocols

A detailed experimental protocol for the total synthesis of (-)-Perrottetinene can be found in the supporting information of the publication by Song et al. (2008) in Organic Letters.[6] Researchers should refer to this document for precise reagent quantities, reaction times, temperatures, and purification procedures.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis

Reaction Step Song et al. (2008)[1][2] Chicca et al. (2018)[3][4] Notes
Ireland-Claisen RearrangementNot explicitly stated for this step, but part of a multi-step sequence with good overall yield.Not applicable in this specific synthetic route.Diastereoselectivity is the key challenge.
Ring-Closing Metathesis90%Not explicitly stated for this step.Yield is highly dependent on catalyst and reaction conditions.
Final Deprotection/Cyclization55% (acid-catalyzed cyclization)80% for (-)-cis-PET and 83% for (-)-trans-PET (demethylation)The final step can also be a source of yield loss.
Overall Yield ~15% (9 steps) Not reported as a linear sequence.

Visualizations

Experimental Workflow for this compound Total Synthesis (Song et al. Route)

Perrottetinene_Synthesis_Workflow A Starting Materials B Stille Coupling A->B C Allylic Ester Formation B->C D Ireland-Claisen Rearrangement C->D E Esterification & Grignard Reaction D->E F Ring-Closing Metathesis E->F G Acid-Catalyzed Cyclization F->G H (-)-Perrottetinene G->H

Caption: A simplified workflow of the total synthesis of (-)-Perrottetinene.

Troubleshooting Logic for Low RCM Yield

RCM_Troubleshooting Start Low RCM Yield CheckPurity Is the substrate pure? Start->CheckPurity CheckCatalyst Is the catalyst active? CheckPurity->CheckCatalyst Yes Purify Purify substrate meticulously. CheckPurity->Purify No CheckConcentration Is the reaction at high dilution? CheckCatalyst->CheckConcentration Yes NewCatalyst Use a fresh batch of catalyst or screen different catalysts. CheckCatalyst->NewCatalyst No CheckSideProducts Are dimers or isomers forming? CheckConcentration->CheckSideProducts Yes Dilute Decrease concentration and/or use slow addition. CheckConcentration->Dilute No OptimizeConditions Adjust temperature, time, and consider additives. CheckSideProducts->OptimizeConditions

Caption: A troubleshooting flowchart for addressing low yields in the RCM step.

References

Technical Support Center: Optimizing Solvent Systems for Perrottetinene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perrottetinene extraction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and purification of this compound.

Issue 1: Low Yield of this compound

  • Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of this compound can be attributed to several factors, ranging from the solvent system to the extraction technique. Here is a systematic approach to troubleshooting this issue:

    • Solvent Polarity: this compound is a bibenzyl cannabinoid, and its solubility is crucial for efficient extraction. While non-polar solvents are generally suitable for cannabinoids, the specific characteristics of this compound and the plant matrix of liverworts must be considered. Dichloromethane (B109758) (DCM) has been successfully used for extraction. If you are using highly non-polar solvents like hexane (B92381) alone, you may be missing more polar analogues of this compound. Conversely, very polar solvents like methanol (B129727) or ethanol (B145695) might co-extract undesirable compounds, complicating purification and potentially lowering the final isolated yield.

    • Extraction Method: Passive maceration may not be sufficient for complete extraction from the dense cellular structure of liverworts.

      • Recommendation: Employing techniques like ultrasound-assisted extraction (UAE) can significantly improve yields by enhancing solvent penetration into the plant material. Studies on other bryophytes have shown that UAE can increase the extraction efficiency of bioactive compounds.

    • Plant Material: The concentration of this compound can vary significantly between different species of Radula and even between different collection sites and seasons.[1]

      • Recommendation: Ensure you are using a species known to produce this compound, such as Radula marginata, Radula perrottetii, or Radula laxiramea.[2] Whenever possible, obtain authenticated plant material.

    • Grinding: Inadequate grinding of the dried liverwort will result in poor surface area contact with the solvent.

      • Recommendation: The plant material should be freeze-dried and ground into a fine powder to maximize the extraction efficiency.

Issue 2: Co-extraction of Undesirable Compounds

  • Question: My crude extract contains a high amount of chlorophyll (B73375) and other pigments, which is interfering with purification. How can I minimize this?

  • Answer: The co-extraction of pigments is a common challenge in natural product extraction. Here are some strategies to mitigate this:

    • Solvent Choice: While effective for this compound, solvents like dichloromethane and ethanol are also very effective at dissolving chlorophyll.

      • Recommendation: A preliminary wash of the plant material with a highly non-polar solvent like hexane can help remove some pigments before the main extraction.

    • Temperature: Performing the extraction at lower temperatures can sometimes reduce the solubility of chlorophyll.

    • Post-Extraction Cleanup: If pigments are still present in your crude extract, they can be removed during the purification steps.

      • Recommendation: Column chromatography is effective for separating this compound from more polar pigments. The detailed protocol below outlines a method using C18 silica (B1680970) gel.

Issue 3: Difficulty in Purifying this compound

  • Question: I am struggling to isolate pure this compound from the crude extract. What purification strategy is most effective?

  • Answer: The purification of this compound from a complex crude extract requires a systematic chromatographic approach.

    • Recommendation: A multi-step chromatographic procedure is often necessary. A common and effective method involves:

      • Initial Fractionation: Use column chromatography with C18 silica gel. Start with a polar mobile phase (e.g., water) and gradually increase the polarity with an organic solvent like acetonitrile (B52724).[1] this compound and other bibenzyls will elute in the less polar fractions (e.g., 80-100% acetonitrile).[1]

      • Fine Purification: The fractions containing this compound can then be further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Dichloromethane (DCM) has been documented as an effective solvent for the initial extraction of this compound from Radula marginata.[1] Diethyl ether has also been used.[3][4] The choice of solvent will always be a trade-off between extraction efficiency and selectivity. While more polar solvents like ethanol might also extract this compound, they will likely co-extract a wider range of other compounds, making purification more challenging.

Q2: Should I use fresh or dried liverwort for extraction?

A2: It is highly recommended to use freeze-dried and ground plant material. This ensures that the solvent can effectively penetrate the plant tissue and also allows for accurate measurement of the plant material weight for yield calculations.

Q3: Can I use the same extraction methods for this compound as for THC from Cannabis?

A3: While the general principles of solvent extraction are similar for both this compound and THC due to their cannabinoid-like structures, there are important differences. The plant matrices (liverwort vs. cannabis) are very different, which can affect solvent penetration and the profile of co-extracted compounds. Therefore, while knowledge from cannabis extraction is useful, the protocol should be optimized specifically for this compound from Radula species.

Q4: How can I quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the phenolic hydroxyl group.[1][6] For accurate quantification, a certified reference standard of this compound is required to create a calibration curve.

Data Presentation

Table 1: Comparison of Solvents for Bibenzyl Extraction from Bryophytes

While specific comparative yield data for this compound is limited in the literature, the following table provides a general overview of solvents used for the extraction of bibenzyl compounds from liverworts, to which this compound belongs.

Solvent SystemPolarityTypical Yield of BibenzylsAdvantagesDisadvantages
Dichloromethane (DCM)IntermediateModerate to HighGood selectivity for bibenzyls.Can co-extract some pigments.
Diethyl EtherLowModerateGood selectivity.Highly volatile and flammable.
Ethanol/MethanolHighHighHigh extraction efficiency.Co-extracts a wide range of polar compounds, including chlorophyll.
HexaneVery LowLowGood for removing non-polar compounds and some pigments in a pre-extraction step.Inefficient for extracting more polar bibenzyls on its own.
AcetoneHighHighGood extraction efficiency.Co-extracts a wide range of compounds.

Experimental Protocols

Detailed Methodology for this compound Extraction and Purification from Radula marginata

This protocol is adapted from a published study on the isolation of bibenzyl cannabinoids from Radula marginata.[1]

1. Plant Material Preparation:

  • Freeze-dry the collected Radula marginata plant material.

  • Grind the freeze-dried material into a fine powder.

2. Solvent Extraction:

  • Macerate the ground plant material in dichloromethane (DCM) (e.g., 3 x 150 mL for 7.8 g of plant material).

  • Combine the DCM extracts and evaporate the solvent under reduced pressure to obtain a crude gum.

3. Initial Purification by Column Chromatography:

  • Pre-absorb the crude extract onto C18 silica gel.

  • Pack a column with C18 silica gel.

  • Elute the column with a stepwise gradient of increasing acetonitrile (MeCN) in water:

    • 100% Water

    • 20% MeCN in Water

    • 50% MeCN in Water

    • 80% MeCN in Water

    • 100% MeCN

    • 100% Dichloromethane (to wash the column)

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC. Fractions containing bibenzyls, including this compound, typically elute at 80-100% MeCN.[1]

4. Final Purification by Preparative HPLC:

  • Combine the fractions containing this compound.

  • Concentrate the combined fractions under reduced pressure.

  • Perform preparative HPLC on the concentrated fraction to isolate pure this compound.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Solvent Extraction cluster_purification Purification p1 Freeze-dry Radula marginata p2 Grind to fine powder p1->p2 e1 Macerate with Dichloromethane p2->e1 e2 Evaporate solvent e1->e2 e3 Crude Extract e2->e3 u1 C18 Column Chromatography e3->u1 u2 Fraction Collection (80-100% MeCN) u1->u2 u3 Preparative HPLC u2->u3 u4 Pure this compound u3->u4 Solvent_Selection_Logic start Start: Choose a Solvent System q1 Primary Goal? start->q1 max_yield Maximize Total Yield q1->max_yield Yield high_purity High Purity Crude Extract q1->high_purity Purity polar_solvent Use a more polar solvent (e.g., Ethanol, Acetone) max_yield->polar_solvent nonpolar_solvent Use a less polar solvent (e.g., Dichloromethane, Ether) high_purity->nonpolar_solvent purification_step Extensive purification required polar_solvent->purification_step less_purification Less intensive purification nonpolar_solvent->less_purification

References

Technical Support Center: Overcoming Low Yields of Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perrottetinene (PET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low yield from natural sources and to explore alternative production methods.

Frequently Asked Questions (FAQs)

Natural Sourcing and Extraction

Q1: What are the primary natural sources of this compound, and why is the yield typically low?

A1: The primary natural sources of this compound are liverworts of the Radula genus, particularly Radula marginata, Radula perrottetii, and Radula laxiramea.[1] The low yield is due to the inherently low concentrations of PET produced by these plants. The total bibenzyl cannabinoid content, including this compound, can vary significantly depending on the specific chemotype of the plant and its growing conditions.

Q2: What is a typical yield of this compound from Radula marginata?

A2: The yield of this compound and related bibenzyl cannabinoids from Radula marginata is variable. Studies have reported total bibenzyl cannabinoid concentrations in the range of milligrams per gram (mg/g) of freeze-dried plant material. This variability is influenced by factors such as the geographic location of the plant collection and the specific chemotype.[2]

Q3: Are there methods to enhance the natural production of this compound in Radula species?

A3: Research into enhancing the natural production of this compound is ongoing. In vitro cultivation of Radula marginata allows for the manipulation of growing conditions, such as light and nutrient regimes, which have been shown to influence the concentration of bibenzyl cannabinoids.[2][3] For instance, cultivation without far-red light supplementation has been observed to increase total bibenzyl cannabinoid concentrations.[2]

Chemical Synthesis

Q4: Is chemical synthesis a viable alternative to natural extraction for obtaining this compound?

A4: Yes, the total synthesis of this compound has been successfully achieved and presents a viable and scalable alternative to extraction from natural sources.[4][5][6] Chemical synthesis offers the advantage of producing higher quantities of the desired compound with high purity, overcoming the limitations of low natural abundance.

Q5: What are the key strategies employed in the chemical synthesis of this compound?

A5: The stereoselective total synthesis of (-)-Perrottetinene has been accomplished using various strategies. One key approach involves the diastereoselective Ireland-Claisen rearrangement and a ring-closing metathesis reaction to construct the cis-disubstituted cyclohexene (B86901) ring, a core structural feature of the molecule.[4][5]

Biosynthesis and Biotechnological Production

Q6: What is known about the biosynthetic pathway of this compound?

A6: The complete biosynthetic pathway of this compound is still under investigation but is believed to parallel the cannabinoid biosynthesis in Cannabis sativa with some key differences.[7] The postulated pathway starts from phenylalanine and involves key enzyme classes such as Phenylalanine ammonia-lyase (PAL), Polyketide synthase (PKS), and Olivetolic acid cyclase (OAC).[7] A key precursor is thought to be perrottetinenic acid, analogous to tetrahydrocannabinolic acid (THCA).[8]

Q7: Can this compound be produced using biotechnological methods?

A7: While still in the research phase, the elucidation of the biosynthetic pathway opens the door for heterologous production of this compound in microbial or plant-based systems.[9][10] This would involve transferring the genes encoding the biosynthetic enzymes into a suitable host organism, such as yeast or E. coli, and optimizing their expression to produce the compound.

Troubleshooting Guides

Extraction and Purification from Natural Sources
Problem Potential Cause Troubleshooting Steps
Low extract yield Inefficient cell lysis of the liverwort tissue.- Ensure the plant material is thoroughly dried (freeze-drying is recommended) and finely ground to maximize surface area for solvent penetration.[2] - Consider using a more exhaustive extraction method, such as Soxhlet extraction, in addition to maceration.
Emulsion formation during liquid-liquid extraction Presence of high concentrations of lipids and other amphiphilic molecules in the crude extract.- Gently swirl instead of vigorously shaking the separatory funnel to minimize emulsion formation. - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[11] - Centrifuge the mixture to separate the layers.[11]
Poor separation during column chromatography Inappropriate stationary or mobile phase selection.- For initial cleanup, C18 silica (B1680970) is a good choice for separating cannabinoids.[2] - Optimize the solvent gradient. A common elution profile for bibenzyls from C18 silica involves a gradient of increasing acetonitrile (B52724) in water.[2]
Co-elution of impurities during preparative HPLC Similar polarities of this compound and other bibenzyls present in the extract.- Adjust the mobile phase composition. Small changes in the percentage of organic solvent or the use of a different solvent system can improve resolution. - Optimize the gradient slope. A shallower gradient can enhance the separation of closely eluting compounds. - Consider using a different stationary phase with alternative selectivity.
Low recovery after preparative HPLC Sample overloading or poor solubility of the collected fractions.- Avoid overloading the column, which can lead to broad, poorly resolved peaks.[12] - Ensure the collected fractions are stored in a suitable solvent to prevent precipitation of the purified compound.
Chemical Synthesis
Problem Potential Cause Troubleshooting Steps
Low yield in key cyclization step Incorrect reaction conditions (temperature, catalyst, solvent).- Carefully control the reaction temperature, as side reactions may be favored at higher or lower temperatures. - Screen different catalysts and catalyst loadings to find the optimal conditions for the specific transformation. - Ensure all reagents and solvents are anhydrous, as moisture can quench catalysts and reagents.
Formation of diastereomers or other isomers Lack of stereocontrol in key reactions.- Employ stereoselective catalysts and reagents to favor the formation of the desired isomer.[4][5] - Optimize reaction conditions (e.g., temperature, solvent) to enhance diastereoselectivity.
Difficult purification of the final product Presence of closely related byproducts.- Utilize high-resolution purification techniques such as preparative HPLC with an optimized method for separating isomers. - Consider derivatization of the crude product to facilitate separation, followed by removal of the protecting group.
Incomplete reaction Insufficient reaction time or deactivation of reagents/catalysts.- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Add fresh reagent or catalyst if deactivation is suspected.

Data Presentation

Table 1: Comparison of this compound Production Methods

Production Method Source/System Typical Yield Advantages Challenges
Natural Extraction Radula marginataVariable, in the range of mg/g of dry weightAccess to the natural stereoisomerLow and variable yield, laborious extraction and purification, potential for ecological impact
Chemical Synthesis Laboratory synthesisGram scale and beyond achievableHigh yield, high purity, scalability, independence from natural sourcesRequires multi-step synthesis, use of potentially hazardous reagents, optimization of stereochemistry
Biosynthesis (Heterologous Production) Engineered microorganisms (e.g., yeast, E. coli)In developmentPotentially sustainable and cost-effective, scalable, production of specific analogs possibleElucidation of the complete biosynthetic pathway is ongoing, optimization of enzyme expression and pathway flux is complex[9][10][13]

Experimental Protocols

Extraction and Purification of this compound from Radula marginata

This protocol is a generalized procedure based on published methods.[2] Optimization may be required based on the specific plant material and available equipment.

  • Preparation of Plant Material: Freeze-dry fresh Radula marginata and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in dichloromethane (B109758) (DCM) at room temperature with constant stirring for 24 hours.

    • Filter the mixture and collect the DCM extract.

    • Concentrate the extract under reduced pressure to obtain a crude gum.

  • Initial Cleanup using Solid-Phase Extraction (SPE):

    • Pre-absorb the crude gum onto C18 silica.

    • Pack a column with the C18 silica-adsorbed extract.

    • Elute the column with a stepwise gradient of increasing acetonitrile (MeCN) in water (e.g., 20%, 50%, 80%, 100% MeCN), followed by DCM.

    • Collect the fractions and analyze them by TLC or LC-MS to identify those containing this compound (typically eluting in the higher MeCN fractions).

  • Purification by Preparative High-Performance Liquid Chromatography (HPLC):

    • Combine the this compound-rich fractions and concentrate them.

    • Dissolve the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase. The exact gradient profile should be optimized based on analytical HPLC results.

    • Monitor the elution profile with a UV detector and collect the fractions corresponding to the this compound peak.

    • Confirm the purity of the collected fractions by analytical HPLC or LC-MS.

    • Evaporate the solvent from the pure fractions to obtain isolated this compound.

Visualizations

Experimental_Workflow_for_Perrottetinene_Extraction start Start: Radula marginata (Freeze-dried & ground) extraction Extraction (Dichloromethane) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Crude Extract) filtration->concentration1 spe Solid-Phase Extraction (C18 Silica Column) concentration1->spe fraction_collection Fraction Collection spe->fraction_collection analysis Analysis (TLC/LC-MS) fraction_collection->analysis Identify PET-rich fractions prep_hplc Preparative HPLC (C18 Column) analysis->prep_hplc purified_pet Purified this compound prep_hplc->purified_pet

Caption: Workflow for the extraction and purification of this compound.

Postulated_Perrottetinene_Biosynthetic_Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa 4CL stilbene_acid Stilbene Acid Precursor coumaroyl_coa->stilbene_acid PKS/STS perrottetinenic_acid Perrottetinenic Acid stilbene_acid->perrottetinenic_acid Aromatic Prenyltransferase geranyl_pyrophosphate Geranyl Pyrophosphate (GPP) geranyl_pyrophosphate->perrottetinenic_acid This compound This compound perrottetinenic_acid->this compound Decarboxylation

Caption: A simplified diagram of the postulated biosynthetic pathway of this compound.

Logical_Relationship_of_Production_Methods cluster_solutions Alternative Production Strategies low_yield Low Yield of this compound from Natural Sources extraction Natural Product Extraction low_yield->extraction is a challenge for synthesis Chemical Synthesis low_yield->synthesis motivates biosynthesis Biotechnological Production low_yield->biosynthesis motivates

Caption: Relationship between the challenge of low yield and alternative production strategies.

References

Technical Support Center: Stability and Degradation of Perrottetinene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation pathways of Perrottetinene (PET) in solution. Due to the limited publicly available data on this compound's stability, this document outlines best practices and troubleshooting strategies based on studies of structurally similar cannabinoids like Tetrahydrocannabinol (THC) and Cannabidiol (CBD).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on research on other cannabinoids, the primary factors influencing the stability of this compound in solution are expected to be exposure to light, elevated temperatures, oxygen (oxidation), and pH of the solution. One study noted that cannabinoids in Radula marginata extracts degraded when exposed to air and/or light during the drying and extraction process[1]. For other cannabinoids, exposure to light is a significant factor in their degradation[2]. Similarly, temperature can cause degradation of cannabinoids[3][4][5]. The pH of the solution can also play a crucial role in the stability of cannabinoids, with acidic or alkaline conditions potentially accelerating degradation[6][7][8].

Q2: Are there any known degradation products of this compound?

Currently, there is no specific literature identifying the degradation products of this compound. However, given its structural similarity to THC, it is plausible that its degradation pathways could be similar. For THC, known degradation products include Cannabinol (CBN) and various isomers[3][4][5]. Therefore, when analyzing the degradation of this compound, it would be prudent to screen for potential isomerization and oxidation products.

Q3: What analytical methods are recommended for studying this compound stability?

While specific stability-indicating methods for this compound have not been published, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique for stability studies of other cannabinoids[9][10][11][12]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but thermal degradation of the analyte in the injector port needs to be considered and may require derivatization[1][3][13]. For structure elucidation of unknown degradation products, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable[14][15][16].

Q4: How should I store this compound solutions to minimize degradation?

To minimize degradation, this compound solutions should be stored protected from light, at low temperatures (refrigerated or frozen), and in tightly sealed containers to minimize exposure to air. For other cannabinoids, storage in the dark at low temperatures has been shown to significantly improve stability[2]. It is also advisable to use amber glass vials to protect against photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in control samples. Photodegradation.Protect solutions from light at all times using amber vials or by covering containers with aluminum foil. Conduct experiments under low-light conditions where possible.
Oxidation.Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon.
Adsorption to container walls.Use silanized glass or polypropylene (B1209903) containers to minimize adsorption, which can be an issue for cannabinoids[9].
Appearance of multiple unknown peaks in chromatograms of degraded samples. Complex degradation pathways.Use a high-resolution analytical technique like LC-MS/MS to get mass information on the unknown peaks, which can help in their identification.
Secondary degradation.Analyze samples at multiple time points during the degradation study to distinguish between primary and secondary degradation products.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over temperature, pH, and light exposure. Use a calibrated and validated analytical method.
Sample preparation inconsistency.Follow a standardized and well-documented sample preparation protocol.
No degradation observed under stress conditions. This compound is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base concentration, higher light intensity) as per forced degradation guidelines[17][18].
Analytical method not sensitive enough to detect small changes.Re-validate the analytical method to ensure it has sufficient sensitivity and is stability-indicating.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods[17][18]. Below is a general protocol that can be adapted for this compound based on guidelines for other pharmaceutical compounds.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the sample at room temperature and protected from light for a defined period.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period. A solution in a sealed vial and the solid compound should be tested.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • Determine the degradation kinetics and pathways.

Table 1: Summary of Typical Forced Degradation Conditions for Cannabinoids
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. to 80°CSeveral hours to days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp. to 80°CSeveral hours to days
Oxidation 3% - 30% H₂O₂Room TemperatureSeveral hours to days
Thermal Dry Heat60°C - 105°CSeveral days
Photostability ICH Q1B Option 1 or 2Controlled Room Temp.As per guidelines

Visualizations

Hypothetical Degradation Pathway of this compound

This compound Degradation Pathway PET This compound IsoPET Isomerized PET PET->IsoPET Isomerization (Acid/Heat) OxoPET Oxidized PET (e.g., PET-quinone) PET->OxoPET Oxidation (O₂, Light) CBN_analog CBN-like Analog IsoPET->CBN_analog Oxidation/Dehydrogenation (Air, Light) Fragments Smaller Degradation Fragments OxoPET->Fragments Further Degradation CBN_analog->Fragments Further Degradation

Caption: Hypothetical degradation pathways for this compound.

General Experimental Workflow for a this compound Stability Study

Experimental Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Unknown Identification hplc->lcms quant Quantify PET and Degradation Products hplc->quant nmr NMR for Structure Elucidation lcms->nmr pathway Elucidate Degradation Pathways nmr->pathway quant->pathway kinetics Determine Degradation Kinetics quant->kinetics

Caption: General workflow for a this compound stability study.

References

Common interferences in the mass spectrometry of Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Perrottetinene.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences observed in the mass spectrometry of this compound?

A1: The most common interferences in the mass spectrometry of this compound, similar to other cannabinoids, are isobaric interferences and matrix effects.[1][2][3] Isobaric compounds have the same nominal mass as this compound, leading to overlapping signals. Matrix effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

Q2: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A2: this compound has a molecular formula of C₂₄H₂₈O₂ and a molar mass of 348.486 g·mol⁻¹.[4] Therefore, the expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 349.221.

Q3: Are there any known isobaric compounds that can interfere with this compound analysis?

A3: Due to its structural similarity to other cannabinoids, there is a potential for interference from isomers or other related compounds with the same molecular weight.[4][5] For example, isomers of this compound or other cannabinoids with a similar elemental composition could be a source of isobaric interference. Careful chromatographic separation is crucial to distinguish between these compounds.[5]

Q4: What are the typical fragmentation patterns observed for cannabinoids like this compound in tandem mass spectrometry (MS/MS)?

A4: While specific fragmentation data for this compound is not widely published, general fragmentation patterns for cannabinoids can be informative. Common fragmentation pathways for cannabinoids include the loss of a methyl radical, ring closures, McLafferty rearrangements, and retro-Diels-Alder reactions.[6] Characteristic fragment ions for cannabinoids often include m/z values of 314, 299, 271, 258, 246, 243, and 231.[6]

Troubleshooting Guides

Issue 1: Poor Signal or No Peak for this compound
Possible Cause Troubleshooting Step
Suboptimal Ionization Source Parameters Optimize source parameters such as spray voltage, gas temperatures, and nebulizer pressure for efficient ionization of this compound.
Matrix Effects (Ion Suppression) Implement strategies to mitigate matrix effects. This can include improving sample cleanup procedures, diluting the sample, or using a different ionization technique (e.g., APCI instead of ESI).
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z for the protonated molecule of this compound ([M+H]⁺ ≈ 349.2) and its expected fragments.
Sample Degradation Ensure proper sample handling and storage to prevent degradation of this compound, especially if it is sensitive to light or temperature.
Issue 2: Inaccurate Quantification or Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Effects (Ion Enhancement or Suppression) Use an appropriate internal standard, preferably a stable isotope-labeled version of this compound, to compensate for matrix effects.[7] Perform a matrix effect study by comparing the response of this compound in solvent versus in a matrix extract.
Co-elution with Isobaric Interferences Optimize the liquid chromatography (LC) method to achieve baseline separation of this compound from any isobaric compounds. This may involve adjusting the mobile phase composition, gradient profile, or using a different LC column.
Non-linear Detector Response Ensure that the concentration of this compound in the samples falls within the linear dynamic range of the mass spectrometer. Dilute samples if necessary.
Inconsistent Sample Preparation Standardize the sample preparation workflow to ensure consistency across all samples and standards.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Presence of Isomers or Related Cannabinoids If unexpected peaks have similar m/z values to this compound, they may be isomers. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in identification. Further fragmentation studies (MSⁿ) can also help differentiate between isomers.
Contamination from Sample Collection or Preparation Analyze blank samples (solvent and matrix blanks) to identify any background contamination. Ensure all glassware and solvents are clean.
In-source Fragmentation or Adduct Formation Optimize ionization source conditions to minimize in-source fragmentation. Be aware of the potential for adduct formation (e.g., [M+Na]⁺, [M+K]⁺) and include these in your data analysis.

Experimental Protocols

Methodology for Assessing Matrix Effects:

A common method to quantitatively assess matrix effects is the post-extraction spike method.

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the final mobile phase solvent.

    • Set B (Post-extraction Spike): Blank matrix extract (a sample processed through the entire extraction procedure without the analyte) spiked with the this compound standard at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Blank matrix spiked with the this compound standard before the extraction procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start cluster_issue Issue Identification cluster_matrix Matrix Effect Investigation cluster_isobaric Isobaric Interference Investigation cluster_end Resolution start Mass Spec Analysis of this compound issue Inaccurate Quantification or Peak Interference? start->issue matrix_effect Suspect Matrix Effects issue->matrix_effect Yes isobaric_interference Suspect Isobaric Interference issue->isobaric_interference Yes end Accurate this compound Quantification issue->end No matrix_protocol Perform Post-Extraction Spike Experiment matrix_effect->matrix_protocol matrix_solution Optimize Sample Cleanup or Dilute Sample matrix_protocol->matrix_solution matrix_solution->end isobaric_protocol Improve Chromatographic Separation (LC Method Development) isobaric_interference->isobaric_protocol isobaric_solution Use High-Resolution Mass Spectrometry (HRMS) isobaric_protocol->isobaric_solution isobaric_solution->end

Caption: Troubleshooting workflow for common interferences in this compound mass spectrometry.

Cannabinoid_Fragmentation_Pathway M [this compound+H]⁺ (m/z ~349) F1 Loss of Methyl Radical (-CH₃) M->F1 F2 Retro-Diels-Alder Reaction M->F2 F3 McLafferty Rearrangement M->F3 Frag1 [M+H - 15]⁺ F1->Frag1 Frag2 Characteristic Fragment Ions F2->Frag2 Frag3 Rearranged Fragment Ion F3->Frag3

References

Troubleshooting variability in Perrottetinene receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot variability in Perrottetinene receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it bind to?

This compound (PET) is a psychoactive cannabinoid naturally found in liverworts of the Radula genus.[1][2] Its chemical structure is similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] this compound acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[3]

Q2: Why am I observing high variability in my this compound binding assay results?

Variability in cannabinoid receptor binding assays is a common issue and can stem from several factors.[4] Key contributors include the lipophilic nature of cannabinoids like this compound, leading to solubility and stability challenges, minor differences in assay conditions (e.g., buffer composition, temperature, incubation time), and the purity of the compound.[4]

Q3: My non-specific binding is very high. What are the common causes and solutions?

High non-specific binding (NSB) can mask the specific binding signal. Common causes include:

  • Radioligand Issues: Hydrophobic radioligands tend to have higher NSB. Ensure your radioligand is pure. Using a lower concentration of the radioligand can also help.

  • Assay Conditions: Optimize incubation time and temperature. Shorter incubation times may reduce NSB, but ensure equilibrium is reached for specific binding. Modifying the assay buffer with agents like bovine serum albumin (BSA) can also reduce non-specific interactions.

  • Tissue/Cell Preparation: Using an excessive amount of membrane protein can increase NSB. Titrate the amount of membrane preparation to find the optimal concentration.

Q4: I'm observing low or no specific binding. What should I check?

  • Receptor Integrity: Confirm the presence and integrity of the CB1/CB2 receptors in your membrane preparation using techniques like Western blot.

  • Radioligand Activity: Ensure your radioligand has not degraded and maintains high specific activity.

  • Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.

Q5: How do the chemical properties of this compound affect the binding assay?

Like many cannabinoids, this compound is lipophilic, which can lead to poor solubility in aqueous assay buffers.[4][5] This can result in inaccurate concentrations of the compound in the assay. It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and to be mindful of the final solvent concentration in the assay, which should typically be below 0.5%.[4] The stability of this compound can be affected by temperature and pH.[2][6][7][8][9] It is advisable to store stock solutions at -20°C or -80°C and protect them from light.[4]

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound and a common reference cannabinoid, Δ⁹-THC.

Table 1: Comparative Binding Affinities (Ki) of this compound and Δ⁹-THC

CompoundReceptorKi (nM)Reference Compound
(-)-cis-PerrottetineneCB1481Δ⁹-THC
CB2225
(-)-trans-PerrottetineneCB1127
CB2126
Δ⁹-THCCB1~low nanomolar-
CB2~low nanomolar

Note: Ki values represent the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50 and Emax) of this compound and Δ⁹-THC

CompoundReceptorAssayEC50 (nM)Emax (% of CP55,940)
(-)-cis-PerrottetineneCB1[³⁵S]GTPγS binding40660-80% (Partial Agonist)
CB2[³⁵S]GTPγS binding16760-80% (Partial Agonist)
Δ⁹-THCCB1[³⁵S]GTPγS binding43Partial Agonist
CB2[³⁵S]GTPγS binding12Partial Agonist

Note: EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable by a drug. Data is from [³⁵S]GTPγS binding assays, which measure G-protein activation.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is adapted from standard procedures for cannabinoid receptor binding assays.

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Filtration system (cell harvester and glass fiber filters).

  • Scintillation counter and fluid.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute [³H]CP55,940 in assay buffer to a final concentration of ~0.5-1.0 nM.

    • Prepare the non-specific binding control.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of [³H]CP55,940 + 100 µL of membrane preparation + 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of [³H]CP55,940 + 100 µL of membrane preparation + 50 µL of non-specific binding control.

    • Competitive Binding: 50 µL of [³H]CP55,940 + 100 µL of membrane preparation + 50 µL of each this compound dilution.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visual Troubleshooting and Workflow Diagrams

Diagram 1: General Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound dilutions, Radioligand, Membranes) prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_components Add Components to Wells (Total, Non-specific, Competitive) prep_plates->add_components incubation Incubate at 30°C for 90 min add_components->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting (CPM) filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ki Calculate IC50 and Ki plot_curve->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Diagram 2: Troubleshooting Logic for High Non-Specific Binding```dot

G cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding (NSB) cause1 Radioligand Issues start->cause1 cause2 Assay Condition Issues start->cause2 cause3 Membrane Prep Issues start->cause3 solution1a Check Radioligand Purity cause1->solution1a solution1b Lower Radioligand Concentration cause1->solution1b solution2a Optimize Incubation Time/Temp cause2->solution2a solution2b Add Blocking Agents (e.g., BSA) cause2->solution2b solution3a Reduce Membrane Protein Amount cause3->solution3a solution3b Optimize Wash Steps cause3->solution3b

Caption: this compound signaling at CB1/CB2 receptors.

References

Overcoming poor aqueous solubility of Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

<content_type_ALWAYS_REGENERATE>

Welcome to the technical support center for Perrottetinene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this promising cannabinoid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: this compound precipitates when diluting a stock solution into an aqueous buffer for in-vitro assays.

  • Question: How can I prevent my this compound from crashing out of solution during the preparation of my cell-based assay?

  • Answer: This is a common issue with highly lipophilic compounds like this compound.[1] Here are several strategies to mitigate precipitation:

    • Use of Cyclodextrins: Formulating this compound with a cyclodextrin (B1172386), such as a sulfoalkyl ether cyclodextrin (SAE-CD), can create a stable inclusion complex that is water-soluble.[2][3] This complex can then be diluted into your aqueous buffer without precipitation.

    • Lipid-Based Formulations: Incorporating this compound into a lipid-based system, like a self-emulsifying drug delivery system (SEDDS), can maintain its solubility in aqueous environments.[4][5][6]

    • Increase Serum Concentration: If your cell culture medium contains serum, increasing its percentage can help solubilize hydrophobic compounds through binding to serum proteins.[2]

    • Solvent Optimization: While preparing stock solutions in organic solvents like DMSO or ethanol (B145695) is standard, ensure the final concentration in your assay is low (e.g., <1% for DMSO) to avoid solvent-induced enzyme inhibition or toxicity.[1]

Issue 2: Low and variable bioavailability observed in preclinical oral dosing studies.

  • Question: What can be done to improve the inconsistent and poor absorption of this compound in my animal models?

  • Answer: Low oral bioavailability is a hallmark of BCS Class II compounds like most cannabinoids, which have poor water solubility.[7] The following approaches can enhance absorption:

    • Lipid-Based Drug Delivery Systems (LBDDS): These formulations can improve solubilization in the gastrointestinal tract and facilitate absorption.[2][5] They can also promote lymphatic transport, which bypasses the first-pass metabolism in the liver, a major hurdle for cannabinoids.[6][8]

    • Co-administration with a High-Fat Meal: The presence of dietary fats stimulates the release of bile salts, which aids in the solubilization and absorption of lipophilic compounds.[8]

    • Formulation Optimization: For lipid-based formulations, ensure the emulsion droplet size is in the nano-range to maximize absorption.[8] The stability of the formulation in simulated gastric and intestinal fluids should also be verified.[8]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Like other cannabinoids, this compound is a highly hydrophobic and lipophilic molecule, making it practically insoluble in water.[2][9] It is, however, soluble in organic solvents and lipids.[2]

Q2: What are the most effective strategies for improving the aqueous solubility of this compound?

A2: The most promising strategies involve creating formulations that encapsulate the hydrophobic molecule in a more water-friendly shell. Key methods include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[3][10][11]

  • Lipid-Based Formulations: These include a range of systems from simple oil solutions to more complex self-nanoemulsifying drug delivery systems (SNEDDS), which form nano-sized droplets in the gut, enhancing solubility and absorption.[4][5][12][13]

  • Amorphous Solid Dispersions: By converting the crystalline form of a drug to a more soluble amorphous state and stabilizing it with a polymer, aqueous solubility can be significantly increased.[7][14]

Q3: How do lipid-based formulations enhance the absorption of this compound?

A3: Lipid-based formulations improve absorption through several mechanisms:

  • Enhanced Solubilization: Lipids keep this compound dissolved in the gastrointestinal tract, which is necessary for absorption.[8]

  • Stimulation of Lymphatic Transport: The digestion of lipids, particularly long-chain triglycerides, leads to the formation of chylomicrons. Highly lipophilic drugs like cannabinoids can be incorporated into these chylomicrons and transported via the lymphatic system, bypassing the liver's first-pass metabolism.[6][8]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be used to increase the solubility of poorly water-soluble drugs.[15] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[16] However, for in-vivo applications, the concentration of co-solvents must be carefully controlled to avoid toxicity.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Cannabinoids

StrategyMechanismKey AdvantagesPotential Challenges
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity to form a water-soluble inclusion complex.[3][10]Significant increase in aqueous solubility, improved stability.[3]Finding the optimal cyclodextrin and molar ratio for complexation.[2]
Lipid-Based Formulations (e.g., SNEDDS) Solubilization of the drug in a lipid matrix, which forms a nanoemulsion in the GI tract.[4][5]Enhanced solubility and bioavailability, potential for lymphatic uptake to bypass first-pass metabolism.[6][8]Formulation complexity, potential for drug precipitation upon dilution.[2]
Amorphous Solid Dispersions Conversion of the drug from a crystalline to a higher-energy amorphous state, stabilized by a polymer.[7][14]Increased dissolution rate and solubility.[14]Physical instability and potential for recrystallization over time.[14]
Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general method based on techniques used for other cannabinoids.[2]

  • Admixture Preparation: In an aqueous solvent, combine this compound and a sulfoalkyl ether cyclodextrin (e.g., Captisol®). The molar ratio of this compound to cyclodextrin will need to be optimized to achieve the desired concentration and stability.

  • Solubilization: Mix the admixture, using sonication or gentle heating if necessary, until the this compound is fully dissolved, resulting in a clear solution.

  • Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to confirm the formation of the inclusion complex.[10]

  • Sterilization: For in-vitro or in-vivo use, the final solution should be sterile filtered through a 0.22 µm filter.

Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound

This is a general guideline for developing a SNEDDS formulation.

  • Excipient Selection:

    • Oil Phase: Screen various oils (e.g., long-chain triglycerides like sesame oil, or medium-chain triglycerides) for their ability to dissolve this compound.

    • Surfactant: Select a surfactant with a suitable Hydrophile-Lipophile Balance (HLB) value (e.g., polysorbates).[12]

    • Co-surfactant/Co-solvent: Choose a co-surfactant (e.g., Transcutol) or co-solvent (e.g., ethanol) to improve the emulsification process.

  • Construction of Ternary Phase Diagrams: Prepare various ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a clear, monophasic nanoemulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SNEDDS: Dissolve this compound in the selected oil phase. Then, add the appropriate amounts of surfactant and co-surfactant as determined from the phase diagram and mix until a homogenous solution is formed.

  • Characterization: Evaluate the droplet size, polydispersity index, and zeta potential of the nanoemulsion upon dilution in an aqueous medium.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor Aqueous Solubility of this compound method1 Cyclodextrin Complexation start->method1 method2 Lipid-Based Formulations (SNEDDS) start->method2 method3 Amorphous Solid Dispersions start->method3 eval1 Solubility & Dissolution Testing method1->eval1 method2->eval1 method3->eval1 eval2 In-vitro/In-vivo Assays eval1->eval2 outcome Optimized this compound Formulation eval2->outcome

Caption: Experimental workflow for selecting and optimizing a solubilization strategy for this compound.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling Cascades cluster_effects Cellular Effects This compound This compound cb1_receptor CB1 Receptor This compound->cb1_receptor Binds to and activates g_protein Gi/o Protein Activation cb1_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP Levels adenylyl_cyclase->camp effects Modulation of Neurotransmission Reduced Prostaglandin Synthesis camp->effects mapk->effects

Caption: Putative signaling pathway for this compound via the CB1 receptor.

References

Technical Support Center: Enhancing the Oral Bioavailability of Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perrottetinene (PET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for this promising cannabinoid.

Frequently Asked Questions (FAQs)

Q1: My in vivo oral dosing of this compound shows very low and inconsistent plasma concentrations. What are the likely causes?

A1: Low and variable oral bioavailability of lipophilic compounds like this compound is a common challenge. The primary reasons are likely:

  • Poor Aqueous Solubility: this compound, being structurally similar to THC, is expected to have very low water solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Like other cannabinoids, this compound is likely metabolized by cytochrome P450 (CYP450) enzymes in the gut wall and liver before it can reach systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.[1][2][3]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium and actively pump the drug back into the GI lumen, thereby reducing its net absorption.[4][5]

Q2: How can I improve the solubility of this compound for in vitro and in vivo experiments?

A2: To enhance the solubility of this compound, consider the following approaches:

  • Co-solvents: For in vitro assays, using co-solvents such as ethanol, DMSO, or polyethylene (B3416737) glycol (PEG) can be effective. However, their use in oral formulations for in vivo studies should be carefully evaluated for toxicity and regulatory acceptance.

  • Lipid-Based Formulations: this compound is expected to be lipophilic, so dissolving it in oils or lipid-based excipients is a highly effective strategy. This is the basis for many advanced drug delivery systems.[1][6]

  • Surfactants and Emulsifiers: These can be used to create micelles or emulsions, which can encapsulate this compound and increase its apparent solubility in aqueous environments.

Q3: What are the most promising formulation strategies to increase the oral bioavailability of this compound?

A3: Several advanced formulation strategies can significantly enhance the oral bioavailability of lipophilic drugs like this compound:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.[7][8][9][10]

  • Nanoemulsions and Nanoparticles: Reducing the particle size of the formulation to the nanoscale increases the surface area for dissolution and can improve absorption.[11][12][13][14] Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also promising options.

  • Lipid-Drug Conjugates: Covalently linking this compound to a lipid moiety can enhance its lipophilicity and promote lymphatic absorption, thereby bypassing the first-pass metabolism in the liver.[15]

Q4: How can I assess the potential for first-pass metabolism of this compound?

A4: You can investigate the first-pass metabolism of this compound using both in vitro and in vivo methods:

  • In Vitro: Incubate this compound with liver microsomes or hepatocytes to identify the metabolites formed and determine the rate of metabolism. The primary CYP450 enzymes involved in cannabinoid metabolism are CYP2C9, CYP2C19, and CYP3A4.[2][16][17][18]

  • In Vivo: Compare the plasma concentration-time profiles (AUC) of this compound after oral and intravenous (IV) administration. A significantly lower AUC after oral administration indicates a high first-pass effect.

Q5: Is there a way to bypass the first-pass metabolism of this compound?

A5: Yes, promoting lymphatic absorption is a key strategy to bypass the hepatic first-pass metabolism.[6][19] This can be achieved by:

  • Formulating with Long-Chain Triglycerides: These lipids stimulate the formation of chylomicrons in the enterocytes. Lipophilic drugs like this compound can be incorporated into these chylomicrons and transported into the lymphatic system, which drains into the systemic circulation, bypassing the liver.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like SEDDS and nanoemulsions containing long-chain fatty acids can enhance lymphatic transport.[19]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects in animal studies.

Potential Cause Troubleshooting Steps
Poor formulation stability and inconsistent drug release. Characterize your formulation for particle size, zeta potential, and drug content uniformity. Ensure the formulation is stable under storage conditions and upon dilution in simulated gastric and intestinal fluids.
Food effects. The presence of food, particularly high-fat meals, can significantly impact the absorption of lipophilic drugs. Standardize the feeding schedule of your animals (e.g., fasted vs. fed state) to reduce variability.[20]
Inter-individual differences in metabolism. Use a sufficient number of animals per group to account for biological variability. Consider using a well-characterized animal strain.

Issue 2: Low permeability of this compound in Caco-2 cell assays.

Potential Cause Troubleshooting Steps
Poor apical solubility. Increase the concentration of a non-toxic solubilizing agent (e.g., BSA, specific surfactants) in the apical donor compartment. Ensure the final concentration of any solvent (e.g., DMSO) is low enough (<1%) to not compromise the monolayer integrity.
Active efflux by P-glycoprotein (P-gp). Perform the Caco-2 assay in the presence and absence of a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that this compound is a P-gp substrate.[20]
Metabolism by Caco-2 cells. Analyze the receiver compartment for the presence of this compound metabolites. Caco-2 cells express some metabolic enzymes.

Quantitative Data Summary

The following tables provide hypothetical but plausible data to illustrate the potential improvements in this compound's oral bioavailability with different formulation strategies.

Table 1: Physicochemical Properties of this compound (Hypothetical)

ParameterValueSignificance
Molecular Weight348.49 g/mol Influences diffusion and transport.
LogP> 5.0Highly lipophilic, indicating poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLDissolution is a major limiting factor for absorption.
pKa~9.8 (phenolic)Ionization state will depend on the pH of the GI tract.

Table 2: Comparison of Oral Bioavailability of this compound in Different Formulations (Hypothetical Rat Model Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1015 ± 54.060 ± 20100 (Reference)
SEDDS1075 ± 151.5360 ± 70600
Nanoemulsion1090 ± 201.0450 ± 90750
Solid Lipid Nanoparticles1060 ± 122.5420 ± 85700

Experimental Protocols

In Vitro Solubility Assessment of this compound

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents and lipid-based formulation excipients.

Methodology:

  • Prepare saturated solutions of this compound in different media (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid, various oils, and surfactants).

  • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous stirring.

  • Centrifuge the samples to pellet the excess undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Caco-2 Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.

Methodology:

  • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) with a low percentage of a non-toxic solubilizing agent.

  • For Apical to Basolateral (A-B) transport (absorptive direction): Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For Basolateral to Apical (B-A) transport (secretory direction): Add the this compound dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • To investigate P-gp mediated efflux, repeat the experiment in the presence of a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral chambers.

  • Quantify the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[20]

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Methodology:

  • Use male Sprague-Dawley rats (n=6 per group) with cannulated jugular veins for serial blood sampling.

  • Fast the animals overnight before dosing.

  • Administer the this compound formulation (e.g., SEDDS) or the control suspension orally via gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound.

  • Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Oral_Absorption_Barriers cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation PET_Formulation This compound Formulation PET_Dissolved Dissolved This compound PET_Formulation->PET_Dissolved Dissolution PET_Absorbed Absorbed This compound PET_Dissolved->PET_Absorbed Passive Diffusion Metabolism_Gut Metabolism (CYP450) PET_Absorbed->Metabolism_Gut Pgp P-gp Efflux PET_Absorbed->Pgp Portal_Vein Portal Vein PET_Absorbed->Portal_Vein Lymphatics Lymphatics PET_Absorbed->Lymphatics Pgp->PET_Dissolved Efflux Liver_Metabolism First-Pass Metabolism (Liver) Portal_Vein->Liver_Metabolism To Liver Systemic_Circulation Systemic Circulation Lymphatics->Systemic_Circulation Bypasses Liver Liver_Metabolism->Systemic_Circulation Reduced Amount

Caption: Oral absorption pathway and barriers for this compound.

Formulation_Strategies cluster_problems Key Problems cluster_solutions Formulation Strategies Poor_Oral_Bioavailability Poor Oral Bioavailability of this compound Low_Solubility Low Aqueous Solubility Poor_Oral_Bioavailability->Low_Solubility First_Pass First-Pass Metabolism Poor_Oral_Bioavailability->First_Pass Pgp_Efflux P-gp Efflux Poor_Oral_Bioavailability->Pgp_Efflux SEDDS SEDDS/Nanoemulsions SEDDS->Low_Solubility Nanoparticles SLN/NLC Nanoparticles->Low_Solubility Lymphatic_Targeting Lymphatic Targeting (Long-chain lipids) Lymphatic_Targeting->First_Pass Pgp_Inhibitors Co-administration with P-gp Inhibitors Pgp_Inhibitors->Pgp_Efflux

Caption: Strategies to overcome barriers to oral this compound bioavailability.

Experimental_Workflow cluster_invitro In Vitro Assays Start Start: this compound API Physicochem Physicochemical Characterization (Solubility, LogP) Start->Physicochem Formulation Formulation Development (e.g., SEDDS, Nanoemulsion) Physicochem->Formulation In_Vitro_Eval In Vitro Evaluation Formulation->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Eval->In_Vivo_PK Permeability Caco-2 Permeability (Papp, Efflux Ratio) In_Vitro_Eval->Permeability Dissolution In Vitro Dissolution In_Vitro_Eval->Dissolution Data_Analysis Data Analysis and Lead Formulation Selection In_Vivo_PK->Data_Analysis End Optimized Oral Formulation Data_Analysis->End

Caption: Experimental workflow for developing an oral this compound formulation.

References

Navigating Perrottetinene Research: A Technical Support Center for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

An open-access resource for researchers, scientists, and drug development professionals to address common challenges and enhance the reproducibility of findings in the study of Perrottetinene (PET).

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to promote consistency and accuracy in this compound research. The unique properties of this compound, including its stereoisomers and cannabinoid-like activity, present specific experimental hurdles. This guide aims to equip researchers with the knowledge to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound synthesis, purification, and pharmacological evaluation.

Question: Our synthesized this compound shows variable binding affinity for cannabinoid receptors (CB1 and CB2) across different batches. What could be the cause?

Answer: The most likely cause is the presence of varying ratios of (-)-cis- and (-)-trans-Perrottetinene stereoisomers in your batches. These isomers exhibit different binding affinities for CB1 and CB2 receptors. The unnatural (-)-trans-perrottetinene is a more potent partial agonist at both receptors compared to the naturally occurring (-)-cis-perrottetinene.[1]

Troubleshooting Steps:

  • Stereoisomer Separation and Quantification: Implement rigorous chromatographic methods (e.g., chiral HPLC) to separate and quantify the cis- and trans-isomers in each synthesized batch.

  • Spectroscopic Confirmation: Utilize NMR spectroscopy to confirm the stereochemistry of the separated isomers. The cis or trans conformation is determined by the configuration at the ring junction.[1]

  • Consistent Synthesis Protocol: Strictly adhere to a validated total synthesis protocol that provides good stereoselectivity. The choice of catalysts and reaction conditions is critical.[2][3]

Question: We are observing inconsistent in vivo effects (e.g., hypothermia, catalepsy) in our mouse model despite administering the same dose of this compound. Why might this be happening?

Answer: Inconsistent in vivo effects can stem from several factors:

  • Stereoisomer Composition: As with binding affinities, the ratio of cis- and trans-isomers will significantly impact the in vivo potency. Higher concentrations of the trans-isomer will lead to stronger effects.[2]

  • Vehicle Formulation and Administration: The solubility and bioavailability of this compound can be influenced by the vehicle used for injection. Ensure the vehicle completely solubilizes the compound and is administered consistently (e.g., intraperitoneal injection).

  • Metabolic Differences: While less likely to cause batch-to-batch variability, individual differences in mouse metabolism can contribute to varied responses.

Troubleshooting Steps:

  • Confirm Isomer Ratio: Analyze the stereoisomeric purity of the this compound batch used for the in vivo studies.

  • Optimize Vehicle Formulation: Experiment with different biocompatible solvents or solubilizing agents to ensure complete dissolution of this compound.

  • Standardize Administration Technique: Ensure all researchers are using the exact same injection technique and volume.

Question: What are the expected binding affinities for this compound isomers at cannabinoid receptors?

Answer: Published data provides a reference for expected binding affinities (Ki values). However, slight variations between labs can occur due to differences in assay conditions.

CompoundCB1 Receptor (Ki in nM)CB2 Receptor (Ki in nM)
(-)-cis-Perrottetinene481225
(-)-trans-Perrottetinene127126
Δ⁹-trans-THC~22 times stronger than cis-PET-

Data sourced from Chicca et al., 2018.[1][2]

Key Experimental Protocols

To ensure reproducibility, detailed and standardized protocols are essential. Below are methodologies for key experiments in this compound research.

Protocol 1: Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound isomers for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940.

  • Non-specific binding control: WIN 55,212-2.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Test compounds: (-)-cis-Perrottetinene and (-)-trans-Perrottetinene dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, [³H]CP-55,940, and either the test compound or vehicle. For non-specific binding wells, add WIN 55,212-2.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Murine Tetrad Assay

This protocol is used to assess the CB1 receptor-dependent psychoactive effects of this compound in mice, which include hypothermia, catalepsy, hypolocomotion, and analgesia.[2][4]

Materials:

  • Male BALB/c mice.

  • Test compounds dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

  • Rectal thermometer.

  • Bar test apparatus for catalepsy.

  • Rotarod apparatus for locomotion.

  • Tail-flick or hot-plate apparatus for analgesia.

  • CB1 receptor antagonist (e.g., rimonabant) for control experiments.

Procedure:

  • Acclimate mice to the testing environment.

  • Administer the test compound or vehicle via intraperitoneal injection.

  • Hypothermia: Measure rectal temperature at set time points post-injection.

  • Catalepsy: At set time points, place the mouse's forepaws on a raised bar and measure the time it remains immobile (bar test).[2]

  • Hypolocomotion: At set time points, place the mouse on a rotating rod and measure the latency to fall.[2]

  • Analgesia: At set time points, measure the latency to respond to a thermal stimulus (tail-flick or hot-plate test).

  • To confirm CB1 receptor dependence, pre-treat a group of mice with a CB1 antagonist before administering this compound.[2]

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting this compound Variability

G A Inconsistent Experimental Results B Check Stereoisomer Ratio (Chiral HPLC, NMR) A->B C Consistent Ratio? B->C D Review Synthesis Protocol C->D No E Review In Vivo Procedures (Vehicle, Administration) C->E Yes (In Vivo) F Review In Vitro Assay Conditions C->F Yes (In Vitro) G Problem Identified and Corrected D->G E->G F->G

Caption: Troubleshooting workflow for inconsistent this compound results.

Simplified Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein activates PET This compound PET->CB1_CB2 AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Reduced Neuroinflammation) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: this compound activates CB1/CB2 receptors, modulating downstream signaling.

References

Validation & Comparative

A Comparative Analysis of Perrottetinene and THC: Binding Affinity at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of perrottetinene (PET) and delta-9-tetrahydrocannabinol (THC) for the cannabinoid receptors CB1 and CB2. The information presented is supported by experimental data to assist researchers in understanding the pharmacological similarities and differences between these two psychoactive cannabinoids.

Quantitative Binding Affinity Data

The binding affinities of this compound and THC for human cannabinoid receptors (CB1 and CB2) are summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorKᵢ (nM)Notes
(-)-cis-Perrottetinene CB1481Natural isomer.
CB2225
(-)-trans-Perrottetinene CB1127Unnatural isomer, more active.
CB2126
Δ⁹-Tetrahydrocannabinol (THC) CB110 - 25.1Range from multiple studies.
CB224 - 35.2Range from multiple studies.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective:

To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or THC) for the CB1 and CB2 cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:
  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]SR141716A.

  • Test Compounds: this compound and THC.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Equipment: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the non-specific binding control in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations.

    • Dilute the radioligand in the assay buffer to a final concentration close to its dissociation constant (Kₔ).

  • Assay Setup:

    • In a 96-well plate, set up the following experimental groups in triplicate:

      • Total Binding: Contains the radioligand and the receptor-containing cell membranes.

      • Non-specific Binding: Contains the radioligand, cell membranes, and a high concentration of the non-radiolabeled competitor to saturate all specific binding sites.

      • Competitive Binding: Contains the radioligand, cell membranes, and increasing concentrations of the test compound.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Radioligand, Test Compounds) Plate Plate Setup (Total, Non-specific, Competition) Reagents->Plate Membranes Prepare Receptor Membranes Membranes->Plate Incubate Incubate (60-90 min, 30°C) Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

CB1 Receptor Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (THC or this compound) CB1 CB1 Receptor Agonist->CB1 Binds G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the CB1 receptor.

Perrottetinene vs. THC: A Comparative Analysis of Psychoactive and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Perrottetinene (PET) and (-)-Δ⁹-trans-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. While structurally similar, these two cannabinoids exhibit distinct pharmacological profiles, offering different potentials for therapeutic development. This document synthesizes experimental data on their psychoactive effects, receptor binding affinities, and mechanisms of action.

Introduction

This compound is a naturally occurring cannabinoid found in liverworts of the Radula genus, representing a rare instance of a psychoactive cannabinoid produced outside the Cannabis plant.[1][2] Its chemical structure bears a striking resemblance to THC, featuring a dibenzyl moiety instead of the pentyl group characteristic of THC and a cis-stereoisomerism at the ring junction, unlike the trans-configuration of THC.[1] These structural nuances are believed to contribute to their differing pharmacological activities. Initial research indicates that this compound may offer a unique therapeutic window, potentially with a more favorable side-effect profile compared to THC.[3][4]

Quantitative Comparison of Receptor Binding Affinities

The primary molecular targets for both this compound and THC are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system.[5] The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptorBinding Affinity (Ki) in nM
(-)-cis-Perrottetinene (natural) Human CB1481[1][6]
Human CB2225[1][6]
(-)-trans-Perrottetinene (unnatural) Human CB1127[1][6]
Human CB2126[1][6]
(-)-Δ⁹-trans-THC Human CB115 - 42.6[7][8]
Human CB235.2 - 51[7][8]

Psychoactive and In Vivo Effects: A Comparative Overview

The psychoactive effects of cannabinoids are primarily mediated by the activation of CB1 receptors in the central nervous system.[5] In vivo studies, typically employing a "tetrad" of behavioral assays in mice, are used to characterize the cannabimimetic activity of a compound. This tetrad includes the assessment of:

  • Hypolocomotion: A decrease in spontaneous movement.

  • Catalepsy: A state of immobility and muscular rigidity.

  • Hypothermia: A reduction in body temperature.

  • Analgesia: A decrease in pain sensitivity.

Studies have demonstrated that this compound, much like THC, induces all four of these effects in a dose-dependent manner, and these effects are blocked by a CB1 receptor antagonist, confirming their mediation through this receptor.[6][9][10] However, the psychoactive effects of this compound are reported to be weaker or less pronounced than those of THC at comparable doses.[2][3][4]

A significant pharmacological distinction between the two compounds lies in their effects on prostaglandins (B1171923) in the brain. This compound has been shown to significantly reduce the levels of prostaglandin (B15479496) D2 and E2.[1][6][10] These prostaglandins are associated with inflammatory processes, and their reduction suggests that this compound possesses anti-inflammatory properties within the brain that are not characteristic of THC.[3][8]

Mechanism of Action: Signaling Pathways

Upon binding to CB1 and CB2 receptors, both this compound and THC, as partial agonists, initiate a cascade of intracellular signaling events.[1][6] These G protein-coupled receptors (GPCRs) primarily couple to the inhibitory G protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. Furthermore, activation of these receptors modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability.

G_protein_signaling cluster_receptor Cannabinoid Receptor (CB1/CB2) cluster_g_protein G Protein cluster_effector Effector Proteins cluster_response Cellular Response Receptor CB1 / CB2 G_alpha Gαi/o Receptor->G_alpha Activates G_beta_gamma Gβγ Receptor->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Gene_expression Altered Gene Expression MAPK->Gene_expression Ligand This compound / THC Ligand->Receptor Binds

CB1/CB2 Receptor Signaling Pathway

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compounds (this compound, THC).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A series of dilutions of the unlabeled test compound are prepared.

  • In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the binding buffer.

  • Control wells are included for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).

  • The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Mouse Tetrad Assay for Cannabinoid Psychoactivity

Objective: To assess the in vivo cannabimimetic effects of a test compound.

Materials:

  • Male C57BL/6 mice.

  • Test compounds (this compound, THC) dissolved in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline).

  • Rectal thermometer.

  • Horizontal bar for catalepsy test.

  • Open field arena for locomotor activity.

  • Hot plate or tail-flick apparatus for analgesia test.

Procedure:

  • Mice are habituated to the testing room and equipment before the experiment.

  • Baseline measurements for body temperature, locomotor activity, catalepsy, and pain response are taken.

  • Mice are administered the test compound or vehicle via intraperitoneal injection.

  • At a predetermined time post-injection (e.g., 30 minutes), the tetrad of tests is performed sequentially:

    • Hypothermia: Rectal temperature is measured.

    • Hypolocomotion: The mouse is placed in an open field arena, and its movement is tracked for a set period.

    • Catalepsy: The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.

    • Analgesia: The latency to a response (e.g., licking a paw or flicking the tail) on a hot plate or from a radiant heat source is measured.

  • The results are compared between the vehicle-treated and compound-treated groups to determine the psychoactive effects.

Tetrad_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment (e.g., 30 min) cluster_analysis Data Analysis Habituation Acclimatization & Habituation Baseline Baseline Measurements Habituation->Baseline Injection Compound/Vehicle Injection (i.p.) Baseline->Injection Hypothermia Rectal Temperature Injection->Hypothermia Hypolocomotion Open Field Test Hypothermia->Hypolocomotion Catalepsy Bar Test Hypolocomotion->Catalepsy Analgesia Hot Plate / Tail Flick Catalepsy->Analgesia Comparison Compare Treatment vs. Vehicle Analgesia->Comparison

Mouse Tetrad Experimental Workflow

Conclusion

This compound presents a fascinating case of convergent evolution in the plant kingdom, producing a psychoactive compound structurally and functionally similar to THC. While both compounds act as partial agonists at CB1 and CB2 receptors, this compound exhibits a weaker binding affinity for the CB1 receptor, which likely accounts for its reportedly milder psychoactive effects. The most therapeutically intriguing aspect of this compound is its ability to reduce prostaglandin levels in the brain, suggesting a potential for anti-inflammatory and neuroprotective applications that may be distinct from THC. Further research into the detailed pharmacology and therapeutic potential of this compound is warranted, as it may represent a novel lead compound for the development of cannabinoid-based medicines with an improved safety and efficacy profile.

References

Perrottetinene vs. Delta-9-THC: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Perrottetinene (PET) and delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This compound, a naturally occurring cannabinoid from liverwort plants, has garnered interest as a potential therapeutic agent due to its structural similarity to THC and its reportedly weaker psychoactive effects.[1][2] This document synthesizes available preclinical data to offer a comparative overview for research and drug development purposes.

Quantitative Comparison of Cannabinoid-Like Effects

A key preclinical method for assessing the central nervous system effects of cannabinoids is the "tetrad test," which evaluates four hallmark effects in rodents: hypothermia (a decrease in body temperature), catalepsy (a state of immobility), hypolocomotion (decreased movement), and analgesia (pain relief).[3] A 2018 study in Science Advances provides the most direct quantitative comparison between PET and Δ⁹-THC in mice.

Parameter(-)-cis-Perrottetinene (50 mg/kg)(-)-trans-Perrottetinene (40 mg/kg)Δ⁹-THC (10 mg/kg)
Hypothermia Full tetrad effect observed[3]Full tetrad effect observed[3]Full tetrad effect observed[3]
Catalepsy Full tetrad effect observed[3]Full tetrad effect observed[3]Full tetrad effect observed[3]
Hypolocomotion Full tetrad effect observed[3]Full tetrad effect observed[3]Full tetrad effect observed[3]
Analgesia Full tetrad effect observed[3]Full tetrad effect observed[3]Full tetrad effect observed[3]

Table 1: Comparative effects of this compound isomers and Δ⁹-THC in the mouse tetrad test. Doses were selected to be equipotent for eliciting the full tetrad effect.[3]

Receptor Binding Affinity

The psychoactive and other physiological effects of both PET and Δ⁹-THC are primarily mediated through their interaction with cannabinoid receptors, principally the CB1 and CB2 receptors.

CompoundCB1 Receptor Binding Affinity (Kᵢ)CB2 Receptor Binding Affinity (Kᵢ)
(-)-cis-Perrottetinene481 nM[4]225 nM[4]
(-)-trans-Perrottetinene127 nM[4]126 nM[4]
Δ⁹-THC~22 times stronger than cis-PET[4]Not specified in direct comparison

Table 2: Receptor binding affinities of this compound isomers and a qualitative comparison to Δ⁹-THC.[4]

Side Effect Profile of Delta-9-THC in Humans

The side effects of Δ⁹-THC are well-documented and can be categorized into common and more severe or long-term effects.

Common Side Effects:

  • Dry mouth[4]

  • Red eyes[5]

  • Increased heart rate (tachycardia)[5]

  • Dizziness or lightheadedness[5]

  • Increased appetite ("the munchies")[5]

  • Fatigue or sedation[5]

  • Impaired memory and cognition[5][6]

  • Anxiety or paranoia[7][5]

  • Impaired coordination[4]

  • Mood swings[5]

Less Common/Severe Side Effects:

  • Hallucinations or delusions (rare)[7][5]

  • Psychosis, particularly in predisposed individuals[7][5]

  • Cannabinoid Hyperemesis Syndrome (severe nausea and vomiting with long-term use)[7][5]

  • Dependence or withdrawal symptoms[5]

  • Potential for increased risk of heart attack, especially with pre-existing heart disease[4]

  • Seizures (at high doses, particularly in individuals with epilepsy)[4]

Experimental Protocols

Cannabinoid Tetrad Test in Mice

The following protocol is based on the methodology described in the 2018 Science Advances study comparing PET and Δ⁹-THC.[3]

  • Animal Model: BALB/c mice are used.[3]

  • Compound Administration:

    • (-)-cis-Perrottetinene, (-)-trans-Perrottetinene, and Δ⁹-THC are dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

    • The compounds are administered via intraperitoneal (i.p.) injection.[3]

    • Doses are adjusted to achieve equipotent effects for the full tetrad response.[3]

  • Observation Period: The four key effects are assessed at a specific time point following injection (e.g., 30 minutes).[3]

  • Measurement of Effects:

    • Hypothermia: Rectal temperature is measured using a thermal probe.[8]

    • Catalepsy: The "bar test" is used, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded.[8]

    • Hypolocomotion: Spontaneous activity is measured by placing the mouse in an open field and counting the number of line crossings or using automated activity monitors.[8]

    • Analgesia: The "tail-flick" or "hot-plate" test is used to measure the latency to a pain response.[8]

Signaling Pathways and Mechanisms of Action

Both this compound and Δ⁹-THC exert their effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

cluster_0 Cannabinoid Ligand Binding and G-protein Activation cluster_1 Downstream Signaling Cascades cluster_2 Physiological Outcomes PET This compound CB1 CB1 Receptor PET->CB1 Binds THC Δ⁹-THC THC->CB1 Binds G_protein Gi/o G-protein CB1->G_protein Activates Prostaglandin_Modulation Prostaglandin (B15479496) Modulation CB1->Prostaglandin_Modulation Influences AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Psychoactivity Psychoactivity cAMP->Psychoactivity Analgesia Analgesia MAPK->Analgesia Ion_Channels->Psychoactivity Hypothermia Hypothermia Catalepsy Catalepsy

CB1 Receptor Signaling Pathway

A notable difference in the downstream effects of this compound compared to Δ⁹-THC is its impact on prostaglandin synthesis. Research has shown that PET can significantly reduce the levels of prostaglandins (B1171923) D2 and E2 in the brain.[4] This is significant as prostaglandins are involved in inflammatory processes, and their modulation may contribute to a different therapeutic and side effect profile for PET.

cluster_0 Experimental Workflow cluster_1 Tetrad Test Components Animal_Model Rodent Model (e.g., Mouse) Compound_Admin Compound Administration (PET or Δ⁹-THC) Animal_Model->Compound_Admin Tetrad_Test Cannabinoid Tetrad Test Compound_Admin->Tetrad_Test Data_Collection Data Collection Tetrad_Test->Data_Collection Hypothermia Hypothermia Measurement Tetrad_Test->Hypothermia Catalepsy Catalepsy Assessment Tetrad_Test->Catalepsy Hypolocomotion Locomotor Activity Tetrad_Test->Hypolocomotion Analgesia Analgesia Testing Tetrad_Test->Analgesia Analysis Statistical Analysis Data_Collection->Analysis

Cannabinoid Tetrad Test Workflow

Discussion and Future Directions

The available preclinical evidence suggests that this compound is a psychoactive cannabinoid that, like Δ⁹-THC, activates CB1 receptors and induces the full spectrum of cannabinoid-like effects in the mouse tetrad test.[3] However, the significantly higher doses of PET required to elicit these effects, coupled with its lower binding affinity for the CB1 receptor, support the qualitative descriptions of it having a "weaker psychoactive effect."[1][4]

The unique ability of PET to reduce brain prostaglandin levels presents a compelling area for further investigation.[4] This anti-inflammatory action could offer therapeutic benefits with a potentially different side effect profile compared to Δ⁹-THC.

For drug development professionals, this compound represents a novel scaffold for the design of cannabinoid-based therapeutics. Future research should focus on:

  • Comprehensive dose-response studies to quantify the psychoactive and therapeutic effects of PET in various animal models.

  • In-depth investigation of the downstream signaling pathways of PET to elucidate the mechanisms behind its prostaglandin-modulating effects.

  • Toxicology and safety pharmacology studies to establish a complete preclinical safety profile.

  • Human clinical trials to evaluate the psychoactive effects, therapeutic efficacy, and side effect profile of this compound in comparison to Δ⁹-THC.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Perrottetinene and Cannabidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Perrottetinene (PET) and Cannabidiol (CBD), focusing on their mechanisms of action and supported by experimental data. While direct comparative studies are limited, this document synthesizes available preclinical and in vitro data to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound (PET), a cannabinoid found in liverworts, and Cannabidiol (CBD), a prominent non-psychoactive component of Cannabis sativa, both exhibit promising anti-inflammatory effects. However, they operate through distinct molecular pathways. PET's primary anti-inflammatory action appears to be centralized in the brain, involving the CB1 receptor-dependent reduction of key prostaglandins (B1171923). In contrast, CBD exerts its effects through a multi-faceted approach, targeting various inflammatory mediators and pathways, including cyclooxygenase (COX) enzymes, the NF-κB signaling pathway, and pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-inflammatory effects of this compound and Cannabidiol. It is important to note that the data are derived from different experimental models and are not from direct head-to-head comparisons.

Table 1: Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki, nM)
(-)-cis-PerrottetineneCB1481[1]
CB2225[1]
(-)-trans-PerrottetineneCB1127[1]
CB2126[1]
Cannabidiol (CBD)CB1>1000[2]
CB2>1000[2]

Table 2: Inhibition of Inflammatory Mediators

CompoundTargetEffectQuantitative Data
This compound (PET)Prostaglandins D2 & E2Reduction in mouse brainSignificantly reduced in vivo (specific percentage not reported)
Cannabidiol (CBD)IL-1βInhibition of secretionUp to 37% suppression at 10 µM in TLR-1 activated monocytes[3]
IL-6Inhibition of secretionSignificantly suppressed at 0.5, 1, 5, and 10 µM in TLR-activated monocytes[3]
TNF-αInhibition of productionCBD (2.5 μM) reversed TNF-α-induced effects in dental pulp stem cells[4]
Cannabidiolic Acid (CBDA)COX-2Selective InhibitionIC50: ~2 µM[5]
COX-1InhibitionIC50: ~20 µM (9-fold less selective than for COX-2)[6]

Mechanisms of Anti-Inflammatory Action

This compound (PET)

The primary anti-inflammatory mechanism of PET identified to date is its ability to reduce levels of prostaglandins D2 and E2 in the brain.[1] This effect is dependent on the activation of the cannabinoid receptor 1 (CB1).[1] Notably, studies have indicated that PET does not significantly inhibit cyclooxygenase-2 (COX-2) at physiological concentrations. The reduction of prostaglandins, which are key mediators of inflammation and pain, in the central nervous system suggests a potential therapeutic application for neuroinflammatory conditions.

Perrottetinene_Pathway PET This compound CB1 CB1 Receptor PET->CB1 Activates Prostaglandins Prostaglandins D2 & E2 (in brain) CB1->Prostaglandins Reduces Inflammation Neuroinflammation Prostaglandins->Inflammation Mediates

This compound's Anti-Inflammatory Pathway
Cannabidiol (CBD)

CBD demonstrates a broader spectrum of anti-inflammatory activities through multiple mechanisms:

  • Inhibition of Cyclooxygenase (COX): While CBD itself is a weak COX inhibitor, its precursor, Cannabidiolic Acid (CBDA), is a selective inhibitor of COX-2, an enzyme crucial for the production of pro-inflammatory prostaglandins.[5][6]

  • Modulation of NF-κB Pathway: CBD has been shown to suppress the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.[7]

  • Interaction with PPARγ Receptors: CBD acts as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in regulating inflammation.

  • Antagonism of GPR55 Receptors: CBD is an antagonist of the GPR55 receptor, and blocking this receptor has been associated with anti-inflammatory effects.

  • Inhibition of Pro-inflammatory Cytokines: CBD can reduce the production and release of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][4][8]

CBD_Pathway cluster_mechanisms CBD Anti-Inflammatory Mechanisms CBD Cannabidiol (CBD) COX COX-2 Inhibition (via CBDA) CBD->COX NFkB NF-κB Pathway CBD->NFkB PPARg PPARγ Activation CBD->PPARg GPR55 GPR55 Antagonism CBD->GPR55 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) CBD->Cytokines Inflammation Inflammation COX->Inflammation NFkB->Inflammation PPARg->Inflammation GPR55->Inflammation Cytokines->Inflammation

CBD's Multi-Target Anti-Inflammatory Pathways

Experimental Protocols

Measurement of Prostaglandins in Brain Tissue

This protocol outlines a general workflow for the quantification of prostaglandins D2 and E2 in mouse brain tissue, relevant to assessing the efficacy of this compound.

Prostaglandin_Workflow cluster_workflow Workflow for Prostaglandin (B15479496) Measurement in Brain Tissue Animal_Treatment 1. Animal Dosing (e.g., PET or vehicle) Tissue_Harvest 2. Brain Tissue Harvesting Animal_Treatment->Tissue_Harvest Homogenization 3. Tissue Homogenization Tissue_Harvest->Homogenization Extraction 4. Solid Phase Extraction of Lipids Homogenization->Extraction Analysis 5. LC-MS/MS Quantification Extraction->Analysis Data_Analysis 6. Data Analysis Analysis->Data_Analysis

Workflow for Prostaglandin Analysis

Methodology:

  • Animal Dosing: Administer this compound or a vehicle control to experimental animals (e.g., mice) via a specified route (e.g., intraperitoneal injection).

  • Tissue Harvesting: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain tissue.[1][9]

  • Homogenization: Homogenize the brain tissue in an appropriate buffer containing inhibitors of prostaglandin synthesis to prevent ex vivo production.

  • Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipid fraction containing prostaglandins from the tissue homogenate.[2]

  • LC-MS/MS Quantification: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify prostaglandin D2 and E2.[2]

  • Data Analysis: Compare the prostaglandin levels in the PET-treated group to the vehicle control group to determine the percentage of reduction.

In Vitro COX Inhibition Assay

This protocol is relevant for assessing the COX-inhibitory activity of compounds like CBDA, the precursor to CBD.

Methodology:

  • Enzyme Preparation: Utilize purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the COX enzyme with various concentrations of the test compound (e.g., CBDA) or a known inhibitor (e.g., celecoxib) in a reaction buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[10]

  • Detection: Measure the production of prostaglandin H2 (PGH2) or its downstream metabolites. This can be done using various methods, including:

    • Colorimetric Assays: Monitoring the peroxidase activity of COX.[6]

    • Radioimmunoassays: Quantifying the formation of radiolabeled prostaglandins.[10]

    • LC-MS/MS: Directly measuring the levels of specific prostaglandins.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokine Production Assay in Immune Cells

This protocol is applicable for evaluating the effect of CBD on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).[3][11]

  • Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the production of cytokines.[3][11]

  • Compound Treatment: Concurrently or pre-treat the cells with various concentrations of CBD.

  • Supernatant Collection: After a specified incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][7][12]

  • Data Analysis: Determine the dose-dependent effect of CBD on cytokine production by comparing the levels in treated cells to those in stimulated, untreated cells.

Conclusion

This compound and Cannabidiol are both compelling candidates for the development of novel anti-inflammatory therapeutics, albeit with distinct pharmacological profiles. PET's targeted action on prostaglandin synthesis in the brain suggests its potential for treating neuroinflammatory disorders. CBD's pleiotropic effects on multiple inflammatory pathways indicate its broader applicability for a range of inflammatory conditions.

For researchers and drug development professionals, the choice between these two molecules, or the exploration of their potential synergistic effects, will depend on the specific therapeutic indication. The experimental protocols outlined in this guide provide a foundation for further investigation into the anti-inflammatory efficacy of these and other novel cannabinoid compounds. Further head-to-head comparative studies are warranted to more definitively delineate their relative potencies and therapeutic potential.

References

Unraveling the Stereochemistry-Activity Nexus: A Comparative Guide to cis- and trans-Perrottetinene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships of cis- and trans-Perrottetinene, two structurally related cannabinoids with distinct pharmacological profiles. This document delves into their binding affinities for cannabinoid receptors, in vivo effects, and the underlying signaling pathways, supported by experimental data and detailed methodologies.

Perrottetinene, a bibenzyl cannabinoid first isolated from the liverwort species Radula, has garnered significant interest due to its structural similarity to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa.[1][2] Like THC, this compound exists as stereoisomers, with the cis- and trans-configurations at the C6a-C10a ring junction giving rise to distinct three-dimensional structures. This guide elucidates how this subtle difference in stereochemistry profoundly impacts their interaction with the endocannabinoid system, offering valuable insights for the design of novel cannabinoid-based therapeutics.

Comparative Analysis of Receptor Binding Affinities

The primary targets of this compound isomers are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors integral to the endocannabinoid system.[3][4] The binding affinity of a ligand for its receptor is a critical determinant of its potency. Competitive radioligand binding assays are widely employed to quantify this interaction, typically by measuring the concentration of a test compound required to displace 50% of a specific radioligand (IC50), which is then used to calculate the equilibrium dissociation constant (Ki).

A consistent finding across studies is that the trans-isomer of this compound exhibits a higher binding affinity for both CB1 and CB2 receptors compared to the naturally occurring cis-isomer. This suggests that the spatial arrangement of the trans-isomer allows for a more favorable interaction with the binding pockets of these receptors.

IsomerCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)
cis-Perrottetinene ~481 nM~225 nM
trans-Perrottetinene ~127 nM~126 nM

Table 1. Comparative binding affinities of cis- and trans-Perrottetinene isomers for human CB1 and CB2 receptors. Data is compiled from published in vitro binding assays. A lower Ki value indicates a higher binding affinity.

In Vivo Pharmacological Effects: The Cannabinoid Tetrad

The "tetrad" is a battery of four behavioral tests in mice that are characteristic of CB1 receptor activation: hypolocomotion (decreased spontaneous movement), catalepsy (a state of immobility), analgesia (pain relief), and hypothermia (a drop in body temperature).[5][6] Both cis- and trans-Perrottetinene have been shown to induce these tetrad effects, confirming their cannabimimetic activity in vivo. However, consistent with its higher CB1 receptor affinity, trans-Perrottetinene is more potent than cis-Perrottetinene in eliciting these effects.

Tetrad Componentcis-Perrottetinenetrans-Perrottetinene
Hypolocomotion Dose-dependent decreaseMore potent, dose-dependent decrease
Catalepsy Dose-dependent increaseMore potent, dose-dependent increase
Analgesia Effective at higher dosesEffective at lower doses
Hypothermia Dose-dependent decreaseMore potent, dose-dependent decrease

Table 2. Summary of the in vivo effects of cis- and trans-Perrottetinene in the mouse tetrad assay. "More potent" indicates that a lower dose of the trans-isomer is required to produce a comparable effect to the cis-isomer.

Modulation of Prostaglandin (B15479496) Levels

Beyond the classic tetrad effects, this compound isomers have been shown to modulate the levels of prostaglandins (B1171923) in the brain, specifically prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][7] These lipid signaling molecules are involved in a variety of physiological processes, including inflammation and sleep regulation. Interestingly, both cis- and trans-Perrottetinene have been found to reduce the levels of PGD2 and PGE2 in the mouse brain. This effect is noteworthy as it contrasts with some of the pro-inflammatory effects associated with THC under certain conditions. The reduction in these prostaglandins may contribute to the potential therapeutic effects of this compound, such as its anti-inflammatory properties.

IsomerEffect on Brain PGD2 LevelsEffect on Brain PGE2 Levels
cis-Perrottetinene Significant reductionSignificant reduction
trans-Perrottetinene Significant reductionSignificant reduction

Table 3. Effects of cis- and trans-Perrottetinene on prostaglandin levels in the mouse brain.

Cannabinoid Receptor Signaling Pathway

The binding of cis- or trans-Perrottetinene to CB1 or CB2 receptors initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways.

Furthermore, the βγ-subunits of the activated G-protein can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels, leading to changes in neuronal excitability.[9] Activation of cannabinoid receptors can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and survival.[7]

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) Ion_Channel->Cellular_Response PKA PKA cAMP->PKA Activates PKA->Cellular_Response MAPK->Cellular_Response This compound cis- or trans- This compound This compound->CB1_CB2 Binds to

Caption: Cannabinoid receptor signaling pathway activated by this compound isomers.

Experimental Protocols

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

Objective: To determine the binding affinity (Ki) of cis- and trans-Perrottetinene for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled cannabinoid agonist (e.g., WIN55,212-2).

  • Test compounds: cis- and trans-Perrottetinene dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • A series of dilutions of the test compounds (cis- and trans-Perrottetinene) are prepared in the assay buffer.

  • In a 96-well plate, the following are added to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]CP55,940 at a final concentration near its Kd value.

    • 50 µL of the receptor membrane preparation.

  • The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed several times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Mouse Tetrad Assay

Objective: To assess the in vivo cannabimimetic effects of cis- and trans-Perrottetinene.

Materials:

  • Male C57BL/6 mice.

  • Test compounds: cis- and trans-Perrottetinene dissolved in a vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

  • Rectal thermometer.

  • Stopwatch.

  • Horizontal bar for catalepsy test.

  • Hot plate or tail-flick apparatus for analgesia test.

  • Open field arena for locomotor activity assessment.

Procedure:

  • Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline measurements for body temperature, locomotor activity, and pain sensitivity are recorded for each mouse.

  • Mice are administered with either the vehicle or a specific dose of cis- or trans-Perrottetinene via intraperitoneal (i.p.) injection.

  • At a predetermined time point after injection (e.g., 30 minutes), the following tests are performed in sequence:

    • Hypothermia: Rectal body temperature is measured.

    • Hypolocomotion: The mouse is placed in an open field arena, and its spontaneous locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 5-10 minutes).

    • Catalepsy: The mouse's forepaws are placed on a horizontal bar. The latency for the mouse to remove its paws from the bar is measured. A longer latency indicates a cataleptic state.

    • Analgesia: The latency to a nociceptive response (e.g., paw lick, jump) is measured using a hot plate or tail-flick test. An increased latency indicates an analgesic effect.

  • Data are collected and analyzed to compare the effects of the different doses of cis- and trans-Perrottetinene with the vehicle control group.[5][11]

Measurement of Prostaglandin D2 and E2 in Mouse Brain

Objective: To quantify the levels of PGD2 and PGE2 in the brains of mice treated with cis- or trans-Perrottetinene.

Materials:

  • Male C57BL/6 mice.

  • Test compounds: cis- and trans-Perrottetinene dissolved in a vehicle.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Internal standards (e.g., deuterated PGD2 and PGE2).

  • Reagents for tissue homogenization and solid-phase extraction.

Procedure:

  • Mice are administered with either the vehicle or a specific dose of cis- or trans-Perrottetinene.

  • At a specific time point after administration, the mice are euthanized, and their brains are rapidly collected and flash-frozen in liquid nitrogen to prevent enzymatic degradation of prostaglandins.

  • The brain tissue is homogenized in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene) and the internal standards.

  • The homogenate is subjected to solid-phase extraction to isolate and purify the prostaglandins.

  • The purified samples are then analyzed by LC-MS/MS. The prostaglandins are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

  • The concentrations of PGD2 and PGE2 in the brain tissue are calculated by comparing the peak areas of the endogenous prostaglandins to those of the internal standards.[3][12]

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacological activity. The trans-isomer consistently demonstrates higher affinity for both CB1 and CB2 receptors, translating to greater potency in producing cannabimimetic effects in vivo. Both isomers exhibit the intriguing property of reducing prostaglandin levels in the brain, a feature that warrants further investigation for its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the structure-activity relationships of these and other novel cannabinoids. A thorough understanding of how subtle structural modifications influence biological activity is paramount for the rational design of next-generation cannabinoid-based medicines with improved efficacy and safety profiles.

References

A Comparative Guide to HPLC-UV Methods for Perrottetinene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the novel cannabinoid-like compound Perrottetinene (PET), accurate and reliable quantification is paramount. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands as a robust and accessible analytical technique for this purpose. This guide provides a comparative overview of a potential HPLC-UV method for this compound, benchmarked against a well-established method for the structurally similar and widely studied cannabinoid, delta-9-tetrahydrocannabinol (Δ⁹-THC).

While a fully validated, dedicated HPLC-UV method for this compound is not yet extensively documented in peer-reviewed literature, this guide leverages chromatographic conditions from a published LC-MS/MS study on this compound and compares them with a validated HPLC-UV method for cannabinoids. This comparison offers valuable insights for developing and validating a fit-for-purpose HPLC-UV method for this compound quantification.

Performance Comparison of HPLC-UV Methods

The following table summarizes the key parameters of a proposed HPLC-UV method for this compound, derived from existing literature, and a validated HPLC-UV method for Δ⁹-THC. This allows for a direct comparison of the analytical approaches.

ParameterMethod A: Proposed for this compound (Adapted from LC-MS/MS)Method B: Validated for Δ⁹-THC[1]
Analyte(s) (-)-cis-Perrottetinene, (-)-trans-PerrottetineneΔ⁹-Tetrahydrocannabinol (THC)
Stationary Phase C18 Reversed-Phase ColumnACE 5 µm C18 column (250x4.6 mm)[1]
Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium Acetate (B1210297) in WaterB: 0.1% Formic acid in AcetonitrileAcetonitrile and Phosphate buffer (pH=2.5) (70:30, v/v)[1]
Elution Mode GradientIsocratic[1]
Flow Rate 0.3 mL/min2 mL/min[1]
Detection Wavelength (UV) Not specified, likely ~220-230 nm for cannabinoids220 nm[1]
Linearity Range Not established for UV0.039–5.000 µg/mL[1]
Limit of Detection (LOD) Not established for UV0.019 µg/mL[1]
Limit of Quantification (LOQ) Not established for UV0.039 µg/mL[1]
Accuracy & Precision Not established for UVAcceptable inter- and intra-assay precision and accuracy[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared methods.

Method A: Proposed Protocol for this compound Quantification (Adapted from LC-MS/MS)

This protocol is adapted from a study that quantified this compound in biological matrices using LC-MS/MS. For HPLC-UV application, the mass spectrometer would be replaced with a UV detector.

1. Sample Preparation (from biological matrix):

  • Homogenize the sample (e.g., liverwort extract, biological tissue).

  • Perform a liquid-liquid extraction using a suitable organic solvent such as a mixture of ethyl acetate and hexane.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-UV System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid and 2 mM Ammonium Acetate in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 5% B.

    • Linearly increase to 40% B over 3 minutes.

    • Linearly increase to 58% B over 5 minutes.

    • Linearly increase to 80% B over 2 minutes.

    • Hold at 99% B for 3.5 minutes to wash the column.

    • Re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength determined by the UV absorbance maximum of this compound (a wavelength scan of a standard is recommended, typically around 220-230 nm for cannabinoids).

Method B: Validated Protocol for Δ⁹-THC Quantification[1]

This protocol is a validated isocratic HPLC-UV method for the determination of THC in an oil matrix.[1]

1. Sample Preparation (from oil): [1]

  • To 0.3 mL of the THC-containing oil, add 0.6 mL of methanol (B129727) and an internal standard.[1]

  • Vortex mix for 30 seconds, sonicate for 20 minutes, and centrifuge at 6000 rpm for 15 minutes.[1]

  • Transfer the upper organic layer to a new tube and store at -20°C for 2 hours to precipitate interfering substances.[1]

  • Centrifuge again at 6000 rpm for 15 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

2. HPLC-UV System and Conditions: [1]

  • HPLC System: Agilent 1260 Infinity Series II or equivalent.[1]

  • Column: ACE 5 µm C18 column (250x4.6 mm).[1]

  • Column Temperature: 40°C.[1]

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH=2.5) in a 70:30 (v/v) ratio.[1]

  • Elution Mode: Isocratic.[1]

  • Flow Rate: 2 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • UV Detection: 220 nm.[1]

Visualizing the Workflow for HPLC-UV Method Validation

The validation of an analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for the quantification of a compound like this compound, following ICH guidelines.

G MethodDevelopment Method Development & Optimization Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Validation Report & Method Implementation SystemSuitability->ValidationReport

HPLC-UV Method Validation Workflow

This guide provides a foundational comparison for researchers embarking on the quantification of this compound. The provided protocols and workflow diagram serve as a starting point for the development and validation of a robust HPLC-UV method, which is essential for advancing the scientific understanding of this novel compound.

References

Unveiling Perrottetinene: A Comparative Guide to Analytical Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perrottetinene, a psychoactive cannabinoid originating from liverwort plants of the Radula genus, has garnered increasing interest within the scientific community due to its structural similarity to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] As research into the pharmacological properties and potential therapeutic applications of this compound expands, the necessity for robust and validated analytical methods for its detection and quantification becomes paramount. This guide provides a comprehensive cross-validation of the primary analytical techniques employed for this compound detection, offering a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Analytical Methods

The detection and quantification of this compound primarily rely on well-established chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and sample preparation requirements.

Analytical MethodPrincipleSample PreparationDerivatizationKey Performance Characteristics
GC-MS Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Extraction with an organic solvent.Often required to increase volatility and thermal stability of cannabinoids.Good for qualitative analysis and fingerprinting; may have limitations with thermolabile compounds.
LC-MS/MS Separates compounds in the liquid phase, followed by highly selective and sensitive mass-based detection.Extraction with an organic solvent, followed by protein precipitation if necessary.Generally not required.High sensitivity and specificity, suitable for complex matrices like biological fluids.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters for the detection of cannabinoids using methods analogous to those used for this compound. Direct comparative data for this compound is limited; therefore, data from validated methods for other cannabinoids are presented to provide a benchmark for expected performance.

ParameterGC-MS (for various cannabinoids)LC-MS/MS (for various cannabinoids)
Limit of Detection (LOD) 0.01 µg/mL[2]0.0004 - 1 ng/mL[3]
Limit of Quantification (LOQ) 0.2 µg/mL[2]0.004 - 2 ng/mL[3]
Linearity (r²) > 0.99[2]> 0.99[4]
Accuracy (% Recovery) Typically within 80-120%94.2-112.7% (Intra-day)[4]
Precision (%RSD) < 15%< 15%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Bibenzyl Cannabinoids

This protocol is based on methodologies used for the analysis of bibenzyl cannabinoids from Radula marginata, which includes this compound.

a. Sample Preparation:

  • Extract a known quantity of the plant material or sample with an appropriate organic solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate (B1210297) and hexane).

  • Filter the extract to remove particulate matter.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • For acidic cannabinoids, a derivatization step (e.g., silylation) is typically required to improve volatility and thermal stability.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7010B MS system or equivalent.

  • Column: HP-5MS fused-silica capillary column (or similar).

  • Carrier Gas: Helium.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is adapted from the method developed by Chicca et al. (2018) for the quantification of cis- and trans-Perrottetinene in mouse brain.

a. Sample Preparation (from biological matrix):

  • Homogenize the tissue sample in a suitable buffer.

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetone).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and perform a liquid-liquid extraction with a solvent mixture (e.g., ethyl acetate:hexane).

  • Evaporate the organic phase to dryness.

  • Reconstitute the extract in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of two solvents, typically water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for cannabinoids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.

Signaling Pathways and Experimental Workflows

To visually represent the analytical process, the following diagrams illustrate a typical experimental workflow for this compound detection and the logical relationship between the analytical methods.

Analytical_Workflow Figure 1: General Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample (Plant Material, Biological Fluid, etc.) Extraction Extraction Sample->Extraction Filtration Filtration / Clean-up Extraction->Filtration Concentration Concentration / Reconstitution Filtration->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Derivatization (if needed) LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: General analytical workflow for this compound detection.

Method_Comparison_Logic Figure 2: Logical Comparison of Analytical Methods cluster_methods Primary Analytical Techniques This compound This compound Detection GC_MS GC-MS This compound->GC_MS LC_MS_MS LC-MS/MS This compound->LC_MS_MS Volatility Volatility GC_MS->Volatility Requires Volatility Thermal_Stability Thermal Stability GC_MS->Thermal_Stability Requires Thermal Stability Solubility Solubility LC_MS_MS->Solubility Requires Solubility in Mobile Phase High_Sensitivity High Sensitivity LC_MS_MS->High_Sensitivity Offers High Sensitivity High_Specificity High Specificity LC_MS_MS->High_Specificity Offers High Specificity Derivatization Derivatization Volatility->Derivatization May Require No_Derivatization No Derivatization Solubility->No_Derivatization Generally No Derivatization

Caption: Logical comparison of analytical methods for this compound.

References

A Comparative Analysis of Perrottetinene and Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative pharmacology of the liverwort-derived phytocannabinoid, Perrottetinene, and the endogenous cannabinoid system.

This guide provides a detailed comparison between this compound (PET), a psychoactive cannabinoid derived from liverwort plants of the Radula genus, and the primary signaling molecules of the endocannabinoid system (ECS), anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). While structurally similar to Δ⁹-tetrahydrocannabinol (THC), this compound exhibits a unique pharmacological profile that warrants a direct comparison with the body's own cannabinoids.

Receptor Binding Affinity

The interaction of a ligand with a receptor is quantified by its binding affinity (Ki), where a lower value indicates a stronger bond. This compound and the endocannabinoids AEA and 2-AG all bind to the canonical cannabinoid receptors, CB1 and CB2.

A 2018 study characterized the binding affinity of the natural (-)-cis-Perrottetinene and its unnatural (-)-trans-perrottetinene diastereoisomer.[1] The results show that both forms of this compound bind to CB1 and CB2 receptors, with the trans isomer showing higher affinity.[1] Comparatively, endocannabinoids also exhibit affinity for both receptors. A meta-analysis of multiple studies provides pooled Ki values for anandamide at human CB1 and CB2 receptors.[2] 2-AG is recognized as the primary endogenous ligand for the CB2 receptor and also acts as a full agonist at the CB1 receptor.[3]

CompoundCB1 Ki (nM)CB2 Ki (nM)Receptor Selectivity
(-)-cis-Perrottetinene 481[1]225[1]Slight preference for CB2
(-)-trans-Perrottetinene 127[1]126[1]Non-selective
Anandamide (AEA) 239.2[2]439.5[2]Slight preference for CB1
2-Arachidonoylglycerol (2-AG) ~10,000 (low affinity)[4]High Affinity (Primary Ligand)[3][5]CB2 selective

Table 1: Comparative binding affinities of this compound isomers and primary endocannabinoids at human CB1 and CB2 receptors.

Functional Activity and Signaling Pathways

Beyond binding, the functional activity of these ligands—whether they act as full or partial agonists—dictates the magnitude of the downstream cellular response.

  • This compound (PET) acts as a partial agonist at both CB1 and CB2 receptors.[1]

  • Anandamide (AEA) is a partial agonist of the CB1 receptor.[6][7][8][9]

  • 2-Arachidonoylglycerol (2-AG) is a full agonist at both CB1 and CB2 receptors, making it the most efficacious endogenous cannabinoid for receptor activation.[3][6][9][10][11]

Endocannabinoid Signaling: The endocannabinoid system is a crucial neuromodulatory system. Endocannabinoids like AEA and 2-AG are synthesized "on-demand" in postsynaptic neurons in response to an influx of calcium. They then travel backward across the synapse—a process known as retrograde signaling—to bind to presynaptic CB1 receptors. Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase (decreasing cAMP) and voltage-gated calcium channels while activating inwardly rectifying potassium channels. This cascade ultimately suppresses the release of neurotransmitters like glutamate (B1630785) and GABA.

G cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron Ca_influx Ca2+ Influx PLC PLC Ca_influx->PLC NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD DAGL DAGLα PLC->DAGL two_AG 2-AG DAGL->two_AG AEA Anandamide (AEA) NAPE_PLD->AEA CB1R CB1 Receptor two_AG->CB1R Retrograde Signaling AEA->CB1R Gi_Go Gi/o Protein CB1R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Ca_channel Ca2+ Channel (Inhibited) Gi_Go->Ca_channel K_channel K+ Channel (Activated) Gi_Go->K_channel cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Release (Inhibited) Ca_channel->Vesicle K_channel->Vesicle

Canonical Endocannabinoid Retrograde Signaling Pathway.

This compound Signaling and a Key Distinction: this compound activates the same canonical CB1/CB2 signaling pathways. However, it possesses a distinct and therapeutically interesting property: it reduces prostaglandin (B15479496) levels in the brain. Studies in mice have shown that administration of PET significantly reduces brain concentrations of prostaglandin D2 (PGD2) and E2.[1] This is a notable difference from THC, which has been shown to sometimes increase prostaglandin levels, potentially contributing to inflammation.[12][13] In this regard, PET's action mimics that of the endocannabinoid 2-AG, which is also linked to reducing neuroinflammation.

G cluster_pre Presynaptic Neuron cluster_brain Brain Tissue PET This compound (PET) CB1R CB1 Receptor PET->CB1R PG_Synthase Prostaglandin Synthase (COX) PET->PG_Synthase Inhibits Gi_Go Gi/o Protein CB1R->Gi_Go Inhibition Inhibition of Neurotransmitter Release Gi_Go->Inhibition PGs Prostaglandins (B1171923) (PGD2, PGE2) PG_Synthase->PGs

This compound's dual action on CB1 and Prostaglandins.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are standardized protocols for assessing the binding and functional activity of cannabinoid ligands.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

  • Membranes: CHO or HEK-293 cells stably transfected with human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound or endocannabinoids.

  • Non-specific Control: High concentration of an unlabeled ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Equipment: Cell harvester, glass fiber filters, scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate receptor-expressing cell membranes (10-20 µg protein) with the radioligand (~0.5-1.0 nM [³H]CP-55,940) and varying concentrations of the test compound.

  • Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Reaction: Incubate the plate at 30°C for 90 minutes.

  • Termination: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester.

  • Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate (30°C for 90 min) A->B C Terminate by Rapid Filtration B->C D Wash Filters (Ice-cold Buffer) C->D E Quantify Radioactivity (Scintillation Counter) D->E F Data Analysis (IC50 → Ki) E->F

Workflow for a Competitive Radioligand Binding Assay.

This assay measures the functional activation of G-proteins coupled to cannabinoid receptors, determining the potency (EC₅₀) and efficacy (Emax) of an agonist.

Materials:

  • Membranes: As above.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test Compound: this compound or endocannabinoids.

  • Reagents: GDP, assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

  • Equipment: As above.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add cell membranes (5-20 µg), GDP (final conc. ~10 µM), and varying concentrations of the test compound.

  • Initiation: Start the binding reaction by adding [³⁵S]GTPγS (final conc. ~0.1 nM).

  • Reaction: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination & Washing: Terminate and wash as described in the binding assay protocol.

  • Quantification: Measure bound [³⁵S]GTPγS via scintillation counting.

  • Analysis: Plot the stimulated binding against the log concentration of the test compound to determine EC₅₀ and Emax values, which indicate potency and efficacy, respectively.

G A Prepare Reagents (Membranes, GDP, Test Compound) B Add [³⁵S]GTPγS to Initiate Reaction A->B C Incubate Plate (30°C for 60-90 min) B->C D Terminate by Rapid Filtration & Wash C->D E Quantify Radioactivity (Scintillation Counter) D->E F Data Analysis (EC50 & Emax) E->F

Workflow for a [³⁵S]GTPγS Functional Assay.

Conclusion

This compound presents a fascinating case of convergent evolution, a non-cannabis plant producing a psychoactive cannabinoid. While it engages the same CB1 and CB2 receptors as endocannabinoids, its pharmacology is nuanced.

  • Similarities: Like anandamide, this compound is a partial agonist, suggesting a potentially safer therapeutic window compared to full agonists which can lead to receptor desensitization and tolerance.

  • Differences: The most striking difference is this compound's ability to inhibit prostaglandin synthesis, an effect not typically associated with phytocannabinoids like THC. This dual action—activating cannabinoid receptors while simultaneously suppressing key inflammatory mediators—positions this compound as a compelling candidate for further research, particularly in the context of neuroinflammation and inflammatory pain conditions.

This comparative guide underscores the importance of looking beyond structural similarities to understand the unique signaling and therapeutic potential of novel cannabinoid compounds. Further preclinical studies are warranted to fully elucidate the therapeutic implications of this compound's distinct pharmacological profile.

References

Perrottetinene Diol (PTD) vs. Cannabidiol (CBD): A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Perrottetinene diol (PTD) and Cannabidiol (CBD), two structurally related cannabinoid compounds. While CBD, derived from Cannabis sativa, has been extensively studied for its therapeutic properties, PTD, a more recently identified compound from the liverwort Radula marginata, presents a novel area of investigation. This document summarizes the current experimental data, highlights the significant knowledge gaps for PTD, and offers a framework for future research.

Overview and Chemical Structures

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid that has garnered significant attention for its potential therapeutic applications in a wide range of disorders, including epilepsy, anxiety, inflammation, and pain. Its mechanism of action is complex, involving multiple molecular targets.

This compound diol (PTD) is a bibenzyl cannabinoid that shares a structural analogy with CBD.[1][2] It is found in the liverwort Radula marginata, a plant that also produces this compound (PET), a compound structurally similar to tetrahydrocannabinol (THC).[2][3] The discovery of PTD has opened up new avenues for cannabinoid research, suggesting convergent evolution of cannabinoid-like compounds in different plant lineages.[2] However, there is a notable scarcity of pharmacological studies on PTD itself.[4] Much of the current understanding of the biological potential of cannabinoids from Radula is derived from studies on PET.

Receptor Binding Affinity

A crucial aspect of a compound's therapeutic potential is its interaction with biological targets. The binding affinities of CBD to various receptors have been well-characterized. In contrast, direct binding data for PTD is not yet available. The following table includes data for CBD and for this compound (PET) as a proxy for the potential activity of PTD, given their structural similarities.

CompoundReceptorBinding Affinity (Ki, nM)Notes
Cannabidiol (CBD) CB1>10,000Very low affinity.[5]
CB2>10,000Very low affinity.[5]
GPR55AntagonistFunctions as an antagonist at GPR55.[6]
TRPV1AgonistActs as an agonist, which may contribute to its analgesic effects.[7]
5-HT1AAgonistAgonistic activity at this serotonin (B10506) receptor is linked to its anxiolytic and antidepressant effects.[6]
(-)-cis-Perrottetinene (PET) CB1481Partial agonist.[8][9]
CB2225Partial agonist.[8][9]
(-)-trans-Perrottetinene (PET) CB1127Partial agonist, more active than the cis-isomer.[8][9]
CB2126Partial agonist, more active than the cis-isomer.[8][9]

Note: The binding data for PET suggests that cannabinoids from Radula can interact with the classical cannabinoid receptors, albeit with lower affinity than THC.[8] It is plausible that PTD may also interact with these and other receptors, but experimental verification is required.

Signaling Pathways

The therapeutic effects of cannabinoids are mediated through their modulation of various intracellular signaling pathways.

Cannabidiol (CBD) Signaling

CBD's signaling is multifaceted, extending beyond the endocannabinoid system. It has been shown to:

  • Modulate Endocannabinoid Tone: CBD can inhibit the enzymatic degradation of the endocannabinoid anandamide (B1667382) by fatty acid amide hydrolase (FAAH), thereby increasing its endogenous levels.[6][7]

  • Influence G-Protein Coupled Receptors (GPCRs): Beyond its low affinity for CB1 and CB2, CBD interacts with other GPCRs like GPR55 and the serotonin 5-HT1A receptor.[4][6]

  • Regulate Ion Channels: CBD's interaction with transient receptor potential (TRP) channels, such as TRPV1, is implicated in its pain-relieving effects.[7]

  • Anti-inflammatory Signaling: CBD can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.[10]

Diagram: Simplified CBD Signaling Pathways

CBD_Signaling CBD Cannabidiol (CBD) FAAH FAAH CBD->FAAH Inhibits TRPV1 TRPV1 Channel CBD->TRPV1 Activates GPR55 GPR55 CBD->GPR55 Antagonizes Five_HT1A 5-HT1A Receptor CBD->Five_HT1A Activates Inflammation Inflammatory Response CBD->Inflammation Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Analgesia Analgesia TRPV1->Analgesia Anxiolysis Anxiolysis Five_HT1A->Anxiolysis

Caption: Simplified overview of the primary signaling pathways modulated by Cannabidiol (CBD).

This compound Diol (PTD) Signaling

Currently, there is no experimental data on the specific signaling pathways modulated by PTD. Based on the data for PET, which acts as a partial agonist at CB1 and CB2 receptors, it is hypothesized that PTD might also interact with the endocannabinoid system.[8][9] Furthermore, PET has been shown to reduce prostaglandin (B15479496) D2 and E2 levels in the brains of mice, suggesting an anti-inflammatory mechanism distinct from that of THC.[8] Future research should aim to elucidate the signaling cascades affected by PTD.

In Vivo Therapeutic Potential

Animal models provide valuable insights into the potential therapeutic effects of novel compounds.

Cannabidiol (CBD)

Numerous in vivo studies have demonstrated the therapeutic potential of CBD in a variety of disease models:

  • Neuroprotection: CBD has shown neuroprotective effects in models of Alzheimer's disease, reducing neuroinflammation and promoting neurogenesis.[8][11]

  • Anti-inflammatory Effects: CBD has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.[10]

  • Anxiolytic Effects: CBD has demonstrated anxiety-reducing effects in various animal models of stress.[5]

  • Anticonvulsant Properties: CBD has well-documented anti-seizure activity in animal models of epilepsy, which has translated to clinical use.[5]

This compound Diol (PTD)

As of now, there are no published in vivo studies specifically investigating the therapeutic potential of PTD. However, studies on the related compound, this compound (PET), have shown that it can penetrate the brain and induce cannabinoid-like effects, including analgesia, catalepsy, hypolocomotion, and hypothermia in mice, which are mediated by the CB1 receptor.[12] These findings suggest that other cannabinoids from Radula, such as PTD, may also be biologically active in vivo.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research.

Receptor Binding Assays (General Protocol)

A common method to determine binding affinity is through competitive radioligand binding assays.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound (e.g., CBD or PTD) Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of the bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End Paw_Edema_Assay Start Start Administer_Compound Administer test compound (e.g., CBD or PTD) or vehicle to animals (e.g., mice or rats) Start->Administer_Compound Induce_Inflammation Inject carrageenan into the plantar surface of the hind paw Administer_Compound->Induce_Inflammation Measure_Edema Measure paw volume at specified time points Induce_Inflammation->Measure_Edema Analyze_Data Compare paw volume between treated and control groups Measure_Edema->Analyze_Data End End Analyze_Data->End

References

Interspecies Variability in Perrottetinene Metabolism: A Comparative Guide Based on the THC Surrogate Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

This guide provides a comparative overview of the anticipated interspecies variability in the metabolism of Perrottetinene. Due to the current lack of direct metabolic studies on this compound, this document leverages experimental data from its close structural analog, Δ⁹-tetrahydrocannabinol (THC), to predict and understand potential metabolic differences across key preclinical species and humans. This approach is grounded in the well-established structural similarities between the two molecules and the conserved nature of the primary drug-metabolizing enzymes involved.

Introduction: this compound and the Rationale for a THC-Based Surrogate Model

This compound, a naturally occurring cannabinoid from liverworts, shares a close structural resemblance to THC, the primary psychoactive component of cannabis.[1] Both molecules feature a dibenzopyran core, a phenolic hydroxyl group, and a long alkyl side chain, which are key determinants for interaction with cannabinoid receptors and metabolic enzymes. However, this compound differs from THC in its cis-stereochemistry at the ring junction and the presence of a bibenzyl group instead of a pentyl side chain.[1][2]

Given these structural parallels, it is highly probable that this compound undergoes metabolism by the same family of enzymes that metabolize THC, primarily the Cytochrome P450 (CYP) superfamily.[3] In humans, the principal enzymes responsible for THC metabolism are CYP2C9 and CYP3A4.[3][4] Significant interspecies differences in the expression and activity of these enzymes are well-documented, leading to variations in drug metabolism and pharmacokinetics.[5] Therefore, understanding the interspecies variability in THC metabolism can provide valuable insights into the potential metabolic fate of this compound in different species, aiding in the selection of appropriate animal models for preclinical studies.

Comparative In Vitro Metabolism of THC in Liver Microsomes

In vitro studies using liver microsomes are a cornerstone for assessing the metabolic stability and identifying the primary metabolic pathways of a compound. The following table summarizes the key findings from in vitro studies on THC metabolism across different species.

Table 1: In Vitro Metabolism of THC in Liver Microsomes from Different Species

SpeciesPrimary MetabolitesKey Enzymes Implicated (Human Homologs)Observations
Human 11-OH-THC, 11-COOH-THCCYP2C9, CYP3A4, CYP2C1911-hydroxylation is the major initial metabolic step.[3][4]
Rat 11-OH-THC, 8α-OH-THCCyp2c, Cyp3aFavors hydroxylation at the 8α-position with less pentyl side-chain hydroxylation.[6]
Mouse 11-OH-THC, 8α-OH-THCCyp2c, Cyp3aSimilar to rats, with a preference for 8α-hydroxylation.[6] Liver microsomes from adolescent mice show a faster conversion of THC to 11-COOH-THC compared to adults.[7]
Dog 11-OH-THC, 3'-OH-THCCYP3AShows a different pattern with significant side-chain hydroxylation.

Comparative In Vivo Pharmacokinetics of THC and its Metabolites

In vivo pharmacokinetic studies provide a more comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME). The table below compares key pharmacokinetic parameters of THC in different species.

Table 2: In Vivo Pharmacokinetic Parameters of THC in Different Species (Intravenous Administration)

Speciest½ (half-life) of THC Clearance (CL) Volume of Distribution (Vd) Major Circulating Metabolites
Human 1.3 - 12.6 days (terminal)0.65 - 1.0 L/h/kg~10 L/kg11-OH-THC, 11-COOH-THC
Rat ~30 min (initial), 20-30 h (terminal)Data variesHigh11-OH-THC, 11-COOH-THC
Mouse ~1 h (initial), ~20 h (terminal)Data variesHigh11-OH-THC, 11-COOH-THC
Dog ~8.4 h8.85 mL/min/kg1.98 L/kg11-OH-THC, 11-COOH-THC

Note: Pharmacokinetic parameters can vary significantly based on the route of administration, dose, and analytical methods used.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes from different species.

Objective: To determine the rate of metabolism and identify the primary metabolites of a test compound in liver microsomes from human, rat, mouse, and dog.

Materials:

  • Test compound (e.g., this compound or THC)

  • Liver microsomes from human, rat, mouse, and dog (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the test compound (at a specified concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ACN).

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.

Metabolite Identification

Metabolites are typically identified by comparing the mass spectra and retention times of the peaks in the test samples with those of authentic standards (if available) or by interpreting the fragmentation patterns from tandem mass spectrometry (MS/MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (this compound/THC) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (Human, Rat, Mouse, Dog) Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Data Interpretation (Metabolic Rate, Metabolite ID) Analyze->Data THC_Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) THC THC / this compound (Parent Compound) M1 11-OH-THC (Active Metabolite) THC->M1 CYP2C9, CYP3A4 M2 Other Hydroxylated Metabolites (e.g., 8-OH) THC->M2 CYP3A4, etc. M3 11-COOH-THC (Inactive Metabolite) M1->M3 ADH/ALDH M4 Glucuronide Conjugates M1->M4 UGTs M3->M4 UGTs

References

Safety Operating Guide

Navigating the Disposal of Perrottetinene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel psychoactive compounds like Perrottetinene is a critical aspect of laboratory safety and regulatory compliance. As a naturally occurring cannabinoid analogue with psychoactive properties similar to THC, this compound requires meticulous handling and disposal procedures to mitigate risks and ensure a safe laboratory environment.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this compound waste.

While this compound is not currently scheduled as a controlled substance by the Drug Enforcement Administration (DEA) in the United States, its psychoactive nature and structural similarity to THC, a Schedule I drug, necessitate that it be handled with equivalent care.[3][4] Laboratories should treat this compound as a potent psychoactive compound and adhere to institutional and local regulations for hazardous and controlled substance analogue disposal.

Immediate Safety and Logistical Information: Disposal Plan

The primary objective for the disposal of this compound is to render it "unusable and unrecognizable" to prevent diversion and accidental exposure.[5] This is typically achieved through a multi-step process involving denaturation and disposal via a licensed hazardous waste contractor.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before initiating any disposal procedures, laboratory personnel must be equipped with appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Segregation and Collection:

    • All this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated, leak-proof hazardous waste container with a secure lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Inactivation and Denaturation:

    • For pure this compound, dissolve it in a flammable solvent such as ethanol (B145695) or isopropanol (B130326) within a fume hood.

    • The primary method for rendering cannabinoids unusable is by mixing the waste with other materials.[6] The ground cannabis waste should be mixed with at least an equal amount of other waste material (a 50/50 ratio).[6] Suitable materials for mixing include:

      • For liquid waste: Absorbent, non-combustible material like sand, cat litter, or diatomaceous earth.[6]

      • For solid waste: A mixture of soil, food waste, or other non-cannabis waste.[6]

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used.

    • Include hazard pictograms for flammable and toxic materials, as appropriate, based on the solvent.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal company or a "reverse distributor" for controlled substances.[7]

Quantitative Data on Related Compounds

Due to the limited availability of specific data for this compound, the following table includes information for the structurally and pharmacologically similar compound, Δ9-Tetrahydrocannabinol (THC), to provide a reference for hazard assessment.

ParameterValue (for Δ9-THC)Source
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H361 (Suspected of damaging fertility or the unborn child)[8]
GHS Precautionary Statements P201, P202, P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P310+P330, P303+P361+P353

Experimental Protocols

Spill Decontamination Procedure:

In the event of a this compound spill, the following protocol should be followed:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation by working within a fume hood or increasing air exchange in the room.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the compound is in a powdered form or an aerosolizing solvent.

  • Contain the Spill:

    • For liquid spills, cover with an inert absorbent material.[6]

    • For solid spills, carefully moisten the material with a solvent like isopropanol to prevent dust generation before scooping.

  • Collect Waste: Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate Surfaces: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Perrottetinene_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_containment Containment & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate Dissolve Dissolve in Solvent (if solid) Segregate->Dissolve Mix Mix with Inert Material (e.g., sand, cat litter) Dissolve->Mix Collect Collect in Labeled Hazardous Waste Container Mix->Collect Label Label with 'Hazardous Waste', Chemical Name, and Hazards Collect->Label Store Store in Secure Waste Accumulation Area Label->Store Dispose Dispose via Institutional EHS (Licensed Contractor) Store->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guidelines for Perrottetinene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) for Perrottetinene is not publicly available. The following guidelines are based on safety protocols for handling analogous cannabinoids, such as Tetrahydrocannabinol (THC), due to their structural and functional similarities.[1][2][3] Researchers should exercise caution and adhere to standard laboratory safety practices.

This compound, a psychoactive cannabinoid found in liverworts, requires careful handling to minimize exposure risks.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the psychoactive nature of this compound and its potential for skin absorption and inhalation, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, drawing parallels from safety protocols in the cannabis industry.[4][5][6][7][8]

PPE Category Specific Recommendations Purpose
Hand Protection Nitrile gloves are recommended for their chemical resistance.To prevent skin contact and absorption.
Eye and Face Protection Safety glasses or goggles should be worn at all times. A face shield may be necessary when handling larger quantities or if there is a splash risk.To protect the eyes and face from accidental splashes or aerosolized particles.[4]
Respiratory Protection For handling powders or creating aerosols, a respirator (e.g., N95 or higher) is advised. In poorly ventilated areas or for large-scale operations, a powered air-purifying respirator (PAPR) may be necessary.To prevent inhalation of airborne particles.
Protective Clothing A lab coat or disposable gown should be worn to protect street clothing and prevent skin exposure. Closed-toe shoes are mandatory.To minimize skin contact and contamination of personal clothing.[4][8]

Operational Plan for Handling this compound

A step-by-step operational plan ensures a safe and controlled environment when working with this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible.

2. Handling:

  • Wear the appropriate PPE before handling the compound.

  • When weighing or transferring powdered this compound, perform these actions in a fume hood to minimize inhalation risk.

  • Use dedicated glassware and equipment.

3. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove and dispose of PPE in designated waste containers.

  • Wash hands thoroughly with soap and water after completing work.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Contaminated Solids: Used gloves, bench paper, and other solid materials contaminated with this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solvents and solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[9]

  • Unused Compound: Unwanted or expired this compound should be treated as hazardous waste.

Disposal Procedure:

  • Render the this compound waste unusable. This can be achieved by mixing it with an inert and undesirable material such as cat litter or sand.[10][11]

  • The mixture should then be placed in a sealed, properly labeled container.

  • Dispose of the container through a certified hazardous waste disposal service, following all local and institutional regulations.[9][12]

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Proceed when ready handle_compound Handle this compound (Weighing, Transfer) don_ppe->handle_compound Enter handling phase decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate Complete handling segregate_waste Segregate Waste (Solid & Liquid) handle_compound->segregate_waste Generate waste doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands render_unusable Render Unusable (Mix with Inert Material) segregate_waste->render_unusable dispose_waste Dispose via Certified Hazardous Waste Service render_unusable->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.